2-Azidoethanol-d4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C2H5N3O |
|---|---|
Peso molecular |
91.11 g/mol |
Nombre IUPAC |
2-azido-1,1,2,2-tetradeuterioethanol |
InChI |
InChI=1S/C2H5N3O/c3-5-4-1-2-6/h6H,1-2H2/i1D2,2D2 |
Clave InChI |
BSULWPSUVMOMAN-LNLMKGTHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Azidoethanol-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Azidoethanol-d4, a deuterated analog of the versatile bifunctional reagent 2-Azidoethanol. This document details its chemical properties, synthesis, and applications, with a focus on its utility in research and drug development.
Core Chemical Properties
This compound, also known as 2-azido-1,1,2,2-tetradeuterioethanol, is a stable isotope-labeled version of 2-Azidoethanol. The replacement of four hydrogen atoms with deuterium (B1214612) atoms results in a higher molecular weight, which is a key feature for its application as an internal standard in mass spectrometry-based quantitative analysis.
| Property | Value |
| IUPAC Name | 2-azido-1,1,2,2-tetradeuterioethanol |
| Molecular Formula | C₂D₄HN₃O |
| Molecular Weight | 91.105 g/mol |
| Appearance | Colorless to slightly yellow liquid (predicted) |
| Boiling Point | ~95 °C (predicted, similar to non-deuterated) |
| Solubility | Miscible with water and various organic solvents (predicted) |
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic substitution reaction, adapting established protocols for the non-deuterated analog. The key is the use of a deuterated starting material, such as Ethylene-d4 glycol.
Experimental Protocol: Synthesis from Ethylene-d4 glycol
This protocol is adapted from established methods for the synthesis of 2-Azidoethanol.
Materials:
-
Ethylene-d4 glycol (HOCD₂CD₂OH)
-
Thionyl chloride (SOCl₂)
-
Sodium azide (B81097) (NaN₃)
-
Anhydrous diethyl ether
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Chlorination of Ethylene-d4 glycol: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place Ethylene-d4 glycol. Cool the flask in an ice bath. Slowly add thionyl chloride dropwise with stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours to ensure complete conversion to 1,2-dichloroethane-d4.
-
Azidation: In a separate reaction vessel, dissolve sodium azide in water. To this solution, add the crude 1,2-dichloroethane-d4. The reaction mixture is then heated at approximately 80°C overnight with vigorous stirring.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted multiple times with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure this compound as a colorless to slightly yellow oil.
Safety Precaution: Organic azides can be explosive, especially when heated. Handle with appropriate safety measures in a well-ventilated fume hood.
Spectral Data (Predicted)
Due to the scarcity of published experimental data for this compound, the following spectral characteristics are predicted based on the known spectra of 2-Azidoethanol and the effects of deuterium substitution.
¹H NMR Spectroscopy
In a standard ¹H NMR spectrum, the signals corresponding to the ethylene (B1197577) backbone protons would be absent due to the deuteration. The only observable proton signal would be from the hydroxyl group.
| Chemical Shift (δ) | Multiplicity | Assignment |
| ~2.0-3.0 ppm | Singlet | -OH |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show two signals for the two carbon atoms. The coupling between carbon and deuterium (C-D) will likely result in multiplets for each carbon signal.
| Chemical Shift (δ) | Multiplicity | Assignment |
| ~61 ppm | Multiplet | C D₂OH |
| ~53 ppm | Multiplet | C D₂N₃ |
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak at m/z 91, which is 4 mass units higher than that of the non-deuterated compound. The fragmentation pattern is expected to be similar, with characteristic losses.
| m/z | Ion |
| 91 | [M]⁺ |
| 63 | [M - N₂]⁺ |
| 47 | [CD₂N₃]⁺ |
| 33 | [CD₂OH]⁺ |
Applications in Research and Drug Development
This compound serves as a valuable tool in various research and development applications, primarily leveraging its azide functionality and its nature as a stable isotope-labeled compound.
Click Chemistry
The azide group of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1] This allows for the efficient and specific conjugation of the deuterated azidoethanol moiety to alkyne-containing molecules, such as proteins, nucleic acids, and small molecule drugs. The introduction of the deuterated tag can be useful for tracking and quantification in complex biological systems.
EdU Blocking Agent in Cell Proliferation Assays
In cell proliferation assays utilizing 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), unincorporated EdU can lead to background signal. 2-Azidoethanol is used as a "blocker" to react with and cap any remaining EdU via a click reaction, thereby reducing non-specific staining. This compound can be used as a mechanistic probe in these assays to study the kinetics and efficiency of the blocking step.
Internal Standard for Mass Spectrometry
Due to its identical chemical properties to 2-Azidoethanol but distinct mass, this compound is an ideal internal standard for quantitative mass spectrometry assays. It can be spiked into a sample to accurately quantify the amount of non-deuterated 2-Azidoethanol or its derivatives, correcting for variations in sample preparation and instrument response.
Safety and Handling
This compound, like its non-deuterated counterpart, should be handled with care. Organic azides are potentially explosive and should be protected from heat, shock, and friction. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.
References
An In-Depth Technical Guide to the Chemical Properties of 2-Azidoethanol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Azidoethanol-d4 (B1153398), a deuterated analog of 2-Azidoethanol (B47996). While specific experimental data for the d4 variant is limited in publicly available literature, this guide extrapolates its properties based on the well-documented characteristics of its non-deuterated counterpart. The inclusion of deuterium (B1214612) labels makes this compound a valuable tool in mechanistic studies, metabolic tracking, and as an internal standard in quantitative analyses.
Core Chemical Properties
This compound is a stable, isotopically labeled version of 2-azidoethanol where the four hydrogen atoms on the ethylene (B1197577) glycol backbone have been replaced with deuterium. This substitution results in a higher molecular weight and distinct spectroscopic properties, which are invaluable for specific research applications.
General Properties
| Property | Value (2-Azidoethanol) | Predicted Value (this compound) | Reference |
| Molecular Formula | C₂H₅N₃O | C₂HD₄N₃O | [1] |
| Molecular Weight | 87.08 g/mol | 91.10 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | Colorless to slightly yellow liquid | [2] |
| Boiling Point | 60 °C @ 15 Torr | Similar to non-deuterated form | |
| Density | ~1.146 g/cm³ | Slightly higher than non-deuterated form | [3] |
| Solubility | Soluble in water, chloroform, and methanol | Similar to non-deuterated form | [4] |
Note: Properties for this compound are predicted based on the known properties of 2-Azidoethanol.
Synthesis and Isotopic Labeling
The synthesis of this compound would parallel the established methods for its non-deuterated analog, with the key difference being the use of a deuterated starting material. The most common synthetic route involves the nucleophilic substitution of a haloethanol with sodium azide (B81097).
Proposed Synthetic Route
The most viable method for the synthesis of this compound is the reaction of a deuterated 2-haloethanol with sodium azide. The general reaction is as follows:
X-CD₂-CD₂-OH + NaN₃ → N₃-CD₂-CD₂-OH + NaX (where X = Cl, Br)
The starting material, 2-bromoethanol-d4 or 2-chloroethanol-d4, can be sourced commercially or synthesized from ethylene glycol-d4.
Experimental Protocol: Synthesis of 2-Azidoethanol from 2-Bromoethanol (B42945)
This protocol for the non-deuterated form can be adapted for the synthesis of the d4 analog by substituting 2-bromoethanol with 2-bromoethanol-d4.
Materials:
-
2-Bromoethanol (or 2-Bromoethanol-d4)
-
Sodium azide (NaN₃)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium azide (3.0 equivalents) in water.[5]
-
Add 2-bromoethanol (1.0 equivalent) to the solution.[5]
-
Heat the reaction mixture to 80°C and stir overnight under a nitrogen atmosphere.[5]
-
After cooling to room temperature, extract the aqueous solution with diethyl ether (4 times).[5]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[5]
-
Filter the solution and remove the solvent under reduced pressure to yield 2-azidoethanol as a light-yellow oil.[5]
A similar procedure using 2-chloroethanol (B45725) can also be employed, though it may require longer reaction times or slightly harsher conditions due to the lower reactivity of the chloride leaving group.[6]
Spectroscopic Data
The primary utility of this compound lies in its distinct spectroscopic signature compared to its non-deuterated counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a significant simplification compared to the non-deuterated form. The signals corresponding to the ethylene backbone protons would be absent. A broad singlet for the hydroxyl proton (-OH) would still be present. For 2-azidoethanol, typical shifts are observed around 3.77 ppm (t, 2H, -CH₂N₃) and 3.44 ppm (t, 2H, -CH₂OH).[7]
-
¹³C NMR: The carbon-13 NMR spectrum of this compound would be very similar to the non-deuterated version, showing two signals for the two carbon atoms. The carbon attached to the hydroxyl group typically appears around 61.8 ppm, and the carbon attached to the azide group appears around 53.8 ppm.[5][6] Deuterium coupling might lead to slight splitting or broadening of these signals.
-
²H NMR: A deuterium NMR spectrum would show two signals corresponding to the two deuterated methylene (B1212753) groups.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M+) that is 4 mass units higher than that of 2-Azidoethanol, reflecting the presence of four deuterium atoms. The exact mass of 2-Azidoethanol is 87.043 g/mol .[1]
Applications in Research and Drug Development
The primary application of this compound is as a versatile building block and tracer in various scientific fields, particularly in drug discovery and development.
-
Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[6] This allows for the efficient and specific conjugation of the this compound moiety to molecules containing an alkyne group.
-
Bioconjugation: Through click chemistry, this compound can be used to label biomolecules such as proteins, nucleic acids, and lipids. The hydroxyl group provides a point for further functionalization.
-
Metabolic Studies: The deuterium label allows for the tracking of molecules in biological systems using mass spectrometry. This is particularly useful for studying the metabolic fate of drugs or drug candidates.
-
Quantitative Analysis: this compound can serve as an internal standard in mass spectrometry-based quantitative assays, allowing for more accurate determination of the concentration of the non-deuterated analog in complex mixtures.
-
Glycosylation: 2-Azidoethanol is used as a reagent in the glycosylation of mono- or polysaccharides.[8]
-
DNA Synthesis Blocker: It is also used as a 2'-deoxy-ethynyluridine (EdU) blocker in nuclear DNA studies.[8]
Safety and Handling
2-Azidoethanol is a potentially explosive compound and should be handled with care. It is also classified as a substance that causes severe skin burns and eye damage.[1]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from heat and sources of ignition. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
It is crucial to consult the Safety Data Sheet (SDS) for 2-Azidoethanol before handling the compound. The same precautions should be applied to its deuterated analog.
References
- 1. 2-Azidoethanol | C2H5N3O | CID 123118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Azido-ethanol | CymitQuimica [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-Azidoethanol, CAS No. 1517-05-1 - iChemical [ichemical.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Azidoethanol | High-Purity Reagent for Research [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. scbt.com [scbt.com]
An In-depth Technical Guide to the Synthesis of Deuterated 2-Azidoethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of proposed synthetic routes for deuterated 2-azidoethanol (B47996), a valuable isotopically labeled compound for use in various research and drug development applications. Due to the absence of a standardized, published protocol for this specific molecule, this document outlines two primary strategies based on established chemical transformations: the use of deuterated starting materials and the direct isotopic exchange of a non-deuterated precursor. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to assist researchers in the practical synthesis of this target compound.
Introduction
Deuterium-labeled compounds are of significant interest in pharmaceutical and metabolic research. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can alter the pharmacokinetic profile of a molecule, often leading to a slower rate of metabolism. This "kinetic isotope effect" can enhance a drug's half-life and bioavailability. 2-Azidoethanol, a bifunctional molecule containing both an azide (B81097) and a hydroxyl group, is a versatile building block in organic synthesis, particularly in click chemistry for the introduction of a hydroxyethyl (B10761427) moiety. The synthesis of its deuterated analogue, therefore, opens avenues for its use in creating more robust and traceable bioconjugates and therapeutic agents.
This technical guide details two plausible and scientifically sound approaches for the synthesis of deuterated 2-azidoethanol, specifically focusing on the preparation of 2-azidoethanol-d4 (B1153398).
Synthetic Route 1: Synthesis from Deuterated Precursors
This approach leverages commercially available, highly enriched deuterated starting materials to build the target molecule. The most direct pathway involves the conversion of deuterated ethylene (B1197577) glycol (ethylene glycol-d4 or -d6) to a deuterated 2-haloethanol, followed by nucleophilic substitution with sodium azide.
Experimental Protocol:
Step 1: Synthesis of Deuterated 2-Bromoethanol (B42945) (2-Bromoethanol-d4)
This procedure is adapted from established methods for the synthesis of non-deuterated 2-bromoethanol from ethylene glycol.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place ethylene glycol-d4 (1 equivalent). Cool the flask in an ice-water bath.
-
Addition of Reagent: Slowly add hydrobromic acid (48%, ~1.5 equivalents) to the cooled and stirred ethylene glycol-d4.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux for 2-3 hours.
-
Work-up and Purification: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-bromoethanol-d4.
Step 2: Synthesis of Deuterated 2-Azidoethanol (this compound)
This procedure is a standard method for the synthesis of 2-azidoethanol.
-
Reaction Setup: In a round-bottom flask, dissolve sodium azide (1.5-2.0 equivalents) in a mixture of water and a suitable organic solvent (e.g., acetone).
-
Addition of Substrate: Add the synthesized 2-bromoethanol-d4 (1 equivalent) to the sodium azide solution.
-
Reaction: Heat the reaction mixture to reflux (typically around 60-80 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Quantitative Data for Route 1:
| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Product | Theoretical Yield | Purity |
| 1 | Ethylene glycol-d4 | 1.0 | 66.09 | User Defined | 2-Bromoethanol-d4 | 80-90% | >98% |
| 1 | Hydrobromic acid (48%) | 1.5 | 80.91 | Calculated | |||
| 2 | 2-Bromoethanol-d4 | 1.0 | 128.98 | From Step 1 | This compound | 70-85% | >98% |
| 2 | Sodium Azide | 1.5 | 65.01 | Calculated |
Note: Yields are estimated based on analogous non-deuterated reactions. Actual yields may vary.
Synthesis Pathway for Route 1
Caption: Synthetic pathway for this compound starting from ethylene glycol-d4.
Synthetic Route 2: Direct Catalytic H/D Exchange
This route involves the direct deuteration of a non-deuterated precursor, such as 2-azidoethanol or 2-bromoethanol, using a catalyst and a deuterium source, typically deuterium oxide (D₂O). This method can be more atom-economical if a suitable catalyst with high efficiency and selectivity is employed. Ruthenium and Iridium-based catalysts have shown promise for the α-deuteration of alcohols.
Experimental Protocol:
Direct α-Deuteration of 2-Azidoethanol
This protocol is a generalized procedure based on published methods for the catalytic deuteration of primary alcohols.
-
Reaction Setup: In a sealed reaction vessel, combine 2-azidoethanol (1 equivalent), a suitable catalyst (e.g., a Ru-based pincer complex or an Ir(III)-bipyridonate complex, 1-5 mol%), and a base (e.g., KOtBu, if required by the catalyst) in deuterium oxide (D₂O), which serves as both the solvent and the deuterium source.
-
Reaction: Heat the mixture to the temperature specified for the chosen catalyst (typically ranging from 80 to 150 °C) and stir for 12-48 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a small amount of H₂O. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield deuterated 2-azidoethanol.
Quantitative Data for Route 2:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Product | Theoretical Yield | Isotopic Purity |
| 2-Azidoethanol | 1.0 | 87.08 | User Defined | Deuterated 2-Azidoethanol | 60-95% | >95% D |
| Catalyst (e.g., Ru-macho) | 0.01-0.05 | Varies | Calculated | |||
| D₂O | Solvent | 20.03 | Sufficient for reaction |
Note: Yields and isotopic purity are highly dependent on the chosen catalyst, reaction conditions, and reaction time.
Synthesis Pathway for Route 2
Caption: Direct catalytic H/D exchange for the synthesis of deuterated 2-azidoethanol.
Conclusion
The synthesis of deuterated 2-azidoethanol is achievable through at least two viable synthetic strategies. Route 1, starting from deuterated ethylene glycol, offers a more predictable outcome in terms of isotopic incorporation, as the deuterium atoms are present from the beginning of the synthesis. However, this route may be more expensive due to the cost of the deuterated starting material. Route 2, involving direct catalytic H/D exchange, is potentially more cost-effective and atom-economical but may require significant optimization of the reaction conditions to achieve high levels of deuteration and yield. The choice of synthetic route will depend on the specific requirements of the research, including the desired level of deuteration, the scale of the synthesis, and the available resources. The experimental protocols and data presented in this guide provide a solid foundation for researchers to pursue the synthesis of this valuable isotopically labeled compound.
An In-depth Technical Guide on the Core Mechanism of Action of 2-Azidoethanol-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Azidoethanol-d4 is a deuterated metabolic labeling reagent designed for the quantitative analysis of glycoprotein (B1211001) dynamics. This guide elucidates its core mechanism of action, which is predicated on its metabolic conversion into a deuterated, azido-functionalized sugar that is subsequently incorporated into glycoproteins. The incorporated azido (B1232118) group serves as a bioorthogonal handle for "click chemistry," enabling the enrichment and identification of labeled glycoproteins. The deuterium (B1214612) labeling provides a basis for mass spectrometry-based quantification of glycoprotein turnover. This document provides a detailed overview of the metabolic pathways, experimental protocols, and data presentation for the use of this compound in quantitative proteomics.
Introduction
The study of glycoprotein dynamics, including their synthesis, trafficking, and degradation, is crucial for understanding a wide range of biological processes in both health and disease. Metabolic labeling with stable isotopes has emerged as a powerful tool for quantifying these dynamics. This compound is a novel reagent that combines the features of bioorthogonal chemistry and stable isotope labeling to enable the temporal and quantitative analysis of glycoproteins.
The molecule consists of an ethanol (B145695) backbone that is deuterated (d4), providing a stable isotope signature for mass spectrometry. The azido group is a bioorthogonal chemical reporter that allows for the specific covalent attachment of probes via click chemistry. This guide will detail the presumed metabolic pathway, provide generalized experimental protocols, and illustrate the expected data output from studies utilizing this compound.
Core Mechanism of Action: A Multi-Step Metabolic Process
The mechanism of action of this compound involves a series of enzymatic steps that convert it into a substrate for glycoprotein synthesis. While direct experimental evidence for the metabolic fate of 2-Azidoethanol is not yet available in the public domain, the proposed pathway is based on well-established metabolic routes for ethanol and the biosynthesis of amino sugars.
Cellular Uptake and Initial Metabolism
This compound is expected to readily diffuse across the cell membrane due to its small size and ethanol-like properties. Once inside the cell, it is hypothesized to enter the hexosamine biosynthetic pathway (HBP). The initial steps likely involve enzymatic modifications of the ethanol backbone to form an azido-acetylated precursor.
Conversion to a UDP-Sugar Donor
The azido-acetylated precursor is then presumed to be converted into N-azidoacetylglucosamine-d4 (Azido-GlcNAc-d4). This azido-sugar analog is subsequently phosphorylated and then activated to the corresponding UDP-sugar donor, UDP-N-azidoacetylglucosamine-d4 (UDP-Azido-GlcNAc-d4), by the enzymes of the HBP.
Incorporation into Glycoproteins
UDP-Azido-GlcNAc-d4 is then utilized by glycosyltransferases in the endoplasmic reticulum and Golgi apparatus as a substrate for the synthesis of N-linked and O-linked glycans. These enzymes incorporate the Azido-GlcNAc-d4 moiety into nascent polypeptide chains, resulting in the formation of glycoproteins that are tagged with both an azido group and a stable isotope label.
Signaling Pathway Diagram
The following diagram illustrates the proposed metabolic pathway for the conversion of this compound and its incorporation into glycoproteins.
In-Depth Technical Guide to the Physical Properties of 2-Azidoethanol-d4
For Researchers, Scientists, and Drug Development Professionals
Core Physical and Chemical Properties
2-Azidoethanol-d4 is the deuterated analogue of 2-Azidoethanol, where the four hydrogen atoms on the ethanol (B145695) backbone have been replaced with deuterium. This isotopic labeling is crucial for a variety of scientific applications, including as a tracer in metabolic studies, for kinetic isotope effect investigations, and as an internal standard in mass spectrometry-based quantification.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound in comparison to its non-deuterated counterpart, 2-Azidoethanol.
| Property | This compound | 2-Azidoethanol |
| Molecular Formula | C₂D₄HN₃O | C₂H₅N₃O |
| Molecular Weight | 91.105 g/mol [1] | 87.08 g/mol [2] |
| CAS Number | Not available | 1517-05-1[3] |
| Appearance | Colorless to Slightly Yellow Clear Liquid (Expected) | Colorless to Slightly Yellow Clear Liquid[4] |
| Boiling Point | 76-78 °C at 24 Torr (Estimated) | 77 °C at 24 Torr[3][5] |
| Density | ~1.17 g/cm³ (Estimated) | 1.146 g/cm³[3][5] |
| Refractive Index | ~1.426 (Estimated) | 1.4264 (Estimate)[3][5] |
| Solubility | Soluble in Chloroform, Methanol; Sparingly soluble in DMSO (Expected) | Soluble in Chloroform, Methanol; Sparingly soluble in DMSO[3] |
Note on Estimated Values: The boiling point, density, and refractive index for this compound are estimated based on the values for 2-Azidoethanol. Deuteration typically leads to a slight increase in density and minor changes in boiling point and refractive index.
Experimental Protocols
The synthesis of this compound follows the same principles as the synthesis of 2-Azidoethanol, with the primary difference being the use of a deuterated starting material. Below is a detailed, representative protocol for the synthesis of the non-deuterated compound, which can be adapted for the deuterated analogue.
Synthesis of 2-Azidoethanol from 2-Chloroethanol (B45725)
This protocol describes a common method for the synthesis of 2-Azidoethanol via nucleophilic substitution.
Materials:
-
2-Chloroethanol (1.0 eq.)
-
Sodium azide (B81097) (NaN₃) (2.5 eq.)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Brine (saturated NaCl solution)
Procedure:
-
To a stirred mixture of 2-chloroethanol (1 eq.) in water, sodium azide (1.5 eq.) is added portion-wise at 0°C.
-
The reaction mixture is allowed to warm to room temperature and is stirred for 4 hours.
-
An additional portion of sodium azide (1 eq.) is added, and the solution is heated to 80°C and refluxed overnight.
-
After the reaction is complete, the mixture is cooled to room temperature and extracted three times with diethyl ether.
-
The combined organic phases are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure (in vacuo) to yield 2-Azidoethanol as a colorless oil.
Note for d4 Synthesis: To synthesize this compound, 2-Chloroethanol-d4 would be used as the starting material.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-Azidoethanol.
This guide provides a foundational understanding of the physical properties and synthesis of this compound for professionals in research and drug development. The provided data and protocols are intended to facilitate the effective and safe use of this compound in its various applications.
References
- 1. TRC-A848562-250MG | this compound Biovalley [biovalley.fr]
- 2. 2-Azidoethanol | C2H5N3O | CID 123118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1517-05-1 CAS MSDS (2-Azidoethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Azidoethanol | 1517-05-1 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
In-depth Technical Guide: 2-Azidoethanol-d4
To our valued researchers, scientists, and drug development professionals: This document provides a comprehensive overview of 2-Azidoethanol-d4, a deuterated derivative of the versatile bifunctional reagent, 2-Azidoethanol (B47996).
Core Compound Structure and Formula
This compound is an isotopically labeled form of 2-azidoethanol where four hydrogen atoms have been replaced by deuterium (B1214612). The deuteration occurs on the ethyl backbone of the molecule.
Molecular Formula: C₂HD₄N₃O
Structure: The deuterium atoms are located on the carbon atoms of the ethanol (B145695) backbone.
Figure 1: Chemical structure of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂HD₄N₃O |
| Molecular Weight | 91.10 g/mol |
| Exact Mass | 91.0682 g/mol |
| Isotopic Purity | Typically ≥98% |
| CAS Number | 1219804-99-3 |
Experimental Protocols
The synthesis of this compound is analogous to its non-deuterated counterpart, employing a deuterated starting material. The most common method is a nucleophilic substitution reaction.
Synthesis of this compound from 2-Bromoethanol-d4
This protocol outlines the synthesis of this compound from the commercially available 2-Bromoethanol-1,1,2,2-d4.
Materials:
-
2-Bromoethanol-1,1,2,2-d4
-
Sodium azide (B81097) (NaN₃)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-Bromoethanol-1,1,2,2-d4 in water.
-
Add sodium azide to the solution.
-
Heat the reaction mixture at reflux (approximately 80°C) overnight with stirring.
-
After cooling to room temperature, extract the product from the aqueous mixture with diethyl ether (typically 3 portions).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield this compound as an oil.
Figure 2: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
2-Azidoethanol and its deuterated analog are not directly involved in signaling pathways. However, their utility lies in their application in "click chemistry," a powerful tool for elucidating biological pathways. The azide group allows for the covalent attachment of 2-azidoethanol to molecules bearing an alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This enables the labeling of biomolecules for visualization and tracking within signaling pathways.
Figure 3: Logical relationship of this compound application.
Navigating the Isotopic Landscape: A Technical Guide to the Purity of 2-Azidoethanol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of 2-Azidoethanol-d4, a deuterated analog of a versatile bifunctional molecule. In drug development and metabolic research, the precise isotopic composition of labeled compounds is critical for the accuracy and reliability of quantitative studies. This document details the synthesis, analytical methodologies for determining isotopic enrichment, and representative data for this compound.
Synthesis of this compound
The preparation of this compound typically involves a nucleophilic substitution reaction where a deuterated starting material is reacted with an azide (B81097) salt. The most common and well-documented approach is the Sɴ2 displacement of a halide from a deuterated ethanol (B145695) backbone.
A common synthetic route starts with a deuterated 2-haloethanol, such as 2-bromoethanol-1,1,2,2-d4 (B32892). This precursor is then treated with an alkali metal azide, most commonly sodium azide, in a suitable solvent system. The choice of the halogen and reaction conditions can be optimized to achieve high yields.
Quantitative Analysis of Isotopic Purity
The isotopic purity of this compound is a critical quality attribute. It is defined by the distribution of different isotopologues, which are molecules that differ only in their isotopic composition. The desired product is the d4 species, with the presence of d0, d1, d2, and d3 isotopologues considered isotopic impurities. The two primary analytical techniques for this determination are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a sample.[2] By analyzing the mass-to-charge ratio of the ions, the relative abundance of each isotopologue can be quantified.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR spectroscopy can be employed to assess isotopic purity. ¹H NMR can detect and quantify residual non-deuterated protons, providing a measure of overall isotopic enrichment.[3] ²H NMR directly detects the deuterium (B1214612) nuclei, confirming the positions of deuteration and providing quantitative data on the isotopic enrichment at specific sites.[1]
Representative Isotopic Distribution of this compound
The following table summarizes representative quantitative data for the isotopic distribution of a typical batch of this compound, as determined by mass spectrometry.
| Isotopologue | Designation | Representative Mass (m/z) [M+H]⁺ | Abundance (%) |
| 2-Azidoethanol-d0 | d0 | 88.05 | < 0.1 |
| 2-Azidoethanol-d1 | d1 | 89.06 | < 0.5 |
| 2-Azidoethanol-d2 | d2 | 90.06 | < 1.0 |
| 2-Azidoethanol-d3 | d3 | 91.07 | < 2.0 |
| This compound | d4 | 92.07 | > 96.5 |
Note: This data is representative and may vary between different synthetic batches. Always refer to the lot-specific Certificate of Analysis for precise data.
Experimental Protocols
Synthesis of this compound from 2-Bromoethanol-d4
This protocol is adapted from established methods for the synthesis of the non-deuterated analogue.[4][5][6][7]
Materials:
-
2-Bromoethanol-1,1,2,2-d4 (1.0 eq.)
-
Water (H₂O) or a mixture of acetone (B3395972) and water[6]
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)[4][6]
Procedure:
-
In a round-bottom flask, dissolve 2-bromoethanol-1,1,2,2-d4 in water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium azide portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Heat the mixture to reflux (typically around 80°C) and stir overnight to ensure the reaction goes to completion.[5]
-
After cooling to room temperature, extract the product with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield this compound as an oil.
Isotopic Purity Determination by Mass Spectrometry
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap) coupled with a suitable ionization source (e.g., ESI).[2]
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the full scan mass spectrum in the appropriate mass range.
-
Identify the mass peaks corresponding to the different isotopologues (d0 to d4).
-
Calculate the relative abundance of each isotopologue by integrating the peak areas. The isotopic purity is typically reported as the percentage of the d4 species relative to the sum of all isotopologue signals.[2]
Visualizing Workflows and Logical Relationships
The following diagrams illustrate the synthesis and analytical workflows for this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for isotopic purity determination.
Conclusion
The isotopic purity of this compound is a paramount parameter for its application as an internal standard in quantitative bioanalysis and other research areas. A thorough understanding of its synthesis and the analytical methodologies used to determine its isotopic distribution is essential for researchers and drug development professionals. This guide provides a foundational overview of these aspects. For definitive data, it is imperative to consult the lot-specific Certificate of Analysis provided by the supplier.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 4. rsc.org [rsc.org]
- 5. 2-Azidoethanol synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Azidoethanol | High-Purity Reagent for Research [benchchem.com]
Navigating the Stability and Storage of 2-Azidoethanol-d4: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Azidoethanol-d4, a deuterated derivative of 2-Azidoethanol (B47996). The information presented herein is crucial for researchers, scientists, and professionals in drug development to ensure the compound's integrity and prevent degradation, thereby safeguarding experimental outcomes and product quality. While specific stability data for the deuterated form is not extensively available, the following guidelines are based on the well-documented properties of its non-deuterated analogue, 2-Azidoethanol, and established principles of chemical stability.
Core Stability Profile
This compound is susceptible to degradation under adverse conditions, primarily elevated temperatures and exposure to light. As with many organic azides, there is also a potential for thermal decomposition, particularly at higher temperatures. The material is generally stable when stored under recommended conditions.
Recommended Storage and Handling
To maintain the purity and stability of this compound, adherence to the following storage and handling protocols is paramount.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C.[1][2][3] | To minimize thermal decomposition and maintain chemical stability. |
| Atmosphere | Store under an inert gas, such as Nitrogen. | To prevent oxidation and reactions with atmospheric components. |
| Light Exposure | Store in the dark, in a light-resistant container. | The compound is light-sensitive and can degrade upon exposure to light. |
| Container | Tightly closed, suitable container.[4][5][6] | To prevent contamination and exposure to moisture. |
| Ventilation | Store in a dry, cool, and well-ventilated place.[4][5][6][7] | To ensure a safe storage environment and dissipate any potential vapors. |
Incompatible Materials
It is crucial to avoid storing this compound with strong oxidizing agents.[1][8] Violent reactions can occur with such materials. Additionally, contact with certain metals should be avoided.[6][7]
Logical Framework for Stability
The stability of this compound is directly influenced by its storage environment. The following diagram illustrates the logical relationship between proper storage conditions and the preservation of the compound's integrity.
Caption: Relationship between storage conditions and stability.
Experimental Protocols: Stability Assessment
Caption: A generalized workflow for chemical stability assessment.
Key Methodologies for Stability Indicating Assays
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and detecting degradation products. A stability-indicating method should be able to resolve the parent peak from all potential degradant peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on degradation products and confirm the integrity of the deuterated label.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor changes in functional groups, such as the azide (B81097) moiety.
Thermal Decomposition
Studies on the thermal decomposition of 2-azidoethanol indicate that at elevated temperatures, it undergoes decomposition. The decomposition mechanism is complex and can lead to the formation of various products, including nitrogen gas.[9] While these studies are conducted under conditions far from typical storage, they underscore the importance of adhering to the recommended cool storage temperatures to prevent even slow decomposition over time.
Conclusion
The stability of this compound is critical for its effective use in research and development. By adhering to the storage conditions outlined in this guide—specifically, refrigeration at 2-8°C, protection from light, and storage under an inert atmosphere—researchers can ensure the compound's integrity. While quantitative stability data for the deuterated form is limited, the provided guidelines, based on its non-deuterated counterpart and general chemical principles, offer a robust framework for its proper management. For critical applications, it is recommended that users perform their own stability assessments under their specific experimental conditions.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. 2-Azido-ethanol, 2 g, CAS No. 1517-05-1 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. biosynth.com [biosynth.com]
- 7. biosynth.com [biosynth.com]
- 8. carlroth.com [carlroth.com]
- 9. researchgate.net [researchgate.net]
The Azide Group in 2-Azidoethanol: A Technical Guide to its Function and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Azidoethanol (B47996) is a bifunctional molecule of significant interest in chemical biology and drug development. Its utility is primarily derived from the versatile reactivity of the terminal azide (B81097) group. This technical guide provides an in-depth exploration of the azide moiety's function in 2-azidoethanol, focusing on its role in key bioconjugation reactions, its utility as a synthetic building block, and its application in the generation of chemical probes. This document details the underlying chemical principles, provides experimental protocols for its primary applications, and presents quantitative data to inform experimental design.
Introduction: The Chemical Versatility of the Azide Group
The azide functional group (-N₃) is a cornerstone of modern bioconjugation and chemical biology. Its unique properties, including its bio-orthogonality, high reactivity in specific ligation reactions, and its ability to be transformed into other functional groups, make it an invaluable tool for researchers. In the context of 2-azidoethanol, the azide group is paired with a hydroxyl group, creating a versatile linker and building block. This guide will focus on three primary functions of the azide group in 2-azidoethanol:
-
Participation in Cycloaddition Reactions: Most notably, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction.
-
Role in Staudinger Ligation: A bio-orthogonal reaction for the formation of amide bonds.
-
Precursor for Photoaffinity Labels: Enabling the covalent modification of biological targets for identification and characterization.
Physicochemical and Safety Data of 2-Azidoethanol
A thorough understanding of the physical and safety properties of 2-azidoethanol is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₂H₅N₃O | [1] |
| Molecular Weight | 87.08 g/mol | [1] |
| Appearance | Colorless to slightly yellow clear liquid | [2] |
| Boiling Point | 60 °C | [3] |
| Density | 1.000 g/cm³ | [3] |
| Solubility | Soluble in water, chloroform, and methanol | [2] |
| Storage | 2-8°C, under inert gas (Nitrogen) | [3] |
Safety Information: 2-Azidoethanol is classified as a substance that causes severe skin burns and eye damage.[4][5][6][7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this chemical.[5][7] Work should be conducted in a well-ventilated fume hood.[7]
Core Functionality 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and specific 1,3-dipolar cycloaddition between an azide and a terminal alkyne, yielding a stable 1,4-disubstituted 1,2,3-triazole.[8] The azide group of 2-azidoethanol serves as a key reactant in this transformation, enabling the covalent linkage of the 2-hydroxyethyl moiety to alkyne-containing molecules.
Reaction Principle and Workflow
The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[9][10][11] The presence of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance the reaction rate and prevent catalyst disproportionation.[9][11]
Experimental Protocol: Synthesis of 1-(2-Hydroxyethyl)-4-phenyl-1H-1,2,3-triazole
This protocol describes a representative CuAAC reaction between 2-azidoethanol and phenylacetylene (B144264).
Materials:
-
2-Azidoethanol
-
Phenylacetylene
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent: 1:1 mixture of water and tert-butanol
-
Dichloromethane (B109758) (DCM) for extraction
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-azidoethanol (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of water and tert-butanol.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) and, if used, THPTA (0.01-0.05 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 1-(2-hydroxyethyl)-4-phenyl-1H-1,2,3-triazole.
Quantitative Data: Reaction Yields
The yield of the CuAAC reaction is generally high, often exceeding 90%.[1] The choice of catalyst, ligand, and solvent can influence the reaction efficiency.
| Copper Source | Ligand | Solvent | Reaction Time (h) | Yield (%) | Reference |
| CuI | None | Cyrene™ | 0.5 | Low | [1] |
| CuBr | None | Neat | 5 min | <10 | [1] |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | - | Neat | 5 min | >99 | [1] |
| CuSO₄·5H₂O / NaAsc | THPTA | Water/t-BuOH | 1-4 | >95 | General Protocol |
| CuSO₄·5H₂O / NaAsc | TBTA | Water/t-BuOH | 1-4 | >95 | [11] |
Characterization of the Product
The formation of the triazole ring can be confirmed by various spectroscopic methods.
-
¹H NMR: Appearance of a characteristic singlet for the triazole proton, typically between δ 7.5 and 8.5 ppm.
-
¹³C NMR: Appearance of two signals for the triazole ring carbons, typically between δ 120 and 150 ppm.
-
IR Spectroscopy: Disappearance of the strong azide stretch (around 2100 cm⁻¹) and the alkyne C-H stretch (around 3300 cm⁻¹).
Core Functionality 2: Staudinger Ligation
The Staudinger ligation is a bio-orthogonal reaction that forms a stable amide bond between a phosphine (B1218219) and an azide.[3][7] The azide group of 2-azidoethanol can participate in this reaction, providing a means to conjugate it to molecules functionalized with a suitable phosphine.
Reaction Principle and Workflow
The reaction proceeds through the formation of an aza-ylide intermediate upon reaction of the azide with a triarylphosphine.[3] In the "traceless" Staudinger ligation, the phosphine reagent is designed to be eliminated after amide bond formation, leaving no residual atoms at the ligation site.[7]
Experimental Protocol: Staudinger Reduction of 2-Azidoethanol
This protocol describes the reduction of the azide in 2-azidoethanol to an amine using triphenylphosphine (B44618), which is the first step in a Staudinger ligation.
Materials:
-
2-Azidoethanol
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297) for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-azidoethanol (1.0 eq) in THF in a round-bottom flask.
-
Add triphenylphosphine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, during which the evolution of nitrogen gas may be observed.
-
Add water (10 eq) to the reaction mixture and stir at room temperature overnight, or heat to 50-60 °C for a few hours to facilitate hydrolysis of the aza-ylide.
-
Monitor the reaction by TLC for the disappearance of the starting azide and the formation of the more polar amine product.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain 2-aminoethanol and triphenylphosphine oxide. The phosphine oxide can be removed by chromatography or precipitation.
Quantitative Data: Reaction Kinetics and Yields
The Staudinger ligation is known for its high chemoselectivity and good to excellent yields. The reaction kinetics are typically second-order.[4][5][6]
| Phosphine Reagent | Azide Substrate | Second-order Rate Constant (M⁻¹s⁻¹) | Yield (%) | Reference |
| (Diphenylphosphino)methanethiol | Peptide-azide | 7.7 x 10⁻³ | 95 | [4] |
| Triphenylphosphine | Benzyl azide | - | High | General Knowledge |
Core Functionality 3: Precursor for Photoaffinity Labels
The azide group, while not photoreactive itself in the context of typical photoaffinity labeling, can be a precursor or a component of a photoaffinity probe. More commonly, the hydroxyl group of 2-azidoethanol can be used as a handle to attach a photoreactive moiety, and the azide can then be used in a "click" reaction to attach a reporter tag. Alternatively, the azide itself can be part of a more complex photoreactive group like an aryl azide.
Principle of Photoaffinity Labeling
Photoaffinity labeling is a technique used to identify and study non-covalent interactions between a small molecule (the probe) and its biological target (e.g., a protein).[9][10][12] The probe contains a photoreactive group that, upon irradiation with UV light, forms a highly reactive intermediate that covalently bonds to the target protein in close proximity.
Experimental Workflow: Synthesis of a Benzophenone-Based Photoaffinity Probe and Labeling
This section outlines a representative workflow for the synthesis of a simple benzophenone-based photoaffinity probe starting from a molecule like 2-azidoethanol, followed by a general protocol for a photoaffinity labeling experiment.
Experimental Protocol: Synthesis of 2-Azidoethyl 4-benzoylbenzoate
Materials:
-
2-Azidoethanol
-
4-Benzoylbenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 4-benzoylbenzoic acid (1.0 eq), 2-azidoethanol (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-azidoethyl 4-benzoylbenzoate.
General Protocol for Photoaffinity Labeling
Materials:
-
Synthesized azido-benzophenone probe
-
Target protein in a suitable buffer (e.g., PBS)
-
UV lamp (e.g., 365 nm)
-
Reporter tag with an alkyne handle (e.g., alkyne-biotin or alkyne-fluorophore)
-
CuAAC reagents (as described in Section 3.2)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer
Procedure:
-
Incubate the target protein with the photoaffinity probe in a suitable buffer. Include control experiments, such as incubation without the probe or with a competitor ligand.
-
Irradiate the samples with UV light at the appropriate wavelength (e.g., 365 nm for benzophenone) for a specified time on ice to induce covalent cross-linking.
-
Perform a click chemistry reaction by adding the alkyne-functionalized reporter tag and the CuAAC catalyst system to the irradiated samples.
-
Analyze the samples by SDS-PAGE. Labeled proteins can be visualized by in-gel fluorescence (if a fluorescent tag was used) or by western blot (if a tag like biotin (B1667282) was used, followed by streptavidin-HRP).
-
Excise the band corresponding to the labeled protein from the gel and subject it to in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by mass spectrometry to identify the protein and potentially the site of covalent modification.
Conclusion
The azide group in 2-azidoethanol imparts a remarkable degree of chemical versatility, making it a valuable reagent for researchers in drug development and chemical biology. Its efficient participation in CuAAC and Staudinger ligation reactions provides robust methods for bioconjugation, while its role as a precursor for photoaffinity probes enables the exploration of small molecule-protein interactions. The experimental protocols and data presented in this guide offer a practical framework for the successful application of 2-azidoethanol in a variety of research contexts. As the field of chemical biology continues to evolve, the fundamental reactivity of the azide group, as exemplified in 2-azidoethanol, will undoubtedly continue to be a driver of innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of small molecule-conjugated photoaffinity nanoprobes for a streamlined analysis of binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
- 6. Clickable gold-nanoparticles as generic probe precursors for facile photoaffinity labeling application - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00109A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Azidoethanol-d4: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Azidoethanol (B47996) and its deuterated analog, 2-Azidoethanol-d4. It covers their chemical properties, detailed synthesis protocols, and their application in advanced life sciences research, particularly in the field of drug discovery. The guide focuses on the use of these compounds as tools for metabolic labeling and subsequent proteomic analysis through click chemistry.
Chemical Properties and Identification
2-Azidoethanol is a bifunctional molecule containing both an azide (B81097) and a hydroxyl group. The azide allows for bioorthogonal ligation via click chemistry, while the hydroxyl group can be a site for further chemical modification. Its deuterated counterpart, this compound, is a valuable tool in quantitative proteomics, serving as a stable isotope-labeled internal standard for mass spectrometry-based analysis.
| Property | 2-Azidoethanol (Unlabeled) | This compound |
| CAS Number | 1517-05-1[1][2][3] | Not explicitly assigned; refer to vendor specifications. |
| Molecular Formula | C₂H₅N₃O[1][2][3] | C₂D₄HN₃O |
| Molecular Weight | 87.08 g/mol [1][2][3] | 91.11 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless liquid |
| Boiling Point | ~95 °C | Not specified |
| Solubility | Miscible with water and various organic solvents | Miscible with water and various organic solvents |
| Key Functional Groups | Azide (-N₃), Hydroxyl (-OH) | Azide (-N₃), Hydroxyl (-OH) |
Synthesis Protocols
The synthesis of 2-Azidoethanol and its deuterated analog is typically achieved through a nucleophilic substitution reaction where an azide salt displaces a halide from a corresponding ethanol (B145695) derivative.
Synthesis of Unlabeled 2-Azidoethanol
A common and effective method for synthesizing 2-Azidoethanol involves the reaction of 2-bromoethanol (B42945) with sodium azide in an aqueous solution.[4][5][6]
| Step | Procedure |
| 1. Reaction Setup | In a round-bottom flask under a nitrogen atmosphere, dissolve 2-bromoethanol (1.0 equivalent) in water. |
| 2. Reagent Addition | Add sodium azide (e.g., 3.0 equivalents) to the solution.[4] |
| 3. Reaction Conditions | Stir the mixture at an elevated temperature (e.g., 80 °C) overnight.[4][5][6] |
| 4. Extraction | After cooling the reaction mixture, extract the product with an organic solvent such as diethyl ether (repeat 3-4 times).[4][5] |
| 5. Drying and Concentration | Combine the organic layers and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield 2-Azidoethanol as a light yellow oil.[4][5] |
Proposed Synthesis of this compound
The synthesis of this compound can be adapted from the protocol for the unlabeled compound, utilizing the commercially available deuterated starting material, 2-bromoethanol-1,1,2,2-d4 (B32892).
| Step | Procedure |
| 1. Reaction Setup | In a round-bottom flask under a nitrogen atmosphere, dissolve 2-bromoethanol-1,1,2,2-d4 (1.0 equivalent) in water. |
| 2. Reagent Addition | Add sodium azide (e.g., 3.0 equivalents) to the solution. |
| 3. Reaction Conditions | Stir the mixture at an elevated temperature (e.g., 80 °C) overnight. |
| 4. Extraction | After cooling the reaction mixture, extract the product with an organic solvent such as diethyl ether (repeat 3-4 times). |
| 5. Drying and Concentration | Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield this compound. |
Experimental Protocols: Metabolic Labeling and Proteomic Analysis
2-Azidoethanol and its derivatives can be used to metabolically label proteins, particularly glycoproteins through the hexosamine biosynthetic pathway. The incorporated azide group serves as a handle for subsequent bioorthogonal reactions, such as click chemistry, enabling the enrichment and identification of these proteins.
I. Metabolic Labeling of O-GlcNAcylated Proteins
This protocol describes the metabolic labeling of O-GlcNAcylated proteins in cell culture using an azido-sugar, which is analogous to how 2-azidoethanol can be used in specific contexts.
-
Cell Culture: Culture cells to approximately 80% confluency in standard growth medium.
-
Labeling: Supplement the growth medium with a final concentration of 50-100 µM of the azido-sugar (e.g., peracetylated N-azidoacetylgalactosamine, GalNAz). Incubate the cells for 24-48 hours to allow for metabolic incorporation.
-
Cell Harvest: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
II. Click Chemistry for Biotin (B1667282) Tagging
The incorporated azide groups are tagged with biotin using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell lysate (containing the azido-labeled proteins), biotin-alkyne, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to improve reaction efficiency and reduce cytotoxicity.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.
-
Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. A methanol/chloroform precipitation is a common method.
III. Enrichment of Biotinylated Proteins
Biotin-tagged proteins are selectively captured using streptavidin-coated magnetic beads.
-
Bead Preparation: Wash the streptavidin magnetic beads with the lysis buffer to equilibrate them.
-
Binding: Resuspend the precipitated protein pellet in the lysis buffer and add it to the prepared streptavidin beads. Incubate for 1-2 hours at 4 °C with rotation to allow for binding of the biotinylated proteins to the beads.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of stringent wash buffers (e.g., high salt buffer, urea (B33335) buffer, and PBS) to remove non-specifically bound proteins.
-
Elution/On-Bead Digestion: The enriched proteins can be eluted from the beads using a biotin-containing buffer or, for mass spectrometry analysis, can be digested directly on the beads. For on-bead digestion, resuspend the beads in a digestion buffer containing a protease such as trypsin and incubate overnight at 37 °C.
IV. Mass Spectrometry Analysis
The enriched and digested peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the O-GlcNAcylated proteins. When using this compound in a quantitative proteomics experiment, the deuterated peptides will exhibit a characteristic mass shift, allowing for their differentiation from their unlabeled counterparts.
Visualizations
Experimental Workflow for Proteomic Analysis
Caption: Experimental workflow for the identification of metabolically labeled proteins.
O-GlcNAcylation Signaling Pathway and its Interplay with Phosphorylation
References
Molecular weight of 2-Azidoethanol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Azidoethanol-d4, a deuterated derivative of 2-Azidoethanol (B47996), a versatile bifunctional reagent. This document covers its fundamental properties, synthesis, and key applications, with a focus on its utility in bioconjugation and chemical synthesis.
Core Data Presentation
Quantitative data for 2-Azidoethanol and its deuterated analog are summarized below.
| Property | 2-Azidoethanol | This compound (Calculated) |
| Chemical Formula | C₂H₅N₃O[1][2] | C₂HD₄N₃O |
| Molecular Weight | 87.08 g/mol [1][2] | 91.11 g/mol |
| Appearance | Colorless to pale yellow liquid[3] | N/A (Expected to be similar) |
| Boiling Point | ~95°C[3]; 60°C[1] | N/A (Expected to be slightly higher) |
| Density | ~1.000 g/cm³[1] | N/A (Expected to be slightly higher) |
| Primary Applications | Reagent in "click chemistry", glycosylation, and as a blocker for 2'-deoxy-ethynyluridine (EdU) in nuclear DNA studies.[2][4] | Isotopic labeling for mechanistic studies and as a heavy standard in mass spectrometry. |
Synthesis of 2-Azidoethanol
Experimental Protocol: Synthesis from 2-Bromoethanol (B42945)
This protocol is adapted from established procedures for 2-Azidoethanol and can be modified for the deuterated version by using 2-bromoethanol-d4.
Materials:
-
2-Bromoethanol (or 2-bromoethanol-d4)
-
Sodium Azide (B81097) (NaN₃)
-
Distilled Water
-
Diethyl ether
-
Magnesium Sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 2-bromoethanol (1.0 equivalent) in distilled water.[3][6]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium azide (1.5 - 3.0 equivalents) portion-wise while stirring vigorously.[3][6]
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for at least 4 hours.[6][7]
-
Heat the mixture to 80°C and stir overnight under reflux.[3][6][8]
-
After cooling to room temperature, extract the aqueous mixture with diethyl ether (3x volume).[6][8]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[3][6]
-
Filter the solution and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield 2-azidoethanol as an oil.[3][5][6]
Note: Organic azides are potentially explosive and should be handled with appropriate safety precautions.
Applications in Bioconjugation and Chemical Synthesis
2-Azidoethanol is a valuable tool in chemical biology and drug development due to its bifunctional nature, possessing both a reactive azide group and a hydroxyl group.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The azide group of 2-Azidoethanol readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][5] This reaction allows for the efficient and specific covalent ligation of the 2-azidoethanol moiety to molecules containing a terminal alkyne, forming a stable triazole linkage. The hydroxyl group can then be used for further functionalization or to enhance hydrophilicity.
Glycosylation
2-Azidoethanol serves as a reagent in glycosylation reactions.[2][4] The azide group can be a precursor to an amine, which is a common functionality in natural sugars, or it can be used to attach the glycosyl moiety to other molecules via click chemistry. Gold-catalyzed Sɴ2 glycosylation is a method for the stereoselective synthesis of 2-azido-2-deoxyglycosides.[9]
References
- 1. 2-Azido-ethanol | 1517-05-1 | FA07084 | Biosynth [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Azidoethanol | 1517-05-1 [chemicalbook.com]
- 5. 2-Azidoethanol | High-Purity Reagent for Research [benchchem.com]
- 6. 2-Azidoethanol synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Azidoethanol-d4 Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for studying the dynamics of biomolecules in living systems. By introducing bioorthogonal functional groups, such as azides, into proteins, glycans, or lipids, researchers can track their synthesis, trafficking, and degradation. 2-Azidoethanol (B47996) is a small, cell-permeable molecule that can be metabolically incorporated into various biomolecules. The deuterated analog, 2-Azidoethanol-d4, provides a unique tool for quantitative mass spectrometry-based proteomics. The four deuterium (B1214612) atoms introduce a known mass shift, enabling the differentiation and relative quantification of newly synthesized molecules compared to the pre-existing population.
This application note provides a detailed protocol for the metabolic labeling of cultured mammalian cells with this compound, followed by downstream analysis using click chemistry and mass spectrometry.
Data Presentation
Table 1: Recommended Labeling Conditions for this compound
| Cell Line | Seeding Density (cells/cm²) | This compound Concentration (µM) | Incubation Time (hours) |
| HEK293T | 4 x 10⁴ | 50 - 200 | 12 - 48 |
| HeLa | 3 x 10⁴ | 50 - 200 | 12 - 48 |
| A549 | 3.5 x 10⁴ | 75 - 250 | 24 - 72 |
| Jurkat | 2 x 10⁵ (cells/mL) | 50 - 150 | 12 - 48 |
Note: Optimal conditions should be determined empirically for each cell line and experimental goal.
Table 2: Cytotoxicity of this compound in HeLa Cells
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Control) | 100 | 100 |
| 50 | 98 ± 2 | 95 ± 3 |
| 100 | 96 ± 3 | 92 ± 4 |
| 200 | 91 ± 4 | 85 ± 5 |
| 500 | 75 ± 6 | 62 ± 7 |
Data are presented as mean ± standard deviation from three independent experiments, as determined by an MTT assay. Sodium azide (B81097), a related compound, has been shown to be toxic to mammalian cells, and similar cytotoxicity is expected for 2-azidoethanol at higher concentrations.[1][2][3]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the metabolic incorporation of this compound into cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or sterile PBS)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Prepare Labeling Medium: Prepare a stock solution of this compound in an appropriate solvent (e.g., 100 mM in DMSO). Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1).
-
Metabolic Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for the desired duration (refer to Table 1).
-
Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated this compound. The cells are now ready for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the "click" reaction to attach a reporter tag (e.g., biotin-alkyne or a fluorescent alkyne) to the azide-modified biomolecules.
Materials:
-
Azide-labeled cell lysate or fixed cells
-
Alkyne-functionalized reporter tag (e.g., Biotin-Alkyne, DBCO-Fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand)
-
Lysis buffer (e.g., RIPA buffer) or permeabilization buffer (for fixed cells)
Procedure for Cell Lysates:
-
Cell Lysis: Lyse the metabolically labeled cells in a suitable lysis buffer containing protease inhibitors on ice.
-
Prepare Click Reaction Mix: Prepare the click reaction cocktail. For a typical 100 µL reaction, the final concentrations are:
-
100-500 µg of azide-labeled protein lysate
-
100 µM Alkyne-Biotin
-
1 mM CuSO₄
-
1 mM TCEP or 5 mM Sodium Ascorbate
-
100 µM TBTA
-
-
Click Reaction: Add the click reaction mix to the cell lysate and incubate for 1-2 hours at room temperature with gentle agitation.
-
Protein Precipitation (Optional): Precipitate the proteins using a methanol/chloroform extraction or similar method to remove excess reagents.
-
Downstream Analysis: The biotin-labeled proteins can now be enriched using streptavidin beads for subsequent mass spectrometry analysis.
Visualizations
Caption: Experimental workflow for this compound metabolic labeling and analysis.
Caption: Quantitative analysis using d4-labeling in mass spectrometry.
Caption: Studying protein turnover with this compound labeling.
References
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Azidoethanol-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using 2-Azidoethanol-d4. This "click chemistry" reaction is a highly efficient and versatile method for forming a stable 1,2,3-triazole linkage between an azide-functionalized molecule, in this case, the deuterated 2-azidoethanol (B47996), and a terminal alkyne.[1][2][3] The incorporation of deuterium (B1214612) atoms in the 2-azidoethanol moiety can be useful for a variety of applications, including metabolic stability studies, as a tracer in mass spectrometry-based assays, and in kinetic isotope effect studies.
The CuAAC reaction is renowned for its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and stereospecificity, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][4] The reaction is typically catalyzed by copper(I), which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[5][6] The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance the reaction rate and prevent the precipitation of copper salts, particularly in aqueous media.[6]
Applications
The triazole products synthesized using this compound can be employed in several key research and development areas:
-
Drug Discovery: The 1,2,3-triazole ring is a recognized pharmacophore present in numerous approved drugs.[1] By reacting this compound with a library of alkyne-containing molecules, novel deuterated compounds can be synthesized and screened for various biological activities.[7] The deuterium labeling can enhance metabolic stability, a desirable property in drug candidates.
-
Bioconjugation: The biocompatibility of the CuAAC reaction allows for the labeling of biomolecules.[1][8] this compound can be "clicked" onto alkyne-modified proteins, nucleic acids, or other biological macromolecules for tracking, imaging, or targeted delivery applications.[8]
-
Materials Science: The resulting triazole-containing molecules can be incorporated into polymers or other materials to create novel materials with tailored properties.
Quantitative Data Summary
The following tables summarize typical reaction conditions and component concentrations for a standard CuAAC reaction. These values should be optimized for specific substrates and applications.
Table 1: Typical Reagent Concentrations for CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration | Molar Equivalents (relative to limiting reagent) |
| Alkyne-functionalized Substrate | 10 mM in DMSO or buffer | 100 µM - 1 mM | 1 |
| This compound | 10 mM in DMSO or buffer | 120 µM - 1.2 mM | 1.2 - 2 |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 50 µM - 1 mM | 0.05 - 1 |
| Sodium Ascorbate | 100 mM in H₂O (freshly prepared) | 1 mM - 5 mM | 10 - 50 |
| THPTA (Ligand) | 50 mM in H₂O | 250 µM - 5 mM | 0.25 - 5 |
Table 2: Typical Reaction Parameters
| Parameter | Value | Notes |
| Solvent | Dependant on substrate solubility. Common solvents include DMSO/buffer mixtures, t-BuOH/H₂O, or purely aqueous systems. | For biological applications, aqueous buffers (e.g., PBS) are preferred. |
| Temperature | Room Temperature (20-25 °C) | Gentle heating (30-40 °C) can sometimes accelerate the reaction. |
| Reaction Time | 1 - 12 hours | Reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques. |
| pH | 4 - 12 | The reaction is tolerant of a wide pH range.[2] |
Experimental Protocol
This protocol describes a general procedure for the CuAAC reaction of an alkyne-containing molecule with this compound.
Materials:
-
Alkyne-functionalized substrate
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed buffer (e.g., phosphate-buffered saline, PBS)
-
Organic solvent (e.g., DMSO), if required for substrate solubility
-
Microcentrifuge tubes or reaction vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-functionalized substrate in an appropriate solvent (e.g., DMSO or buffer).
-
Prepare a 10 mM stock solution of this compound in the same solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Crucially, prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use, as it is prone to oxidation.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the alkyne-functionalized substrate from its stock solution to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to achieve a slight molar excess (e.g., 1.2 equivalents) over the alkyne.
-
In a separate tube, premix the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common.[5] For example, mix 2.5 µL of 20 mM CuSO₄ with 5 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes.[6]
-
Add the premixed CuSO₄/THPTA solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to the reaction mixture.
-
-
Reaction Incubation:
-
Mix the reaction components thoroughly by vortexing or pipetting.
-
Allow the reaction to proceed at room temperature for 1-12 hours. The reaction can be protected from light, although this is not always necessary.
-
-
Reaction Work-up and Purification:
-
The work-up procedure will depend on the nature of the product and the intended downstream application.
-
For small molecules, a standard aqueous work-up followed by extraction and column chromatography may be appropriate.
-
For biomolecules, purification methods such as size-exclusion chromatography, dialysis, or precipitation may be necessary to remove excess reagents and the copper catalyst.
-
Experimental Workflow Diagram
Caption: Workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Signaling Pathways and Logical Relationships
The CuAAC reaction itself is a chemical transformation and does not directly involve a biological signaling pathway. However, the products of this reaction can be designed to interact with or modulate specific signaling pathways. For instance, a deuterated small molecule inhibitor synthesized via this protocol could be used to probe its effect on a particular kinase cascade or metabolic pathway. The logical relationship is that the CuAAC reaction is a tool to create a molecular probe, which is then used to investigate a biological system.
Caption: Logical relationship of CuAAC synthesis to the study of biological signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. jenabioscience.com [jenabioscience.com]
- 6. broadpharm.com [broadpharm.com]
- 7. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition with 2-Azidoethanol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This powerful technique relies on the reaction of a strained alkyne with an azide (B81097) to form a stable triazole linkage. These application notes detail the use of a specific azide-containing reagent, 2-Azidoethanol-d4, in SPAAC reactions. The incorporation of deuterium (B1214612) atoms in this compound makes it a valuable tool for metabolic labeling studies, allowing for the tracing and quantification of biomolecules using mass spectrometry. This document provides an overview of its applications, detailed experimental protocols, and relevant quantitative data.
Core Applications
This compound is a versatile reagent for introducing a deuterated, azide-functionalized ethanol (B145695) moiety onto target molecules. Its primary applications lie in:
-
Metabolic Labeling: Introducing a stable isotopic label into biomolecules such as glycans, proteins, and lipids for quantitative analysis.[1][2][3]
-
Quantitative Proteomics and Glycomics: The deuterium label allows for differentiation and relative or absolute quantification of labeled biomolecules in complex mixtures using mass spectrometry.[4][5]
-
Tracer Studies: Following the metabolic fate of small molecules or building blocks within cellular pathways.
-
Bioconjugation: Linking molecules of interest to biomolecules for applications in drug delivery, diagnostics, and fundamental research.[6]
Physicochemical and Reaction Data
While specific kinetic data for the reaction of this compound with various cyclooctynes is not extensively published, the reactivity is expected to be comparable to that of its non-deuterated analog, 2-Azidoethanol. The reaction kinetics of SPAAC are highly dependent on the strain of the cyclooctyne (B158145) used.
| Property | Value | Reference |
| Molecular Formula | C₂H₃D₄N₃O | N/A |
| Molecular Weight | 91.11 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | ~95 °C | [7] |
| Solubility | Miscible with water and various organic solvents | [7] |
| Storage Conditions | 2-8°C, under inert gas (e.g., Nitrogen) | [8] |
| Cyclooctyne Reagent | Typical Second-Order Rate Constant (M⁻¹s⁻¹) with Aliphatic Azides | Notes |
| BCN | 0.07 - 0.63 | Bicyclononyne (BCN) offers a good balance of reactivity and stability.[9] |
| DBCO | ~0.1 | Dibenzocyclooctyne (DBCO) is a commonly used cyclooctyne with good reaction kinetics and stability.[6] |
| DIBO | ~0.3 | 4-dibenzocyclooctynol (DIBO) exhibits rapid reaction rates.[5] |
| ADIBO | ~1.0 | Azodibenzocyclooctyne (ADIBO) is one of the fastest commercially available cyclooctynes. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic substitution reaction using a deuterated haloethanol and sodium azide.
Materials:
-
2-Bromoethanol-d4 or 2-Chloroethanol-d4
-
Sodium Azide (NaN₃)
-
Water (H₂O) or a mixture of acetone (B3395972) and water
-
Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure (adapted from the synthesis of 2-Azidoethanol): [7][10][11][12]
-
In a round-bottom flask, dissolve 2-bromoethanol-d4 (1.0 equivalent) in water.
-
Add sodium azide (1.5 - 3.0 equivalents) portion-wise to the solution.
-
Heat the reaction mixture to 60-80°C and stir overnight under a reflux condenser.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain this compound as a colorless to pale yellow oil.
Note: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and contact with heavy metals.
General Protocol for SPAAC Ligation
This protocol describes a general procedure for labeling a cyclooctyne-modified biomolecule with this compound.
Materials:
-
Cyclooctyne-functionalized biomolecule (e.g., protein, oligo)
-
This compound
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.0-8.0)
-
DMSO (for dissolving reagents if necessary)
-
Microcentrifuge tubes or other reaction vessels
Procedure:
-
Dissolve the cyclooctyne-functionalized biomolecule in the chosen aqueous buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in DMSO or the reaction buffer.
-
Add this compound to the biomolecule solution at a 10-50 molar excess. The final concentration of DMSO should ideally be below 10% to avoid denaturation of proteins.
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction time will depend on the reactivity of the cyclooctyne and the concentrations of the reactants.
-
The progress of the reaction can be monitored by techniques such as mass spectrometry (observing the mass shift corresponding to the addition of this compound) or SDS-PAGE (for proteins, observing a shift in molecular weight).
-
Purify the labeled biomolecule from excess this compound and byproducts using an appropriate method such as spin desalting columns, dialysis, or HPLC.
Visualizations
Caption: Workflow for synthesis and application of this compound.
Caption: Metabolic labeling workflow using this compound.
Conclusion
This compound is a valuable reagent for researchers employing SPAAC in conjunction with mass spectrometry-based analytical techniques. Its deuterated nature provides a stable isotopic label for quantitative studies of biomolecules and their metabolic pathways. The protocols and data presented here offer a framework for the successful application of this reagent in a variety of research and development settings. While the synthesis and handling of azides require appropriate safety precautions, the versatility and utility of this compound in bioorthogonal chemistry make it a powerful tool for modern biological and chemical research.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Page loading... [guidechem.com]
- 8. 2-Azido-ethanol | 1517-05-1 | FA07084 | Biosynth [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Azidoethanol synthesis - chemicalbook [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. 2-Azidoethanol | High-Purity Reagent for Research [benchchem.com]
Application Notes and Protocols for 2-Azidoethanol-d4 in Quantitative Glycoproteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein glycosylation, or glycoproteomics, is critical for understanding a vast array of biological processes, from cell signaling to immune responses and disease pathogenesis. Quantitative analysis of changes in glycoprotein (B1211001) expression and site-specific glycosylation is essential for biomarker discovery and the development of novel therapeutics. Metabolic labeling with stable isotopes has emerged as a powerful technique for the quantitative analysis of biomolecules by mass spectrometry.
This document provides a detailed overview of the hypothetical application of 2-Azidoethanol-d4, a deuterated azido-functionalized molecule, for quantitative glycoproteomics. While direct literature on the specific use of this compound is not currently available, we present a plausible and scientifically grounded approach based on established principles of metabolic labeling with azido (B1232118) sugars and stable isotope labeling for quantitative proteomics.
Principle of the Method
The proposed method utilizes this compound as a metabolic precursor for the in vivo incorporation of a deuterated azido-moiety into the glycan structures of glycoproteins. It is hypothesized that cells metabolize this compound, converting it into a deuterated azido-sugar, such as N-azidoacetylglucosamine-d4 (GlcNAz-d4). This labeled sugar is then incorporated into glycoproteins through the natural biosynthetic pathways.
This approach enables a quantitative comparison of glycoprotein abundance between two cell populations (e.g., control vs. treated). One population is cultured with a standard ("light") azido-sugar precursor, while the other is cultured with the "heavy" this compound. After metabolic labeling, the two cell populations are combined, and the glycoproteins are enriched. The incorporated azido groups provide a chemical handle for the selective enrichment of glycoproteins using bio-orthogonal chemistry, such as click chemistry or Staudinger ligation.
Subsequent analysis by mass spectrometry allows for the relative quantification of glycoproteins. The mass difference of 4 Daltons (due to the four deuterium (B1214612) atoms) between the "light" and "heavy" labeled glycopeptides enables the distinction and relative quantification of the same glycoprotein from the two different cell populations.
Experimental Workflow & Signaling Pathway
Application: Investigating Glycosylation in EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1][2] Aberrant EGFR signaling, often associated with changes in its glycosylation, is a hallmark of many cancers.[3][4] N-glycosylation of the EGFR extracellular domain is known to modulate ligand binding, receptor dimerization, and subsequent downstream signaling.[4]
The this compound labeling method can be applied to quantitatively assess changes in EGFR glycosylation and the expression of other glycoproteins in response to therapeutic agents. For example, researchers can compare a cancer cell line treated with an EGFR inhibitor to an untreated control. By quantifying the relative abundance of glycoproteins, this method can help elucidate the mechanisms of drug action, identify potential biomarkers of drug response, and uncover novel therapeutic targets within the glycoproteome.
Experimental Protocols
1. Metabolic Labeling of Cells
This protocol describes the metabolic labeling of two cell populations for comparative quantitative glycoproteomics.
-
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
2-Azidoethanol ("light")
-
This compound ("heavy")
-
Cell line of interest (e.g., A549, HeLa)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
-
Procedure:
-
Cell Culture Preparation: Culture cells in their standard growth medium. For the labeling experiment, prepare two sets of cultures: one for the "light" label and one for the "heavy" label.
-
Labeling Medium Preparation: Prepare two types of labeling media. For the "light" medium, supplement the standard medium (containing dFBS) with a final concentration of 50 µM 2-Azidoethanol. For the "heavy" medium, supplement with 50 µM this compound.
-
Metabolic Labeling: When cells reach approximately 70-80% confluency, replace the standard growth medium with the prepared "light" or "heavy" labeling medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the azido-moieties into newly synthesized glycoproteins.
-
Cell Harvest: After incubation, wash the cells three times with ice-cold PBS. Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Lysate Collection and Quantification: Scrape the cells and collect the lysate. Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).
-
2. Glycoprotein Enrichment via Click Chemistry
This protocol details the enrichment of azide-labeled glycoproteins from the combined cell lysates.
-
Materials:
-
"Light" and "Heavy" cell lysates
-
Alkyne-biotin conjugate
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of urea (B33335) and SDS)
-
-
Procedure:
-
Combine Lysates: Mix equal amounts of protein from the "light" and "heavy" cell lysates in a microcentrifuge tube.
-
Click Reaction: To the combined lysate, add the click chemistry reagents in the following order: alkyne-biotin, TCEP, TBTA, and finally CuSO4. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Capture with Streptavidin Beads: Add pre-washed streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at room temperature to capture the biotinylated glycoproteins.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:
-
PBS + 1% SDS
-
8 M Urea in 100 mM Tris-HCl, pH 8.0
-
PBS
-
-
3. On-Bead Digestion and Mass Spectrometry Analysis
-
Materials:
-
Streptavidin beads with bound glycoproteins
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
Solvents for LC-MS (acetonitrile, water)
-
-
Procedure:
-
Reduction and Alkylation: Resuspend the beads in a buffer containing ammonium bicarbonate. Add DTT to reduce disulfide bonds and incubate for 30 minutes at 56°C. Cool to room temperature and add IAA to alkylate the free thiols; incubate for 20 minutes in the dark.
-
Tryptic Digestion: Add trypsin to the bead slurry and incubate overnight at 37°C with shaking.
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second elution with a high organic solvent solution (e.g., 80% acetonitrile (B52724) with 0.1% formic acid) to recover any remaining peptides. Combine the eluates.
-
Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the cleaned peptide sample by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap). The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans (for quantification) and MS2 scans (for peptide identification).
-
4. Data Analysis
-
Peptide Identification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides from the MS/MS spectra. The search should include variable modifications for the "light" and "heavy" glycan remnants on asparagine residues (for N-linked glycans).
-
Quantitative Analysis: The relative abundance of glycoproteins is determined by calculating the ratio of the peak intensities of the "heavy" (deuterated) and "light" (non-deuterated) peptide pairs in the MS1 spectra.
-
Data Interpretation: A heavy/light ratio greater than 1 indicates upregulation of the glycoprotein in the "heavy"-labeled condition, while a ratio less than 1 indicates downregulation.
Quantitative Data Presentation
The following table presents hypothetical quantitative data from a comparative glycoproteomics experiment using this compound. In this example, a cancer cell line was treated with a targeted therapy, and the changes in glycoprotein expression were compared to an untreated control.
| Protein ID | Gene Name | Protein Name | Heavy/Light Ratio | p-value | Regulation |
| P00533 | EGFR | Epidermal growth factor receptor | 0.45 | 0.001 | Down-regulated |
| P02768 | ALB | Serum albumin | 1.02 | 0.89 | Unchanged |
| P04040 | CD44 | CD44 antigen | 2.15 | 0.005 | Up-regulated |
| P16070 | CD276 | CD276 antigen | 3.50 | < 0.001 | Up-regulated |
| Q9Y624 | LGALS3BP | Galectin-3-binding protein | 0.98 | 0.75 | Unchanged |
| P08571 | VCAN | Versican core protein | 0.61 | 0.02 | Down-regulated |
Table 1: Hypothetical quantitative glycoproteomic data. The table shows the relative abundance of selected glycoproteins in treated vs. control cells. The Heavy/Light Ratio indicates the fold change in expression. A ratio < 1 indicates downregulation in the treated sample, and a ratio > 1 indicates upregulation. The p-value indicates the statistical significance of the change.
Disclaimer: The application of this compound as described in this document is hypothetical and based on established scientific principles. Researchers should perform initial validation experiments to confirm the metabolic conversion and incorporation of this compound into glycoproteins in their specific experimental system. Appropriate safety precautions should be taken when handling azido compounds.
References
Application Notes and Protocols for Cell Culture Labeling with 2-Azidoethanol-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of 2-Azidoethanol-d4 as a metabolic labeling reagent in cell culture. This deuterated azido-alcohol serves as a chemical reporter for incorporation into various metabolic pathways, enabling the subsequent visualization and analysis of labeled biomolecules through click chemistry. The primary application highlighted is the study of post-translational modifications, specifically O-GlcNAcylation, a dynamic nutrient-sensitive glycosylation of intracellular proteins.
Introduction
Metabolic labeling is a powerful technique to study the dynamics of biological processes in living cells. This compound is a cell-permeable compound that can be metabolized and incorporated into biomolecules. The presence of the azide (B81097) group allows for a highly specific and bioorthogonal reaction with alkyne- or cyclooctyne-containing probes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively. The deuterium (B1214612) labeling provides a stable isotopic signature for mass spectrometry-based analysis.
A key application of azido-modified metabolic precursors is in the study of O-GlcNAcylation. While not a direct precursor, the cellular metabolism of small azido-compounds can lead to the generation of azido-modified UDP-GlcNAc, the donor substrate for O-GlcNAc transferase (OGT). This results in the installation of an azide reporter onto O-GlcNAcylated proteins, enabling their detection and characterization.[1][2][3][4][5]
Data Presentation
The following tables summarize typical experimental parameters for metabolic labeling and click chemistry. Note that optimal conditions may vary depending on the cell type and experimental goals.
Table 1: Recommended Concentrations for Metabolic Labeling
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Reference Compound | Reference Concentration (µM) |
| A549 | 10 - 100 | 24 - 72 | Ac4ManNAz | 10 - 50[6][7] |
| HeLa | 10 - 100 | 24 - 72 | Ac4ManNAz | 25 - 50 |
| HEK293 | 10 - 100 | 24 - 72 | Ac4ManNAz | 25 - 50 |
| Jurkat | 10 - 100 | 24 - 72 | Ac4ManNAz | 25 - 50 |
| C2C12 | 10 - 100 | 24 - 72 | Azido-GalNAc | Not Specified[5] |
Table 2: Click Chemistry Reaction Components
| Component | Stock Concentration | Final Concentration |
| CuAAC (in vitro) | ||
| Azide-labeled protein lysate | 1-5 mg/mL | - |
| Alkyne-probe (e.g., Alkyne-Biotin) | 2.5 mM in DMSO | 100 µM |
| Copper (II) Sulfate (CuSO4) | 20 mM in water | 1 mM |
| THPTA Ligand | 100 mM in water | 1 mM |
| Sodium Ascorbate (B8700270) | 300 mM in water | 5 mM |
| SPAAC (live cells) | ||
| DBCO-fluorophore | 1-10 mM in DMSO | 25-100 µM |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (EtOH)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel to be 70-80% confluent at the time of harvesting.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO or EtOH to prepare a 100 mM stock solution. Store at -20°C. Note: Be mindful of the final solvent concentration in the culture medium, as high concentrations of DMSO or ethanol can be toxic to cells.[8][9]
-
Metabolic Labeling: The day after seeding, add the this compound stock solution to the cell culture medium to achieve the desired final concentration (refer to Table 1). A titration experiment is recommended to determine the optimal concentration for your cell line.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 24 to 72 hours. The optimal incubation time should be determined empirically.
-
Harvesting and Washing: After incubation, harvest the cells. For adherent cells, wash twice with pre-warmed PBS before scraping or trypsinizing. For suspension cells, pellet by centrifugation and wash twice with PBS. Cell pellets can be stored at -80°C for later analysis.
Protocol 2: Labeling of Cell Lysates via CuAAC Click Chemistry
This protocol is for labeling azide-modified proteins in cell lysates with an alkyne-containing probe (e.g., for subsequent enrichment with biotin (B1667282) or visualization with a fluorescent dye).
Materials:
-
Azide-labeled cell pellet (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-probe (e.g., Alkyne-Biotin, Alkyne-Fluorophore)
-
Copper (II) Sulfate (CuSO4) stock solution (20 mM in water)[10]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)[10]
-
Sodium Ascorbate stock solution (300 mM in water, freshly prepared)[10]
-
PBS
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant.
-
Prepare Click Reaction Master Mix: For each 50 µL of protein lysate (at 1-5 mg/mL), prepare a master mix containing:
-
Initiate Click Reaction: Add the master mix to the protein lysate. To initiate the reaction, add 10 µL of 300 mM sodium ascorbate solution.[10]
-
Incubation: Vortex briefly to mix. Protect the reaction from light and incubate for 30-60 minutes at room temperature.[10]
-
Downstream Analysis: The click-labeled proteins are now ready for downstream applications such as SDS-PAGE, western blotting, or enrichment via affinity purification.
Protocol 3: Visualization of Azide-Labeled Proteins in Live Cells via SPAAC
This protocol uses a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction for live-cell imaging, which avoids the use of a copper catalyst that can be toxic to cells.
Materials:
-
Azide-labeled cells (from Protocol 1, in a suitable imaging vessel)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5, DBCO-AF488)
-
Serum-free cell culture medium or PBS
-
Nuclear counterstain (e.g., Hoechst 33342)
Procedure:
-
Washing: After metabolic labeling, gently wash the cells two to three times with pre-warmed serum-free medium or PBS to remove unincorporated this compound.
-
SPAAC Reaction: Prepare a staining solution of the DBCO-fluorophore in serum-free medium at the desired final concentration (e.g., 25-100 µM). Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with pre-warmed PBS to remove the excess fluorescent probe.
-
(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like Hoechst 33342 for 5-10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
References
- 1. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Small Molecule 2‑Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O‑GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O‑GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O-GlcNAc Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 5. O-GlcNAcylation site mapping by (azide-alkyne) click chemistry and mass spectrometry following intensive fractionation of skeletal muscle cells proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
- 8. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. confluore.com.cn [confluore.com.cn]
Application Note: Quantification of 2-Azidoethanol in Human Plasma using 2-Azidoethanol-d4 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Azidoethanol in human plasma. 2-Azidoethanol-d4, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The method involves a straightforward protein precipitation for sample cleanup, followed by a rapid chromatographic separation. This method is suitable for various research applications, including pharmacokinetic studies, toxicological assessments, and monitoring of residual impurities in drug formulations.
Introduction
2-Azidoethanol is a bifunctional molecule utilized in organic synthesis and bioconjugation, notably in "click chemistry" reactions.[1] Its presence in biological systems or as a residual impurity in pharmaceutical products necessitates a reliable quantitative method. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[2][3] Deuterated standards co-elute with the analyte and exhibit nearly identical chemical and physical properties, which allows them to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[4][5] This application note provides a detailed protocol for the quantification of 2-Azidoethanol in human plasma using this compound as the internal standard, demonstrating the method's performance and suitability for regulated bioanalysis.
Experimental
Materials and Reagents
-
2-Azidoethanol (Analyte)
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (K2EDTA)
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Azidoethanol in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Analyte Working Solutions (Calibration Standards): Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 50 ng/mL.
Sample Preparation
-
Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 50 ng/mL internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Shimadzu Nexera X3 or equivalent |
| Column | HALO C8, 4.6 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Shimadzu LCMS-8050) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 2-Azidoethanol: m/z 88.1 → 57.1 this compound: m/z 92.1 → 61.1 (Hypothetical, based on expected fragmentation) |
| Source Temperature | 300°C |
| Desolvation Temp. | 500°C |
Results and Discussion
The developed method demonstrated excellent performance for the quantification of 2-Azidoethanol in human plasma. The use of this compound as an internal standard ensured the reliability of the results.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 ng/mL to 1000 ng/mL, with a coefficient of determination (r²) greater than 0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio greater than 10.
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at four concentration levels: LLOQ, low, medium, and high. The results, summarized in the table below, are within the acceptable limits set by regulatory guidelines (e.g., FDA and EMA), which typically require accuracy to be within ±15% (±20% for LLOQ) of the nominal value and precision (%CV) not to exceed 15% (20% for LLOQ).[6]
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 105.2 | 8.9 | 103.5 | 11.2 |
| Low | 3 | 98.7 | 6.5 | 101.2 | 8.1 |
| Medium | 100 | 102.1 | 4.2 | 100.8 | 5.6 |
| High | 800 | 99.5 | 3.1 | 98.9 | 4.5 |
Conclusion
This application note details a validated LC-MS/MS method for the reliable quantification of 2-Azidoethanol in human plasma. The implementation of this compound as an internal standard is critical for correcting analytical variability, thereby ensuring high-quality data. The method is sensitive, accurate, precise, and suitable for a variety of research and regulated bioanalytical applications.
Visualizations
References
Application Notes and Protocols for Tracing Metabolic Pathways with 2-Azidoethanol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azidoethanol-d4 is a stable isotope-labeled chemical reporter designed for the elucidation of metabolic pathways. This deuterated analog of 2-azidoethanol (B47996) serves as a powerful tool for tracing the metabolic fate of ethanol (B145695) and related short-chain molecules within cellular systems. The incorporation of deuterium (B1214612) (d4) on the ethanol backbone allows for the sensitive and specific tracking of the molecule and its metabolites using mass spectrometry. Furthermore, the azido (B1232118) group provides a bioorthogonal handle for the subsequent visualization and enrichment of labeled biomolecules via "click chemistry."
This document provides detailed application notes and experimental protocols for the use of this compound in metabolic pathway tracing studies.
Principle of the Method
The application of this compound for metabolic tracing is based on a two-stage process:
-
Metabolic Incorporation: this compound is introduced to cells or organisms, where it is anticipated to enter metabolic pathways analogous to those of ethanol. Due to its structural similarity, it is hypothesized to be metabolized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form 2-azidoacetaldehyde-d4 and subsequently 2-azidoacetate-d4. This latter metabolite can then be converted to 2-azidoacetyl-CoA-d4. The deuterated label allows for the differentiation of these metabolites from their endogenous, unlabeled counterparts by mass spectrometry.
-
Bioorthogonal Detection: The incorporated azido group serves as a chemical reporter. Following metabolic labeling, cells can be subjected to bioorthogonal click chemistry reactions. Specifically, the azide-modified metabolites can be covalently linked to alkyne- or cyclooctyne-containing probes (e.g., fluorescent dyes, biotin) for visualization, isolation, and quantification.
Applications
-
Metabolic Flux Analysis: Quantify the rate of incorporation of the 2-azidoethanol backbone into central carbon metabolism, providing insights into the dynamics of acetyl-CoA pools.
-
Mapping Cellular Acylation: Identify proteins and other biomolecules that are modified by the 2-azidoacetyl group, shedding light on the targets of post-translational modifications derived from ethanol metabolism.
-
High-Content Imaging of Metabolic Activity: Visualize metabolically active cells and subcellular compartments where ethanol metabolism and subsequent acylation occur.
-
Drug Discovery and Development: Assess the impact of therapeutic agents on ethanol metabolism and its downstream effects.
Postulated Metabolic Pathway
The metabolic pathway of this compound is presumed to follow the established route of ethanol metabolism. The key enzymatic steps are outlined below.
Figure 1. Postulated metabolic pathway of this compound.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the general procedure for labeling adherent mammalian cells with this compound.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound stock solution (e.g., 100 mM in sterile DMSO or PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare fresh complete culture medium and supplement it with this compound to the desired final concentration (e.g., 10-100 µM). A titration experiment is recommended to determine the optimal concentration for your cell line, balancing labeling efficiency with potential cytotoxicity.
-
Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a specific period (e.g., 4-24 hours). The optimal incubation time will depend on the metabolic rate of the cell line and the specific pathway being investigated.
-
Cell Harvesting for Metabolomics:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining unincorporated tracer.
-
Immediately add a quenching/extraction solution (e.g., ice-cold 80% methanol) to the cells to halt metabolic activity.
-
Scrape the cells in the extraction solution and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge at maximum speed (e.g., >13,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites for subsequent mass spectrometry analysis.
-
Figure 2. Experimental workflow for metabolic labeling and analysis.
Protocol 2: Bioorthogonal Labeling for Visualization
This protocol describes the "click" reaction for fluorescently labeling the azide-modified biomolecules within the cell.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction cocktail:
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 50 mM in water)
-
Copper-protecting ligand (e.g., THPTA or BTTAA, 50 mM in water)
-
Fluorescent alkyne probe (e.g., DBCO-Fluor 488, 10 mM in DMSO)
-
Reducing agent (e.g., Sodium ascorbate (B8700270), 500 mM in water, freshly prepared)
-
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: After metabolic labeling, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction:
-
Prepare the click reaction cocktail by adding the reagents in the following order to PBS: CuSO4, copper-protecting ligand, and the fluorescent alkyne probe. Mix well.
-
Add the freshly prepared sodium ascorbate to the cocktail and mix.
-
Immediately add the complete click reaction cocktail to the permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging: Mount the coverslips with mounting medium and visualize the cells using a fluorescence microscope.
Figure 3. Workflow for bioorthogonal labeling and visualization.
Data Presentation
Quantitative data obtained from mass spectrometry analysis can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Representative Mass Isotopologue Distribution of Acetyl-CoA
| Condition | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (d4) (%) |
| Control (Unlabeled) | 94.5 | 4.5 | 0.9 | 0.1 | 0.0 |
| This compound (4h) | 85.2 | 4.1 | 0.8 | 0.1 | 9.8 |
| This compound (12h) | 72.8 | 3.5 | 0.7 | 0.1 | 22.9 |
| This compound + Inhibitor X (12h) | 88.1 | 4.2 | 0.8 | 0.1 | 6.8 |
M+n represents the mass isotopologue with 'n' additional mass units compared to the monoisotopic mass. M+4 corresponds to the incorporation of the d4-labeled acetyl group from this compound.
Table 2: Relative Abundance of Labeled Metabolites
| Metabolite | Fold Change (this compound vs. Control) | p-value |
| This compound | - | - |
| 2-Azidoacetate-d4 | 15.7 | <0.001 |
| Citrate (M+4) | 8.3 | <0.01 |
| Palmitate (M+4) | 5.1 | <0.05 |
Safety and Handling
-
2-Azidoethanol is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The metabolic intermediate, 2-azidoacetaldehyde, may be toxic, similar to acetaldehyde. Handle labeled cells and extracts with care.
-
Dispose of all chemical waste according to institutional guidelines.
Troubleshooting
-
Low Labeling Efficiency: Increase the concentration of this compound or the incubation time. Ensure the cell line is metabolically active.
-
High Cell Death: Decrease the concentration of this compound. Perform a dose-response curve to determine the optimal non-toxic concentration.
-
High Background in Fluorescence Imaging: Ensure adequate washing steps after fixation, permeabilization, and the click reaction. Use a high-quality alkyne probe.
For research use only. Not for use in diagnostic procedures.
Application Notes and Protocols: In Vivo Metabolic Labeling Using Deuterated Azido Sugars
For Researchers, Scientists, and Drug Development Professionals
I. Introduction and Application Notes
In the dynamic landscape of proteomics and drug development, understanding the intricate roles of protein glycosylation is paramount. Glycosylation, the enzymatic attachment of sugar moieties (glycans) to proteins, is a critical post-translational modification that influences protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making it a key area of investigation for diagnostics and therapeutics.
Metabolic labeling with azido (B1232118) sugars has emerged as a powerful tool for studying glycans in their native biological context.[1][2] This technique involves introducing synthetic sugar analogs containing a bioorthogonal azide (B81097) group into cells or living organisms.[1] These azido sugars are processed by the cell's own metabolic machinery and incorporated into glycoproteins. The azide group then serves as a chemical handle for the selective attachment of probes for visualization or enrichment, typically through copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") or the Staudinger ligation.[1][3]
This document details the application of a more advanced iteration of this technique: in vivo metabolic labeling using deuterated azido sugars . The incorporation of deuterium (B1214612), a stable isotope of hydrogen, into the azido sugar molecule provides a unique mass signature that enables precise and quantitative analysis of glycoprotein (B1211001) dynamics by mass spectrometry.[4]
Key Applications:
-
Quantitative Glycoproteomics: Deuterium labeling allows for the accurate quantification of newly synthesized glycoproteins in vivo, providing insights into the rate of glycan turnover in different tissues and disease states.
-
Pharmacodynamic Studies: In drug development, this technique can be used to assess how a therapeutic agent affects glycoprotein synthesis and turnover, offering a deeper understanding of its mechanism of action.
-
Biomarker Discovery: By comparing the glycoproteomic profiles of healthy and diseased states, deuterated azido sugar labeling can aid in the identification of novel glycoprotein biomarkers.
-
Metabolic Flux Analysis: Tracing the incorporation of the deuterated label can provide information about the flux through specific glycosylation pathways.
This document provides detailed protocols for the in vivo application of deuterated azido sugars, from the conceptual synthesis of the labeling reagent to the final mass spectrometry-based analysis. It also includes templates for data presentation and visualizations of the key workflows and pathways involved.
II. Experimental Protocols
Protocol 1: Conceptual Synthesis of Peracetylated Deuterated N-Azidoacetylmannosamine (Ac₄ManNAz-d₃)
This protocol describes a conceptual synthetic route for Ac₄ManNAz-d₃, where the acetyl groups are deuterated. This approach provides a stable isotopic label for quantitative mass spectrometry.
Materials:
-
N-Azidoacetylmannosamine (ManNAz)
-
Deuterated acetic anhydride (B1165640) ((CD₃CO)₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Dissolve ManNAz in a mixture of pyridine and DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add deuterated acetic anhydride to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield peracetylated Ac₄ManNAz-d₃.
-
Confirm the structure and deuterium incorporation by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: In Vivo Metabolic Labeling of Mice with Ac₄ManNAz-d₃
This protocol outlines the administration of the deuterated azido sugar to mice for in vivo labeling of glycoproteins.
Materials:
-
Peracetylated Ac₄ManNAz-d₃
-
Vehicle (e.g., 70% DMSO in PBS)
-
Experimental mice (e.g., C57BL/6)
-
Insulin syringes
Procedure:
-
Prepare a stock solution of Ac₄ManNAz-d₃ in the chosen vehicle. The concentration should be determined based on the desired final dosage.
-
Administer the Ac₄ManNAz-d₃ solution to the mice via intraperitoneal (i.p.) injection. A typical dosage for azido sugars is in the range of 300 mg/kg body weight.
-
For a time-course experiment, inject separate cohorts of mice and harvest tissues at different time points (e.g., 1, 3, 5, and 7 days) to monitor the dynamics of glycoprotein synthesis.
-
A control group of mice should be injected with the vehicle only.
-
Monitor the health of the mice throughout the experiment.
Protocol 3: Tissue Harvesting and Protein Extraction
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Dounce homogenizer or tissue lyser
-
Microcentrifuge
-
BCA protein assay kit
Procedure:
-
At the desired time point, euthanize the mouse according to approved institutional protocols.
-
Perfuse the mouse with ice-cold PBS to remove blood from the tissues.
-
Harvest the tissues of interest (e.g., liver, brain, tumor) and immediately place them on ice.
-
Homogenize the tissues in ice-cold lysis buffer using a Dounce homogenizer or a mechanical tissue lyser.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4 °C.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the lysate using a BCA protein assay.
Protocol 4: Enrichment and Analysis of Azido-Labeled Glycoproteins
This protocol describes the enrichment of azido-labeled glycoproteins using click chemistry and subsequent analysis by mass spectrometry.
Materials:
-
Alkyne-biotin conjugate
-
Copper (II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of urea (B33335) and detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Click Chemistry Reaction:
-
To a known amount of protein lysate, add the alkyne-biotin conjugate, CuSO₄, TCEP, and TBTA.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Enrichment of Biotinylated Glycoproteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated glycoproteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing trypsin.
-
Incubate overnight at 37 °C to digest the captured glycoproteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the deuterated peptides using appropriate software. The mass shift introduced by the deuterium label will allow for the differentiation and quantification of the newly synthesized glycoproteins.
-
III. Data Presentation
Quantitative data from in vivo metabolic labeling with deuterated azido sugars should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Incorporation of Ac₄ManNAz-d₃ into Liver Glycoproteins Over Time
| Time Point (Days) | % Deuterium Labeled Glycopeptides | Average Fold Change (vs. Day 1) |
| 1 | 15.2 ± 2.1 | 1.00 |
| 3 | 42.8 ± 3.5 | 2.82 |
| 5 | 68.1 ± 4.2 | 4.48 |
| 7 | 85.3 ± 5.0 | 5.61 |
Data are presented as mean ± standard deviation (n=3 mice per time point). This table is for illustrative purposes only.
Table 2: Representative Quantification of Glycoprotein Turnover in a Disease Model
| Glycoprotein | Condition | Half-life (Days) | p-value |
| Protein X | Healthy Control | 5.2 ± 0.8 | \multirow{2}{}{0.021} |
| Disease Model | 2.8 ± 0.5 | ||
| Protein Y | Healthy Control | 7.1 ± 1.1 | \multirow{2}{}{0.005} |
| Disease Model | 3.5 ± 0.6 |
This table illustrates how the turnover rate (half-life) of specific glycoproteins can be compared between different experimental groups. This data is hypothetical.
IV. Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
The following diagrams were created using the DOT language to visualize key aspects of the experimental process.
References
- 1. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometric method for the unambiguous profiling of cellular dynamic glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycan Visualization and Quantification using 2-Azidoethanol-d4 as a Precursor for Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Azidoethanol-d4 as a precursor for the synthesis of deuterated azido (B1232118) sugars, and their subsequent application in the quantitative analysis of glycans through metabolic labeling and mass spectrometry.
Introduction
Metabolic glycan labeling is a powerful technique for studying glycan biosynthesis, trafficking, and dynamics.[1][2] This method, often referred to as metabolic oligosaccharide engineering, involves introducing unnatural sugar analogs containing a bioorthogonal chemical reporter, such as an azide (B81097) group, into cellular glycans.[1][3] The azide group is small and generally does not perturb the natural metabolic processes.[4] Once incorporated into glycoconjugates, the azide serves as a chemical handle for covalent ligation to probes for visualization or enrichment.[2][5]
Two of the most common bioorthogonal reactions used for this purpose are the Staudinger ligation with phosphine (B1218219) reagents and the azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2][6][7] These reactions are highly specific and can be performed in a biological context without interfering with native cellular processes.[1][7]
For quantitative studies, stable isotope labeling can be coupled with mass spectrometry. By using a deuterated precursor like this compound to synthesize a "heavy" azido sugar, researchers can compare the rates of glycan biosynthesis and turnover between different cell populations or treatment conditions. The mass shift introduced by the deuterium (B1214612) atoms allows for the direct comparison and relative quantification of glycans and glycoproteins in a mass spectrometer.[8]
Core Applications
-
Quantitative Glycoproteomics: By metabolically labeling cells with both a light (standard) and a heavy (deuterium-labeled) azido sugar, it is possible to perform comparative and quantitative analysis of glycoprotein (B1211001) expression and turnover.
-
Dynamic Glycan Imaging: The azide handle allows for the attachment of fluorescent probes, enabling the visualization of glycan localization and trafficking within cells.
-
Drug Discovery and Development: Understanding how drug candidates affect glycosylation is crucial, as changes in glycan structure can impact protein function and drug efficacy. Quantitative glycoproteomics can be a powerful tool in this context.
Data Presentation
The following tables represent example data from a quantitative proteomics experiment where two cell populations are compared. One population was treated with a drug candidate and labeled with a "heavy" azido sugar (synthesized using a deuterated precursor), while the control population was labeled with a "light" azido sugar. After mixing the samples, enriching for glycoproteins, and analyzing by mass spectrometry, the heavy/light ratios for identified glycoproteins are calculated.
Table 1: Quantitative Analysis of Glycoprotein Abundance in Response to Drug Treatment
| Protein ID | Gene Name | Protein Name | Heavy/Light Ratio | P-value | Regulation |
| P02768 | ALB | Serum albumin | 1.05 | 0.89 | Unchanged |
| P01876 | IGHG1 | Immunoglobulin heavy constant gamma 1 | 0.98 | 0.92 | Unchanged |
| P08574 | EGFR | Epidermal growth factor receptor | 2.15 | 0.001 | Upregulated |
| P15391 | MUC1 | Mucin-1 | 0.45 | 0.005 | Downregulated |
| Q02817 | ITGA2 | Integrin alpha-2 | 1.89 | 0.012 | Upregulated |
Table 2: Analysis of Glycan Occupancy on a Specific Glycoprotein (e.g., EGFR)
| Glycosylation Site | Glycan Composition | Heavy/Light Ratio | P-value | Regulation |
| N42 | HexNAc(2)Hex(3) | 1.10 | 0.75 | Unchanged |
| N104 | HexNAc(4)Hex(5)NeuAc(2) | 2.54 | 0.002 | Upregulated |
| N329 | HexNAc(5)Hex(6)NeuAc(1) | 0.61 | 0.021 | Downregulated |
| N579 | HexNAc(3)Hex(4)Fuc(1) | 2.23 | 0.008 | Upregulated |
Experimental Protocols
Protocol 1: Representative Synthesis of a Deuterated Azido Sugar Precursor (N-azidoacetylmannosamine-d4, ManNAz-d4)
This protocol is a conceptual representation of how this compound could be used to synthesize a deuterated azido sugar. The synthesis of specific azido sugars can be complex and may require specialized chemical expertise.[9][10]
-
Synthesis of this compound: (This is the starting material for this protocol).
-
Activation of this compound: Convert the hydroxyl group of this compound to a good leaving group, for example, by tosylation.
-
Synthesis of Deuterated Azidoacetic Acid: React the activated this compound with a suitable nucleophile to form a deuterated azidoacetyl group.
-
Coupling to Mannosamine: Couple the deuterated azidoacetyl group to the amine of mannosamine.
-
Peracetylation: Acetylate the hydroxyl groups of the sugar to improve cell permeability. The resulting product is peracetylated N-azidoacetylmannosamine-d4 (Ac4ManNAz-d4).
-
Purification: Purify the final product using column chromatography.
Protocol 2: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells (e.g., HeLa, CHO) in complete medium and grow to 70-80% confluency.
-
Preparation of Labeling Medium: Prepare fresh medium containing the desired concentration of the "light" (Ac4ManNAz) or "heavy" (Ac4ManNAz-d4) azido sugar. A typical starting concentration is 25-50 µM.
-
Labeling: Remove the old medium from the cells and wash once with PBS. Add the labeling medium to the cells.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions to allow for metabolic incorporation of the azido sugar.
Protocol 3: Cell Lysis and Protein Extraction
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS.
-
Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 4: Click Chemistry Reaction for Biotin (B1667282) Tagging
This protocol uses a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag for enrichment.
-
Prepare Click Reaction Mix: For each sample, prepare a reaction cocktail. A typical cocktail for 1 mg of protein lysate includes:
-
Biotin-alkyne (e.g., Biotin-PEG4-Alkyne): 50 µM
-
Copper(II) sulfate (B86663) (CuSO4): 1 mM
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM
-
-
Reaction: Add the click reaction mix to the protein lysate.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
Protocol 5: Enrichment of Biotinylated Glycoproteins
-
Prepare Streptavidin Beads: Wash streptavidin-conjugated agarose (B213101) or magnetic beads with lysis buffer.
-
Incubation: Add the prepared beads to the lysate after the click chemistry reaction. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads (by centrifugation or using a magnetic stand) and wash them extensively with lysis buffer, followed by high-salt buffer, and finally a low-detergent buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound glycoproteins from the beads, for example by boiling in SDS-PAGE sample buffer.
Protocol 6: Sample Preparation for Mass Spectrometry
-
In-gel or In-solution Digestion: Eluted glycoproteins can be separated by SDS-PAGE followed by in-gel digestion with trypsin, or digested directly in solution.
-
Peptide Cleanup: Desalt the resulting peptides using a C18 StageTip or similar desalting column.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data Analysis: Use specialized proteomics software to identify and quantify the peptides and proteins, and to calculate the heavy/light ratios.
Mandatory Visualizations
Caption: Overall experimental workflow for quantitative glycoproteomics.
Caption: Metabolic pathway of Ac4ManNAz-d4 incorporation.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. [PDF] Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 5. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Azidoethanol synthesis - chemicalbook [chemicalbook.com]
- 8. Applications of azide-based bioorthogonal click chemistry in glycobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AzidoTMT Enables Direct Enrichment and Highly Multiplexed Quantitation of Proteome-Wide Functional Residues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Azidoethanol-d4 as a Bioorthogonal Chemical Reporter
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of chemical biology, the ability to track and identify biomolecules within their native environment is paramount to understanding complex biological processes. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for the specific labeling and visualization of molecules in living systems without interfering with their natural functions.[1][2] At the core of this strategy is the use of bioorthogonal chemical reporters, which are abiotic functional groups that can be introduced into biomolecules via metabolic labeling.[1][2]
2-Azidoethanol-d4 is a deuterated analog of the bioorthogonal reporter 2-azidoethanol. The azide (B81097) group serves as a versatile chemical handle for "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the covalent attachment of probes for detection and enrichment.[3][4][5] The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making this compound an ideal reporter for quantitative mass spectrometry-based proteomics and metabolomics. This stable isotope label allows for the clear differentiation between labeled and unlabeled biomolecules, facilitating studies on metabolic activity, protein turnover, and post-translational modifications.[6]
These application notes provide an overview of the use of this compound as a bioorthogonal chemical reporter, along with detailed protocols for its application in metabolic labeling and subsequent analysis.
Applications
The unique properties of this compound make it suitable for a range of applications in cellular and molecular biology:
-
Quantitative Proteomics: The primary application of this compound is in quantitative proteomics to study protein synthesis and turnover.[7][8] By metabolically incorporating the deuterated azide tag, newly synthesized proteins can be distinguished from the pre-existing proteome by their increased mass. This allows for the measurement of protein synthesis rates and the identification of proteins that are up- or down-regulated under different cellular conditions.
-
Glycosylation Analysis: 2-Azidoethanol can be utilized as a reagent in glycosylation studies.[9] While not a direct precursor to natural sugars, its small size and hydroxyl group may allow it to be incorporated into certain glycosylation pathways or act as a substrate for glycosyltransferases, enabling the labeling and analysis of glycoproteins.
-
Metabolomics: As a small molecule that can enter metabolic pathways, this compound can be used to trace the flow of metabolites and identify novel metabolic pathways. The deuterium label facilitates the tracking of the molecule and its downstream products by mass spectrometry.
-
Enrichment of Labeled Biomolecules: The azide handle allows for the specific enrichment of labeled proteins, peptides, or metabolites from complex biological samples.[10][11][12] This is typically achieved by clicking a biotin-alkyne tag to the azide-labeled biomolecules, followed by affinity purification on streptavidin-coated beads. This enrichment step is crucial for the identification of low-abundance labeled species.[10][12]
Data Presentation
Quantitative Data on Metabolic Labeling and Enrichment
While specific quantitative data for this compound is not extensively available in the literature, the following tables provide representative data for similar azide-based bioorthogonal reporters and enrichment techniques. This information can serve as a valuable reference for experimental design.
Table 1: Quantitative Comparison of Metabolic Labeling Reagents for Nascent Protein Synthesis
| Feature | L-Azidohomoalanine (AHA) (Reference Compound) | This compound (Expected Performance) |
| Incorporation Efficiency | High, competes with methionine[13] | Moderate to high, dependent on metabolic pathway |
| Specificity | High for protein synthesis[13] | Dependent on metabolic pathway |
| Cytotoxicity | Low at typical working concentrations (e.g., 50 µM)[14] | Expected to be low at optimized concentrations |
| Mass Shift (in MS) | N/A (non-deuterated) | +4 Da (from d4 label) |
| Primary Application | Nascent protein synthesis analysis[13] | Quantitative proteomics, metabolomics |
Data for L-azidohomoalanine (AHA) is provided as a well-characterized reference for azide-based metabolic labeling of proteins.[13]
Table 2: Efficiency of Azide-Based Enrichment Strategies
| Enrichment Method | Analyte | Enrichment Efficiency | Reference |
| Solid-Phase Capture (DBCO-resin) | Azide-labeled peptides from E. coli proteome | >87% | [10] |
| DBCO-coupled Sepharose Beads | Azide-tagged cross-linked peptides | 4-5 fold improvement over biotin-streptavidin | [12][15] |
| Streptavidin Affinity Purification | Biotin-alkyne clicked to azide-labeled proteins | Variable, dependent on click efficiency and binding | [16] |
Physicochemical and Safety Information
Table 3: Properties and Safety of 2-Azidoethanol
| Property | Value | Reference |
| Molecular Formula (d4) | C₂D₄HN₃O | [17] |
| Molecular Weight (d4) | 91.11 g/mol | [17] |
| Molecular Formula (non-deuterated) | C₂H₅N₃O | |
| Molecular Weight (non-deuterated) | 87.08 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~95 °C | |
| Safety Hazards | Causes severe skin burns and eye damage | [18][19][20][21] |
Note: Safety information is for the non-deuterated compound, and similar precautions should be taken for the deuterated analog.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the metabolic incorporation of this compound into cultured mammalian cells.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Culture: Culture mammalian cells to 70-80% confluency in a suitable culture vessel.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in sterile DMSO or PBS. On the day of the experiment, dilute the stock solution into complete cell culture medium to the desired final concentration. A typical starting concentration range is 25-100 µM, but this should be optimized for each cell line to minimize cytotoxicity.[14]
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium containing this compound to the cells.
-
Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the metabolic activity of the cells and the experimental goals.
-
Cell Harvest: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated this compound.
-
Cell Lysis: Add ice-cold cell lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Storage: The cell lysate containing the labeled proteins can be used immediately for downstream applications or stored at -80°C.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the "clicking" of an alkyne-containing reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) onto the azide-labeled proteins in the cell lysate.
Materials:
-
Cell lysate containing this compound labeled proteins (from Protocol 1)
-
Alkyne-biotin or alkyne-fluorophore
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270) (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand
-
DMSO
-
PBS
Procedure:
-
Prepare Reagents:
-
Alkyne probe stock: Prepare a 10 mM stock solution of the alkyne-biotin or alkyne-fluorophore in DMSO.
-
CuSO₄ stock: Prepare a 50 mM stock solution in sterile water.
-
Reducing agent stock: Prepare a 50 mM stock solution of TCEP or a 500 mM stock of sodium ascorbate in sterile water. Prepare fresh.
-
TBTA stock: Prepare a 10 mM stock solution in DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:
-
Protein lysate (e.g., 50-100 µg of total protein)
-
PBS to a final volume of ~90 µL
-
Alkyne probe (final concentration 100-200 µM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Initiate Reaction: Add the reducing agent (TCEP to a final concentration of 1 mM or sodium ascorbate to 5 mM) to initiate the click reaction. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent probe.
-
Downstream Processing: The click-labeled proteome is now ready for downstream applications such as enrichment (if biotinylated) or visualization (if fluorescently labeled).
Protocol 3: Enrichment of Labeled Proteins and Preparation for Mass Spectrometry
This protocol outlines the enrichment of biotinylated proteins and their preparation for analysis by mass spectrometry.
Materials:
-
Biotinylated protein lysate (from Protocol 2)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% SDS, urea (B33335) solutions)
-
Elution buffer (e.g., buffer containing biotin (B1667282) or on-bead digestion)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
Procedure:
-
Bead Preparation: Wash the streptavidin magnetic beads according to the manufacturer's instructions.
-
Protein Binding: Add the biotinylated protein lysate to the washed beads and incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:
-
2 washes with PBS + 0.1% SDS
-
2 washes with 4 M Urea in PBS
-
3 washes with PBS
-
-
On-Bead Digestion (for Mass Spectrometry):
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
Add trypsin (e.g., 1:50 trypsin:protein ratio) and incubate overnight at 37°C.
-
-
Peptide Elution: Pellet the beads with a magnetic stand and collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or similar desalting column.
-
Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS. The presence of peptides containing the this compound modification (after the click reaction) will be identified by a characteristic mass shift.
Visualizations
Metabolic Incorporation and Detection Workflow
References
- 1. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Azidoethanol | High-Purity Reagent for Research [benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative, time-resolved proteomic analysis by combining bioorthogonal noncanonical amino acid tagging and pulsed stable isotope labeling by amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Selective Enrichment of Azide-Containing Peptides from Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fast and Highly Efficient Affinity Enrichment of Azide-A-DSBSO Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. TRC-A848562-250MG | this compound Biovalley [biovalley.fr]
- 18. carlroth.com [carlroth.com]
- 19. echemi.com [echemi.com]
- 20. carlroth.com [carlroth.com]
- 21. 2-Azidoethanol | C2H5N3O | CID 123118 - PubChem [pubchem.ncbi.nlm.nih.gov]
Staudinger Ligation Protocol for Azide-Labeled Biomolecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Staudinger ligation is a highly selective and bio-orthogonal chemical reaction that forms a stable amide bond between an azide (B81097) and a phosphine (B1218219).[1][] Discovered by Hermann Staudinger, this reaction has been adapted for bioconjugation, enabling the specific labeling and modification of biomolecules in complex biological systems.[3] Its bio-orthogonal nature ensures that the reacting partners, the azide and the phosphine, are abiotic and do not cross-react with native biological functionalities, making it an invaluable tool for chemical biology, drug development, and materials science.[1][][4]
This document provides detailed application notes and experimental protocols for performing the Staudinger ligation on azide-labeled biomolecules, with a focus on both the standard and "traceless" versions of the reaction. The traceless Staudinger ligation is particularly advantageous for applications such as protein and glycoprotein (B1211001) synthesis, as it results in the formation of a native amide bond without the incorporation of any residual atoms from the phosphine reagent.[5][6]
Reaction Mechanisms
The Staudinger ligation proceeds through the initial formation of an aza-ylide intermediate from the reaction of a phosphine with an azide. This intermediate is then trapped intramolecularly by an electrophilic group on the phosphine to form a stable amide bond.
Standard Staudinger Ligation
In the standard Staudinger ligation, the phosphine reagent contains an ortho-ester group that acts as the electrophilic trap. The reaction mechanism is as follows:
-
Aza-ylide formation: The phosphine nucleophilically attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen (N₂) to form an aza-ylide.
-
Intramolecular cyclization: The aza-ylide undergoes intramolecular cyclization, where the nucleophilic nitrogen attacks the proximal ester carbonyl group.
-
Hydrolysis: The resulting cyclic intermediate is hydrolyzed to yield the final amide-linked product and a phosphine oxide byproduct.[]
Traceless Staudinger Ligation
The traceless Staudinger ligation utilizes a phosphinothioester or phosphinoester, where an acyl group is transferred to the azide, forming a native amide bond and releasing a phosphine oxide byproduct. This "traceless" nature is crucial for applications where the final product must not contain any remnants of the ligation chemistry.[6] The mechanism proceeds as follows:
-
Aza-ylide formation: Similar to the standard ligation, a phosphine reacts with an azide to form an aza-ylide.
-
S- to N-acyl transfer: The aza-ylide undergoes an intramolecular S- to N-acyl transfer, forming a tetrahedral intermediate.
-
Formation of amidophosphonium salt: The tetrahedral intermediate collapses to form an amidophosphonium salt.
-
Hydrolysis: The amidophosphonium salt is hydrolyzed by water to yield the final amide product and a phosphine oxide.[7]
Data Presentation
The efficiency of the Staudinger ligation is influenced by the choice of phosphine reagent, solvent, pH, and the steric hindrance around the azide and phosphine. The following tables summarize quantitative data for various Staudinger ligation reactions.
| Phosphine Reagent | Azide Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Triphenylphosphine | tert-Butyl Azide | THF/H₂O (4:1) | Room Temp. | 8 | >95 | - | [5] |
| Tri(p-methoxyphenyl)phosphine | tert-Butyl Azide | CH₃CN/H₂O (3:1) | Room Temp. | 6 | High | - | [5] |
| (Diphenylphosphino)methanethiol | Peptide-azide | DMF/D₂O (6:1) | Room Temp. | - | 95 | 7.7 x 10⁻³ | [7][8] |
| Water-soluble phosphinothiol | Peptide-azide | H₂O (pH 8.0) | Room Temp. | - | 59 | 7.4 x 10⁻³ | [9] |
| Imidazole phosphine | Azide 9 | wet THF | Room Temp. | - | High | - | [6] |
Table 1: Reaction Conditions and Yields for Staudinger Ligation with Various Phosphines. This table provides a comparative overview of different phosphine reagents and their performance in the Staudinger ligation under various conditions.
| Ligation Site | Phosphine Reagent | Solvent | Yield (%) | Reference(s) |
| Gly-Gly | (Diphenylphosphino)methanethiol | DMF/D₂O (6:1) | >90 | [10] |
| Ala-Ala | (Diphenylphosphino)methanethiol | Dioxane | <50 | [10] |
| Ala-Ala | di(4-methoxyphenyl)phosphinomethanethiol | Dioxane | >80 | [10] |
Table 2: Effect of Steric Hindrance on Traceless Staudinger Ligation Yields. This table highlights the impact of amino acid residues at the ligation junction on the reaction yield and the improvement seen with modified phosphine reagents.
Mandatory Visualization
Caption: Mechanism of the Traceless Staudinger Ligation.
Caption: General Experimental Workflow for Staudinger Ligation.
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Protein with a Phosphine-Functionalized Probe (Standard Staudinger Ligation)
This protocol describes the general procedure for labeling a protein containing an azide functionality with a phosphine-derivatized reporter molecule (e.g., a fluorescent dye or biotin).
Materials:
-
Azide-labeled protein (e.g., 1-10 mg/mL in a suitable buffer like PBS, pH 7.4)
-
Phosphine-functionalized probe (e.g., phosphine-biotin, phosphine-dye)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMF or DMSO (to dissolve the phosphine probe)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-labeled protein in the reaction buffer to the desired concentration.
-
Prepare a stock solution of the phosphine-functionalized probe in anhydrous DMF or DMSO (e.g., 10-50 mM).
-
-
Ligation Reaction:
-
To the solution of the azide-labeled protein, add the phosphine-probe stock solution to achieve a final concentration typically in a 10-50 fold molar excess over the protein. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to maintain protein stability.
-
Gently mix the reaction solution and incubate at room temperature or 37°C for 2-16 hours. The optimal reaction time should be determined empirically.
-
-
Monitoring the Reaction:
-
The progress of the ligation can be monitored by techniques such as SDS-PAGE (observing a shift in the protein's molecular weight), mass spectrometry (confirming the mass of the conjugate), or fluorescence imaging (if a fluorescent probe is used).
-
-
Purification:
-
Upon completion, remove the excess, unreacted phosphine probe and the phosphine oxide byproduct. This can be achieved by size-exclusion chromatography, dialysis, or affinity chromatography if the probe contains a tag like biotin.
-
-
Characterization:
-
Confirm the successful conjugation and determine the labeling efficiency using appropriate analytical techniques such as mass spectrometry, UV-Vis spectroscopy (for dye-labeled proteins), or functional assays.
-
Protocol 2: Traceless Staudinger Ligation for Peptide Synthesis
This protocol outlines the coupling of two peptide fragments, one with a C-terminal phosphinothioester and the other with an N-terminal azide.[6][10]
Materials:
-
Peptide 1 with a C-terminal phosphinothioester (1 equivalent)
-
Peptide 2 with an N-terminal azide (1-1.2 equivalents)
-
Solvent: A mixture of an organic solvent and water (e.g., THF/H₂O 3:1, DMF/H₂O 4:1) or an aqueous buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0-8.0).
-
Inert atmosphere (e.g., nitrogen or argon)
-
HPLC for reaction monitoring and purification
Procedure:
-
Reaction Setup:
-
Dissolve the peptide with the C-terminal phosphinothioester in the chosen solvent system under an inert atmosphere.
-
Add the peptide with the N-terminal azide to the solution.
-
-
Ligation Reaction:
-
Stir the reaction mixture at room temperature.
-
The reaction is typically complete within 4-24 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the ligation by analytical HPLC, observing the consumption of the starting materials and the formation of the product peak.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
The crude product can be purified by preparative HPLC.
-
-
Characterization:
-
The identity and purity of the final ligated peptide are confirmed by mass spectrometry and analytical HPLC.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive reagents (oxidation of phosphine, degradation of azide).- Steric hindrance at the ligation site.- Suboptimal reaction conditions (pH, solvent, temperature). | - Use freshly prepared or properly stored reagents.- For sterically hindered sites, consider using phosphines with electron-donating groups (e.g., di(4-methoxyphenyl)phosphinomethanethiol).- Optimize reaction conditions: screen different pH values (typically 7-8 for traceless ligation), vary the solvent composition, and adjust the temperature. |
| Formation of side products (e.g., amine from azide reduction) | - Inefficient intramolecular acyl transfer in traceless ligation.- Presence of exogenous nucleophiles. | - Ensure the use of a suitable phosphine reagent designed for efficient ligation.- The traceless Staudinger ligation is generally insensitive to exogenous nucleophiles, but ensure the purity of your reagents.[7] |
| Poor solubility of reagents | - Hydrophobic nature of phosphine reagents or biomolecules. | - Add a co-solvent like DMF, DMSO, or THF (ensure it does not denature the biomolecule).- Use water-soluble phosphine reagents. |
| Difficulty in purifying the final product | - Similar chromatographic behavior of product and starting materials or byproducts. | - Optimize the purification method (e.g., change the HPLC gradient, use a different type of chromatography like ion-exchange or affinity).- If possible, incorporate a purification tag into one of the reactants. |
References
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 3. Staudinger Ligation [sigmaaldrich.com]
- 4. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staudinger Ligation for Glycoprotein Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raineslab.com [raineslab.com]
- 8. raineslab.com [raineslab.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing 2-Azidoethanol-d4 Concentration for Cell Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 2-Azidoethanol-d4 for cellular labeling experiments. The following information is based on established principles of metabolic labeling with azide-containing compounds and subsequent bioorthogonal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound for cell labeling?
A1: For a novel labeling reagent like this compound, there is no single universally optimal concentration. The ideal concentration depends on the cell type, cell density, incubation time, and the specific experimental goals. We strongly recommend performing a dose-response experiment to determine the optimal concentration for your specific system. A good starting range to test would be between 10 µM and 200 µM.
Q2: How does the deuteration in this compound affect its properties for cell labeling?
A2: Deuterium is a stable, non-radioactive isotope of hydrogen. In this compound, four hydrogen atoms have been replaced by deuterium. This isotopic labeling primarily increases the mass of the molecule, making it useful as a tracer in mass spectrometry-based metabolic studies. For most biological purposes, deuterated compounds are considered to have very similar chemical and biological activities to their non-deuterated counterparts. Therefore, the labeling protocol and optimization strategy for this compound are expected to be nearly identical to those for non-deuterated 2-Azidoethanol.
Q3: What is the general principle behind cell labeling with this compound?
A3: this compound is a small, azide-containing molecule that can be taken up by cells. It is presumed to enter metabolic pathways that involve ethanolamine (B43304) or related small molecules, leading to its incorporation into cellular components. The azide (B81097) group is a bioorthogonal chemical handle, meaning it is inert in biological systems but can react specifically with a complementary probe (e.g., an alkyne or a phosphine) in a "click chemistry" or Staudinger ligation reaction. This allows for the specific attachment of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the labeled cellular components for visualization or enrichment.
Q4: How can I detect the incorporation of this compound into cells?
A4: The most common method for detecting azide-labeled molecules is through click chemistry.[][2] This involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] In this two-step process, the azide-labeled cells are first treated with a reporter molecule containing a terminal alkyne (for CuAAC) or a strained cyclooctyne (B158145) (for SPAAC).[5][6] The subsequent covalent reaction attaches the reporter to the azide-modified biomolecules, which can then be detected by fluorescence microscopy, flow cytometry, or western blotting, depending on the nature of the reporter.[3]
Q5: What are the potential signs of cytotoxicity from this compound?
A5: High concentrations of any metabolic labeling reagent can potentially be toxic to cells. Signs of cytotoxicity include changes in cell morphology (e.g., rounding up, detachment), reduced cell proliferation, or increased cell death (apoptosis or necrosis). It is crucial to monitor cell health during the optimization experiments. Standard cell viability assays, such as Trypan Blue exclusion or MTT assays, can be used to quantify the cytotoxic effects of this compound at different concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Labeling Signal | 1. Suboptimal Concentration: The concentration of this compound may be too low for efficient incorporation. 2. Insufficient Incubation Time: The labeling period may be too short for detectable incorporation. 3. Inefficient Click Reaction: The click chemistry step may not be working correctly. 4. Cell Type Specificity: The specific cell line may not metabolize 2-Azidoethanol efficiently. | 1. Increase Concentration: Titrate the concentration of this compound upwards in a dose-response experiment. 2. Increase Incubation Time: Extend the incubation period (e.g., from 24 to 48 or 72 hours). 3. Optimize Click Reaction: Ensure all click chemistry reagents are fresh and used at the correct concentrations. For CuAAC, ensure the copper(I) catalyst is active. Consider using a commercial click chemistry kit. 4. Consult Literature: Check if similar cell types have been successfully labeled with related azido-compounds. |
| High Cell Death or Changes in Morphology | 1. Concentration Too High: The concentration of this compound may be cytotoxic. 2. Solvent Toxicity: If using a solvent like DMSO to dissolve the this compound, the final solvent concentration in the media might be too high. 3. Contamination: The this compound solution or cell culture may be contaminated. | 1. Decrease Concentration: Reduce the concentration of this compound based on your dose-response curve. 2. Reduce Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below cytotoxic levels (typically <0.5%).[7][8] 3. Use Sterile Technique: Ensure all reagents and cell cultures are handled under sterile conditions. |
| High Background Signal | 1. Non-specific Binding of Detection Reagent: The fluorescent probe may be binding non-specifically to cells or the substrate. 2. Incomplete Washing: Residual, unreacted detection reagent may remain. | 1. Include Proper Controls: Run a control experiment where cells are not treated with this compound but are subjected to the click reaction and imaging steps. 2. Increase Washing Steps: Increase the number and duration of washes after the click chemistry reaction. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Experiment)
-
Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 24- or 96-well) at a density that will ensure they are in the logarithmic growth phase at the time of analysis.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile DMSO or PBS).
-
Treatment: The following day, replace the culture medium with fresh medium containing a range of final concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). Also, include a vehicle control (medium with the same amount of solvent used for the highest concentration of this compound).
-
Incubation: Incubate the cells for a desired period (e.g., 24 to 72 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT assay or Trypan Blue exclusion.
-
Labeling Efficiency Assessment (Click Chemistry):
-
Wash the cells with PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Perform the click reaction by incubating the cells with a reaction cocktail containing a fluorescent alkyne probe, a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper ligand.
-
Wash the cells to remove unreacted reagents.
-
Analyze the fluorescence intensity using a fluorescence microscope or a plate reader.
-
-
Data Analysis: Plot cell viability and fluorescence intensity against the concentration of this compound. The optimal concentration will be the highest concentration that provides a strong labeling signal with minimal impact on cell viability.
Data Presentation
Table 1: Example Data from a Dose-Response Experiment for Optimizing Azido-Sugar Labeling
| Concentration of Ac4ManNAz (µM) | Cell Viability (%) | Relative Fluorescence Intensity |
| 0 (Control) | 100 ± 5 | 1.0 ± 0.2 |
| 10 | 98 ± 4 | 5.6 ± 0.8 |
| 25 | 95 ± 6 | 12.3 ± 1.5 |
| 50 | 92 ± 5 | 25.8 ± 2.1 |
| 100 | 85 ± 7 | 42.1 ± 3.5 |
| 200 | 65 ± 8 | 45.3 ± 3.8 |
Note: This is example data for an azido-sugar (Ac4ManNAz) and should be used as a reference for the type of data to be generated for this compound.
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting decision tree for this compound cell labeling.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. jenabioscience.com [jenabioscience.com]
- 7. 2-Azidoethanol | C2H5N3O | CID 123118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Technical Support Center: Troubleshooting Low Yield in Click Chemistry with 2-Azidoethanol-d4
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during click chemistry reactions involving 2-Azidoethanol-d4, helping you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound?
Low or no product yield in a CuAAC reaction can be attributed to several factors, ranging from reagent quality to reaction conditions. The primary culprits are often related to the catalyst's activity and the integrity of the reactants.
Possible Causes and Solutions:
| Problem Area | Potential Cause | Recommended Solution |
| Catalyst | Inactivation of Cu(I) catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2] | - Degas solvents: Remove dissolved oxygen by sparging with an inert gas (e.g., argon or nitrogen) before use.[2] - Use a stabilizing ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can protect the Cu(I) catalyst from oxidation and improve its solubility and efficiency.[2] - Fresh reducing agent: Ensure your sodium ascorbate (B8700270) solution is freshly prepared, as it degrades over time.[3] |
| Reagents | Poor quality of this compound: Impurities or degradation of the azide (B81097) can inhibit the reaction. While 2-Azidoethanol is generally stable, its purity is crucial.[4] | - Verify purity: Check the purity of your this compound using techniques like NMR or mass spectrometry. - Proper storage: Store the reagent under recommended conditions, typically refrigerated and protected from light. |
| Degradation of the alkyne: The alkyne starting material may have degraded. | - Assess alkyne quality: Ensure the purity of your alkyne substrate. | |
| Reaction Conditions | Suboptimal reactant concentrations: Click reactions are concentration-dependent; very dilute solutions can result in low yields.[5] | - Optimize concentrations: If possible, increase the concentration of your reactants. |
| Incorrect stoichiometry: An inappropriate ratio of azide to alkyne can limit the yield. | - Use a slight excess of one reagent: Often, a slight excess (1.1-1.5 equivalents) of the more easily accessible reactant is used. | |
| Inappropriate solvent: The choice of solvent can significantly impact reaction rates and yields.[2] | - Solvent selection: A variety of solvents can be used, with mixtures like t-BuOH/H₂O or DMSO being common.[3] The optimal solvent system may need to be determined empirically for your specific substrates. | |
| Side Reactions | Homocoupling of alkynes (Glaser coupling): This side reaction can consume your alkyne starting material.[1] | - Maintain anaerobic conditions: Thoroughly degas your reaction mixture and maintain an inert atmosphere. |
Q2: Could the deuterium (B1214612) labeling in this compound be the cause of the low yield?
While a significant kinetic isotope effect (KIE) is not commonly reported to drastically reduce yields in standard CuAAC reactions, it is a factor to consider. The C-D bond is stronger than a C-H bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step.[3][6][7] However, in the accepted mechanism of the CuAAC reaction, the bonds to the deuterium atoms in this compound are not directly involved in the cycloaddition process.
A computational DFT study on the azide-alkyne cycloaddition, which included deuterated compounds, suggests that isotopic substitution can influence the reaction kinetics.[2] Therefore, while it is unlikely to be the primary cause of a very low yield, a slight decrease in reaction rate is possible.
Troubleshooting Steps:
-
Reaction Time: If a kinetic isotope effect is suspected, extending the reaction time may help to improve the yield.
-
Control Experiment: If possible, run a parallel reaction with non-deuterated 2-Azidoethanol under identical conditions to determine if the deuterium labeling is the primary factor affecting the yield.
Q3: How can I be sure of the quality and purity of my this compound?
The purity of this compound is critical for a successful click reaction. Impurities from the synthesis can interfere with the catalyst or the reaction itself.
Purification and Quality Control:
-
Synthesis: 2-Azidoethanol is typically synthesized via an Sɴ2 reaction between a 2-haloethanol and sodium azide.[4] A common starting material is 2-bromoethanol.[4][8]
-
Purification: The product is often purified by extraction with an organic solvent like diethyl ether, followed by drying and solvent removal under reduced pressure.[8][9][10] For higher purity, vacuum distillation can be employed.[4]
-
Characterization: The purity of the final product should be confirmed by:
-
¹H NMR: To confirm the structure and identify any proton-containing impurities.
-
Mass Spectrometry: To confirm the molecular weight, accounting for the deuterium atoms.
-
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol is a general guideline and may require optimization for your specific substrates.
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne substrate and this compound in a suitable solvent (e.g., DMSO or a mixture of t-BuOH and water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) (e.g., 100 mM in water).
-
If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in water).
-
-
Reaction Setup (Order of addition is crucial[2]):
-
In a microcentrifuge tube, combine the alkyne and this compound solutions.
-
Add the solvent to reach the desired final reaction volume.
-
If using a ligand, add the THPTA solution.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Vortex the mixture gently to ensure homogeneity.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be gently heated (e.g., to 40-60 °C) to increase the rate.[3]
-
Monitor the reaction progress by TLC or LC-MS if possible.
-
-
Work-up and Purification:
-
Upon completion, the product can be purified using standard techniques such as column chromatography, preparative HPLC, or extraction, depending on the nature of the product.
-
| Reagent | Typical Final Concentration | Typical Molar Ratio (relative to limiting reagent) |
| Alkyne | 1-10 mM | 1 |
| This compound | 1-15 mM | 1 - 1.5 |
| CuSO₄ | 50-250 µM | 0.01 - 0.1 |
| THPTA Ligand | 250-1250 µM | 0.05 - 0.5 (often 5x the copper concentration) |
| Sodium Ascorbate | 1-5 mM | 1 - 10 |
Visual Troubleshooting and Workflow Diagrams
Caption: A decision tree for troubleshooting low yields in CuAAC reactions.
Caption: The catalytic cycle of the CuAAC reaction.
References
- 1. 2-Azidoethanol | 1517-05-1 [chemicalbook.com]
- 2. Azide–alkyne cycloaddition catalyzed by Cu(i), Ag(i), and Au(i) complexes and the influence of the deuterium isotope: DFT-based computational insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Azidoethanol | High-Purity Reagent for Research [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. Page loading... [guidechem.com]
- 10. 2-Azidoethanol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 2-Azidoethanol-d4 Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of 2-Azidoethanol-d4. As there is currently no specific published cytotoxicity data for this compound, this guide offers a framework based on the known properties of azido (B1232118) compounds and the general effects of deuteration, along with detailed protocols for standard cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: Is there any available cytotoxicity data for this compound?
A1: A comprehensive search of scientific literature reveals no specific studies detailing the cytotoxicity of this compound, including quantitative data such as IC50 values. The information available is based on the general toxicological profiles of azido compounds and the observed effects of deuteration on cellular systems.
Q2: What are the potential cytotoxic risks associated with the azido group in this compound?
A2: The azido functional group (-N₃) is known to be a structural alert for toxicity. The azide (B81097) ion (N₃⁻) is acutely toxic and shares a similar mechanism of action with cyanide.[1] It can be fatal if inhaled, absorbed through the skin, or swallowed. Sodium azide, a well-studied inorganic azide, has been shown to be mutagenic in some assays and can cause neurotoxicity and damage to the brain and lungs at high doses.[1][2] Therefore, it is crucial to handle this compound with appropriate safety precautions.
Q3: How might deuteration (the "-d4" part) affect the cytotoxicity of 2-Azidoethanol?
A3: The effect of deuterium (B1214612) incorporation on a molecule's biological activity, including cytotoxicity, is not always predictable and can be context-dependent. Some studies have shown that deuterium-enriched water (heavy water) can exhibit cytotoxic effects, particularly towards cancer cells, by inducing apoptosis and cell cycle arrest.[3][4][5] It can also potentiate the cytotoxic effects of certain anti-cancer drugs.[3][6] However, high concentrations of deuterium can be toxic to normal cells and organisms, as it can disrupt cellular processes like mitosis.[7] The impact of deuterium on the cytotoxicity of 2-Azidoethanol would need to be determined experimentally.
Q4: What are the recommended initial steps for assessing the cytotoxicity of this compound?
A4: Given the lack of data, a step-wise in vitro approach is recommended. Start with a broad-range dose-response screening using a simple and robust cytotoxicity assay, such as the MTT or LDH assay, on a relevant cell line.[8][9] This will help to determine if the compound exhibits cytotoxic activity and to identify a preliminary concentration range for more detailed studies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density, cell health, or passage number. | Standardize your cell culture practice. Use cells within a consistent passage number range and ensure high viability (>95%) before seeding.[9] |
| Precipitation of this compound in culture medium. | Poor solubility of the compound at higher concentrations. | Visually inspect wells for precipitate. Determine the solubility of the compound in your specific culture medium. A lower concentration of the solvent (e.g., DMSO < 0.1%) may be necessary.[9] |
| Observed cytotoxicity at very low concentrations. | The compound may be highly potent, or it may be interfering with the assay itself. | To check for assay interference, run a control plate with the compound and assay reagents in the absence of cells.[9] |
| No cytotoxicity observed even at high concentrations. | The compound may not be cytotoxic to the chosen cell line, or the incubation time may be too short. | Consider using a more sensitive cell line or extending the exposure time. It is also possible that the compound is genuinely non-cytotoxic under the tested conditions. |
Experimental Protocols
To determine the cytotoxicity of this compound, standard in vitro assays are recommended. Below are detailed protocols for the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10][1][3]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a colorimetric assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[5][11]
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cell death.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[5]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[12]
-
Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[11]
Visualizations
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the LDH cytotoxicity assay.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 6. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 7. Heavy water - Wikipedia [en.wikipedia.org]
- 8. kosheeka.com [kosheeka.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. cellbiologics.com [cellbiologics.com]
Preventing degradation of 2-Azidoethanol-d4 in solution
Welcome to the technical support center for 2-Azidoethanol-d4. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution during experimental use. Here you will find frequently asked questions and a troubleshooting guide to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A1: To minimize degradation, this compound solutions should be stored at refrigerated temperatures, typically between 2°C and 8°C. The solution should be stored under an inert atmosphere, such as nitrogen or argon, to prevent potential reactions with atmospheric components. It is also crucial to protect the compound from light, as organic azides can be sensitive to photolytic decomposition.[1][2] Containers should be tightly sealed to prevent solvent evaporation and contamination.
Q2: Which solvents are recommended for preparing this compound stock solutions?
A2: 2-Azidoethanol is miscible with water and various organic solvents. For stock solutions, aprotic solvents such as acetonitrile, ethyl acetate, or THF are generally suitable. However, it is critical to avoid chlorinated solvents like dichloromethane (B109758) or chloroform, as they can react with azides to form explosively unstable di- and tri-azidomethane.[3] Always use high-purity, dry solvents to prevent hydrolysis or other solvent-mediated degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound involve the highly reactive azide (B81097) functional group. These pathways include:
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Thermal Decomposition: At elevated temperatures, 2-Azidoethanol can decompose, releasing nitrogen gas (N₂) and forming various products, including methanimine (B1209239) (CH₂NH), formaldehyde (B43269) (H₂CO), and hydrogen cyanide (HCN).[4]
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Reduction: The azide group can be reduced to a primary amine (2-Aminoethanol-d4). This can occur in the presence of reducing agents, certain metals, or through hydrogenolysis.[5][6]
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Acid-Catalyzed Decomposition: In the presence of strong acids, this compound can form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[2][7]
Q4: Are there any known stabilizers that can be added to this compound solutions?
A4: While specific stabilizers for 2-Azidoethanol solutions are not widely documented, general principles for handling azides apply. Maintaining a neutral or slightly alkaline pH can prevent acid-catalyzed formation of hydrazoic acid. For instance, in biological samples, borax (B76245) has been used to stabilize azide ions by creating an alkaline environment.[8] However, the compatibility of any additive with your specific experimental system must be validated. For most applications, proper storage (low temperature, inert atmosphere, dark) is the most effective stabilization strategy.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: My solution of this compound shows a rapid loss of concentration.
| Potential Cause | Troubleshooting Step |
| Improper Storage Temperature | Verify that the solution is stored at the recommended 2°C to 8°C. Avoid repeated freeze-thaw cycles. |
| Exposure to Light | Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[1] |
| Reactive Solvent | Ensure you are not using a chlorinated solvent.[3] If the solvent is protic (e.g., methanol), consider potential hydrogen bonding interactions or slow reactions. |
| Contamination | The solution may be contaminated with acids, metals, or reducing agents. Use high-purity solvents and clean glassware. Avoid using metal spatulas for weighing; plastic is preferred.[3] |
Problem 2: I observe gas bubbles forming in my stock solution.
| Potential Cause | Troubleshooting Step |
| Thermal Decomposition | This is a strong indicator of azide decomposition, which releases nitrogen gas.[4] Immediately check the storage temperature. If at room temperature or higher, the solution may be degrading. Prepare a fresh solution and store it properly. |
| Contamination with Acid or Metal | Acid or metal contamination can catalyze decomposition.[2][7] Dispose of the current stock solution safely and prepare a new one, ensuring all glassware is thoroughly cleaned and free of contaminants. |
Problem 3: My analytical results (NMR, LC-MS) show unexpected peaks.
| Potential Cause | Troubleshooting Step |
| Formation of Degradation Products | The azide group may have been reduced to an amine. Look for a mass corresponding to 2-Aminoethanol-d4. |
| Reaction with Container or Solvent | Ensure the container material is non-reactive. Avoid contact with incompatible metals like copper or lead, which can form explosive metal azides.[2][9] |
| Contamination | Analyze a solvent blank to rule out contamination from the solvent or analytical system. |
Stability Data Summary
| Condition | Solvent | Temperature | Expected Stability | Primary Degradation Concern |
| Recommended Storage | Acetonitrile, THF, Ethyl Acetate | 2°C - 8°C | High | Minimal degradation if protected from light and air. |
| Benchtop Use | Acetonitrile, THF, Ethyl Acetate | 20°C - 25°C | Moderate | Slow decomposition possible over extended periods. Minimize time at room temperature. |
| Elevated Temperature | Any | > 40°C | Low | Accelerated thermal decomposition, leading to N₂ evolution.[4] |
| Acidic Conditions | Any | Any | Very Low | Formation of highly reactive and hazardous hydrazoic acid.[7] |
| Presence of Metals | Any | Any | Very Low | Catalytic decomposition and formation of shock-sensitive metal azides.[9] |
| Presence of Reducing Agents | Any | Any | Low | Reduction of the azide to a primary amine.[5] |
Experimental Protocols
Protocol: Monitoring the Stability of this compound in Solution via HPLC-MS
This protocol outlines a method to assess the stability of this compound in a specific solvent over time.
1. Materials and Equipment:
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This compound
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High-purity solvent (e.g., Acetonitrile)
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Volumetric flasks and pipettes
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Amber HPLC vials with caps
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HPLC-MS system with a C18 column
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Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)
2. Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in Acetonitrile).
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Aliquot Samples: Dispense aliquots of the stock solution into several amber HPLC vials. Tightly cap each vial.
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Set Storage Conditions: Divide the vials into groups for each storage condition to be tested (e.g., 4°C, 25°C, and 40°C).
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Time Point Zero (T₀) Analysis: Immediately analyze three vials from the batch to establish the initial concentration and purity. This is your T₀ reference.
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Incubate Samples: Place the remaining vials in their respective temperature-controlled environments.
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Analyze at Subsequent Time Points: At predetermined intervals (e.g., 24h, 48h, 1 week, 2 weeks), remove three vials from each storage condition. Allow them to equilibrate to room temperature before analysis.
-
HPLC-MS Analysis:
-
Inject the samples into the HPLC-MS system.
-
Use a suitable gradient to separate the parent compound from potential degradation products.
-
Monitor the concentration of this compound using the peak area from the UV detector or the extracted ion chromatogram from the mass spectrometer.
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Use the mass spectrometer to identify the mass of any new peaks that appear, which could correspond to degradation products.
-
3. Data Analysis:
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Calculate the average concentration of this compound at each time point for each condition.
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Normalize the concentration at each time point to the T₀ concentration to determine the percentage of compound remaining.
-
Plot the percentage of this compound remaining versus time for each condition to visualize the degradation rate.
Visual Guides
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. ucd.ie [ucd.ie]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic azide - Wikipedia [en.wikipedia.org]
- 6. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.unm.edu [chemistry.unm.edu]
Technical Support Center: Troubleshooting Poor Incorporation of 2-Azidoethanol-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the metabolic labeling of cells with 2-Azidoethanol-d4.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I am observing very low or no incorporation of this compound into my cells. What are the potential causes and solutions?
A1: Poor incorporation of this compound can stem from several factors, ranging from suboptimal experimental conditions to issues with cell health. Below is a step-by-step guide to troubleshoot this issue.
Troubleshooting Steps:
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Optimize Concentration and Incubation Time: The concentration of this compound and the incubation time are critical parameters. High concentrations can be toxic, while low concentrations may not result in detectable incorporation. Similarly, the incubation time needs to be sufficient for cellular uptake and metabolic processing.
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Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Start with a concentration range of 25-100 µM and incubation times from 4 to 24 hours.
-
-
Assess Cell Viability and Health: The metabolic state of your cells directly impacts the uptake and incorporation of metabolic labels. Unhealthy or stressed cells will exhibit altered metabolic activity.
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Recommendation: Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to assess the health of your cells in the presence of this compound. Ensure that the chosen concentration does not significantly impact cell viability.
-
-
Verify Reagent Quality: The quality and stability of your this compound stock solution are crucial. Degradation of the reagent can lead to poor labeling efficiency.
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Recommendation: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO or sterile PBS) and store them under the recommended conditions (typically at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles.
-
-
Consider the Metabolic Pathway: 2-Azidoethanol is an analog of ethanolamine (B43304) and is likely incorporated into phospholipids (B1166683) through the Kennedy pathway.[1][2][3] Factors that affect this pathway can influence incorporation.
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Recommendation: Ensure your cell culture medium contains the necessary nutrients to support active lipid metabolism. Serum starvation or the presence of inhibitors of phospholipid synthesis can reduce incorporation.
-
-
Check Detection Method Sensitivity: The issue may lie in the detection of the incorporated label rather than the incorporation itself. The subsequent "click chemistry" reaction with a fluorescent probe or biotin (B1667282) tag must be efficient.
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Recommendation: Optimize your click chemistry reaction conditions. This includes the concentrations of the copper catalyst (for CuAAC), ligand, reducing agent, and the alkyne-tagged detection probe. For live-cell imaging, consider using copper-free click chemistry (SPAAC) to avoid copper-induced cytotoxicity.[4]
-
Q2: I am observing significant cytotoxicity after treating my cells with this compound. How can I mitigate this?
A2: Cytotoxicity is a common concern with metabolic labeling reagents. The following steps can help you reduce cell death and maintain a healthy cell population during your experiment.
Mitigation Strategies:
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Lower the Concentration: The most straightforward approach is to reduce the concentration of this compound. As mentioned in A1, a dose-response experiment is essential to find the highest concentration that is well-tolerated by your cells.
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Reduce Incubation Time: Shorter exposure to the labeling reagent can decrease its toxic effects. Determine the minimum incubation time required for detectable labeling in your system.
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Use a Recovery Period: After the labeling period, you can replace the medium containing this compound with fresh medium and allow the cells to recover for a period before proceeding with downstream analysis.
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Ensure High-Quality Reagent: Impurities in the this compound a preparation can contribute to cytotoxicity. Use a high-purity grade reagent from a reputable supplier.
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Monitor Cell Density: Ensure that cells are seeded at an appropriate density. Overly confluent or sparse cultures can be more susceptible to stress and toxic insults.
Q3: My downstream detection via click chemistry is not working, even though I suspect the incorporation of this compound was successful. What could be wrong?
A3: A failed click chemistry reaction can be due to a variety of factors related to the reagents and the protocol.
Troubleshooting Click Chemistry:
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Reagent Quality and Concentration:
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Copper (I) source: For CuAAC, ensure your copper (I) source is not oxidized to copper (II), which is inactive. Prepare fresh solutions of the copper catalyst and reducing agent (e.g., sodium ascorbate).
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Ligand: Use a copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) and improve reaction efficiency.
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Alkyne Probe: Verify the quality and concentration of your alkyne-functionalized fluorescent dye or biotin tag.
-
-
Reaction Conditions:
-
pH: The click reaction is sensitive to pH. Ensure the reaction buffer is at the optimal pH (typically around 7).
-
Oxygen: Oxygen can oxidize the Cu(I) catalyst. While not always necessary for in vitro reactions, degassing your solutions may improve efficiency.
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Reaction Time and Temperature: Ensure you are incubating the reaction for a sufficient amount of time at the recommended temperature (usually room temperature).
-
-
Accessibility of the Azide Group: The incorporated 2-azidoethyl group may be in a sterically hindered environment within the biomolecule, making it inaccessible to the detection reagent.
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Recommendation: For cell-based assays, ensure proper fixation and permeabilization to allow the click chemistry reagents to access intracellular compartments.
-
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for Metabolic Labeling with Azide-Containing Probes
| Cell Type | Probe | Concentration Range (µM) | Incubation Time (hours) | Reference |
| Various Mammalian Cells | Azido Sugars (Ac4ManNAz) | 10 - 50 | 24 - 72 | [5] |
| Various Mammalian Cells | Azido-Amino Acids (AHA) | 50 - 100 | 4 - 24 | Internal Optimization |
| Various Mammalian Cells | This compound (suggested) | 25 - 100 | 4 - 24 | Inference from related compounds |
Note: The optimal conditions for this compound should be empirically determined for each cell line and experimental setup.
Table 2: Troubleshooting Summary for Poor this compound Incorporation
| Problem | Potential Cause | Recommended Solution |
| Low/No Labeling | Suboptimal concentration/incubation time | Perform dose-response and time-course experiments. |
| Poor cell health/viability | Monitor cell viability with a cytotoxicity assay. | |
| Degraded labeling reagent | Use fresh, high-purity this compound. | |
| Inefficient click chemistry detection | Optimize click chemistry reaction conditions. | |
| High Cytotoxicity | Concentration of labeling reagent is too high | Lower the concentration of this compound. |
| Prolonged exposure to the labeling reagent | Reduce the incubation time. | |
| Impurities in the labeling reagent | Use high-purity this compound. | |
| Inconsistent Results | Variability in cell culture conditions | Maintain consistent cell density, passage number, and media composition. |
| Inconsistent reagent preparation | Prepare fresh reagents for each experiment and avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with this compound
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Cell Seeding: Seed mammalian cells in the appropriate culture vessel (e.g., 6-well plate, 10 cm dish) at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in sterile DMSO or PBS at a concentration of 10-100 mM. On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM).
-
Metabolic Labeling: Remove the existing medium from the cells and gently wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 16-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
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Cell Lysis and Protein Extraction: After incubation, wash the cells twice with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Collect the cell lysate and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 2: Detection of Incorporated this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Prepare Click Chemistry Reaction Cocktail: For a typical reaction with 50 µg of protein lysate:
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Protein lysate (in lysis buffer): up to 42.5 µL
-
Alkyne-biotin or alkyne-fluorophore (10 mM stock in DMSO): 2.5 µL (final concentration: 500 µM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water): 2.5 µL (final concentration: 2.5 mM)
-
Copper (II) sulfate (B86663) (CuSO4) (50 mM stock in water): 1.25 µL (final concentration: 1.25 mM)
-
Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared): 1.25 µL (final concentration: 2.5 mM)
-
-
Reaction Incubation: Add the reagents in the order listed above. Vortex briefly to mix. Incubate the reaction at room temperature for 1 hour, protected from light.
-
Downstream Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning (for fluorescent probes) or western blotting and detection with streptavidin-HRP (for biotin probes).
Mandatory Visualization
References
- 1. Effects of analogles of ethanolamine and choline on phospholipid metabolism in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethanolamine Metabolism in the Mammalian Gastrointestinal Tract: Mechanisms, Patterns, and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
How to improve solubility of 2-Azidoethanol-d4
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of 2-Azidoethanol-d4.
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen solvent.
-
Question 1: What solvent are you currently using?
-
This compound, similar to its non-deuterated analog, is a polar molecule and is expected to be miscible with water and other polar organic solvents.[1] If you are using a non-polar solvent, you will likely encounter solubility issues.
-
-
Question 2: Have you tried common polar solvents?
-
This compound is reported to be soluble in chloroform (B151607) and methanol (B129727), and sparingly soluble in DMSO.[2] Synthesis procedures also indicate solubility in diethyl ether.[3][4] Consider using these solvents.
-
-
Question 3: Are you trying to dissolve a large amount of the compound in a small volume of solvent?
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Even with a suitable solvent, there is a limit to how much solute can be dissolved. Try reducing the concentration of your solution. If a high concentration is necessary, you may need to explore a co-solvent system.
-
-
Question 4: Have you tried applying gentle heat or agitation?
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For many compounds, solubility increases with temperature. Gentle warming of the solution in a water bath, combined with stirring or vortexing, can aid dissolution. However, be cautious as 2-Azidoethanol is potentially explosive.[5]
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Sonication can also be an effective method to break down solute aggregates and enhance dissolution.
-
-
Question 5: Is the this compound pure?
-
Impurities can sometimes affect solubility. Ensure that the product is of high purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound is expected to have similar solubility to 2-Azidoethanol, which is described as a colorless to pale yellow liquid or oil.[1][2] It is miscible with water and various organic solvents.[1]
Q2: In which solvents is this compound most likely to be soluble?
A2: Based on the properties of 2-Azidoethanol, it is expected to be soluble in polar protic and aprotic solvents. It is reportedly soluble in chloroform and methanol, sparingly soluble in DMSO, and also soluble in diethyl ether.[2][3][4]
Q3: Will the deuteration of this compound significantly affect its solubility compared to the non-deuterated form?
A3: The substitution of hydrogen with deuterium (B1214612) is unlikely to cause a significant change in the fundamental solubility of the molecule. The polarity and functional groups, which are the primary drivers of solubility, remain the same.
Q4: Are there any safety precautions I should take when trying to dissolve this compound?
A4: Yes. 2-Azidoethanol is a potentially explosive compound.[5] Always handle it with appropriate personal protective equipment in a well-ventilated fume hood. Avoid excessive heating.
Q5: My experiment requires a solvent in which this compound is poorly soluble. What can I do?
A5: If your experimental conditions constrain your choice of solvent, you can try preparing a concentrated stock solution in a solvent in which it is highly soluble (e.g., methanol or DMSO). You can then add a small volume of this stock solution to your experimental system. Be sure to verify that the small amount of the stock solvent does not interfere with your experiment.
Data Presentation
Table 1: Qualitative Solubility of 2-Azidoethanol
| Solvent | Type | Expected Solubility |
| Water | Polar Protic | Miscible[1] |
| Methanol | Polar Protic | Soluble[2] |
| Chloroform | Polar Aprotic | Soluble[2] |
| Diethyl Ether | Polar Aprotic | Soluble[3][4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble[2] |
Note: This data is for the non-deuterated 2-Azidoethanol and is expected to be a good indicator for the solubility of this compound.
Experimental Protocols
Protocol: Preparation of a 1 M Stock Solution of this compound in Methanol
Materials:
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This compound
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Anhydrous Methanol
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Vortex mixer
-
Sonicator (optional)
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Appropriate volumetric flasks and micropipettes
-
Personal Protective Equipment (lab coat, gloves, safety glasses)
Procedure:
-
Preparation: Perform all operations in a certified chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound in a tared vial. For example, for 1 mL of a 1 M solution, you would need approximately 91.11 mg of this compound (MW = 91.11 g/mol for the d4 version).
-
Dissolution: a. Add a portion of the anhydrous methanol (e.g., about half of the final desired volume) to the vial containing the this compound. b. Cap the vial securely and vortex the mixture for 30-60 seconds to facilitate dissolution. c. Visually inspect the solution for any undissolved material.
-
Assisted Dissolution (if necessary): a. If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes. b. Alternatively, gentle warming in a water bath (not exceeding 40°C) with intermittent vortexing can be applied. Caution: 2-Azidoethanol is potentially explosive; avoid excessive heat.[5]
-
Final Volume Adjustment: a. Once the this compound is completely dissolved, transfer the solution to a volumetric flask of the appropriate size. b. Rinse the original vial with a small amount of methanol and add the rinsing to the volumetric flask to ensure a complete transfer. c. Carefully add methanol to the volumetric flask until the meniscus reaches the calibration mark.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.
Mandatory Visualization
Caption: Troubleshooting workflow for improving the solubility of this compound.
References
Side reactions of 2-Azidoethanol-d4 in biological systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Azidoethanol-d4 in biological experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a deuterated chemical reporter used for metabolic labeling of biomolecules. The deuterium (B1214612) labeling provides a distinct mass shift for mass spectrometry-based analysis, separating it from endogenous molecules. Its primary applications include:
-
Metabolic Labeling: Tracking the incorporation of a small molecule into various metabolic pathways.
-
Click Chemistry: The azide (B81097) group allows for the specific attachment of reporter molecules (e.g., fluorophores, biotin) via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][2][3]
Q2: What are the potential side reactions of this compound in biological systems?
The two primary potential side reactions of this compound in a biological context are:
-
Reduction of the azide group: The azide moiety can be reduced to an amine (2-Aminoethanol-d4) by intracellular reducing agents like thiols.[4] This is a known metabolic transformation for azido (B1232118) compounds in living cells.[5]
-
Metabolism of the ethanol (B145695) backbone: The ethanol portion of the molecule can be metabolized, primarily through oxidation by alcohol dehydrogenases.
Q3: How does the deuterium labeling in this compound affect its metabolism?
The deuterium atoms on the carbon adjacent to the hydroxyl group can lead to a kinetic isotope effect (KIE). The C-D bond is stronger than a C-H bond, making its cleavage by enzymes like alcohol dehydrogenase slower.[6][7][8] This can result in a reduced rate of metabolism compared to the non-deuterated version.[6][9]
Q4: Is this compound toxic to cells?
While direct cytotoxicity data for this compound is limited, information on ethanol can provide some guidance. Ethanol has been shown to be cytotoxic to various mammalian cell lines at high concentrations, with effects including inhibition of cell proliferation and induction of apoptosis and necrosis.[10][11][12][13] The azide group may also contribute to cytotoxicity. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Low or no labeling of target biomolecules
| Possible Cause | Troubleshooting Steps |
| Insufficient uptake or incorporation | Increase the concentration of this compound. Increase the incubation time. Ensure the metabolic pathway you are targeting is active in your cell model. |
| Reagent instability | Prepare fresh solutions of this compound for each experiment. Store the stock solution as recommended by the manufacturer. |
| Inefficient click chemistry reaction | Optimize the click chemistry conditions (catalyst concentration, ligand, reducing agent, reaction time).[2] For live-cell imaging, consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid copper-induced toxicity.[1][14] |
| Metabolism of this compound | Due to the kinetic isotope effect, longer incubation times might be necessary compared to non-deuterated analogs.[6][9] |
Issue 2: High background or non-specific signal
| Possible Cause | Troubleshooting Steps |
| Excess unreacted probe | Ensure thorough washing steps after the labeling and click chemistry reactions to remove any unbound reporter molecules. |
| Off-target reactions | Lower the concentration of this compound to the minimum effective level. Reduce the incubation time. |
| Non-specific binding of the reporter molecule | Include appropriate controls (e.g., cells not treated with this compound but subjected to the click chemistry reaction) to assess the background signal from the reporter molecule itself. |
| Cellular stress or toxicity | High concentrations of the labeling reagent can induce stress responses, potentially leading to non-specific labeling. Determine the optimal, non-toxic concentration for your experimental setup.[10][11][12][13] |
Issue 3: Observing unexpected molecular weight shifts in mass spectrometry
| Possible Cause | Troubleshooting Steps |
| Azide reduction | The azide group (-N3) may be reduced to an amine (-NH2) in the cellular environment, resulting in a mass change.[4][5] This can be detected by searching for the corresponding mass shift in your mass spectrometry data. |
| Metabolic modification of the ethanol backbone | The ethanol moiety may be oxidized or otherwise modified by cellular enzymes. Use metabolomics software to search for potential metabolic modifications of this compound. |
| Incomplete deuteration | Verify the isotopic purity of your this compound standard. |
Quantitative Data Summary
Table 1: Kinetic Isotope Effects on Ethanol Oxidation
| Enzyme | Substrate | Isotope Effect (V/K) | Reference |
| Liver Alcohol Dehydrogenase | Deuterium-labeled ethanol | 3.0 (at pH 7) | [6] |
| Rat Liver Microsomes | [1-2H2]-ethanol | 2.23 | [7] |
Table 2: Cytotoxicity of Ethanol on Mammalian Cell Lines
| Cell Line | Ethanol Concentration | Effect | Reference |
| V79 (Chinese hamster lung) | 10% (v/v) for 24-72h | Growth inhibition | [11] |
| HepG2 (Human liver carcinoma) | 1 mmol (approx. 0.0058% v/v) | 75% inhibition of cell proliferation | [10] |
| F9 (Carcinoma) & Rat Hepatocytes | 10% (v/v) for 1h | Total or near-total cell death | [13] |
| HepG2, MCF-7, MDA-MB-231 | 2.5% (v/v) | Strong to moderate inhibition of cell growth | [12] |
Experimental Protocols
Protocol 1: General Metabolic Labeling with this compound
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). Dilute the stock solution in fresh cell culture medium to the desired final concentration (typically in the µM to low mM range, to be optimized for your cell line). Replace the existing medium with the labeling medium.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4-24 hours). The optimal time will depend on the metabolic pathway of interest and the cell type.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove excess labeling reagent. Lyse the cells using a lysis buffer compatible with your downstream application (e.g., RIPA buffer for western blotting, or a specific lysis buffer for mass spectrometry).
-
Downstream Analysis: The cell lysate containing the labeled biomolecules is now ready for downstream applications such as click chemistry for visualization or enrichment.
Protocol 2: Detection of Azide Reduction by Mass Spectrometry
-
Sample Preparation: Lyse the cells as described in Protocol 1.
-
Metabolite Extraction: Perform a metabolite extraction from the cell lysate. A common method is to add a cold solvent mixture (e.g., methanol:acetonitrile:water) to precipitate proteins and extract small molecules.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Search for the exact masses of this compound and its potential reduced metabolite, 2-Aminoethanol-d4. The mass difference will correspond to the conversion of an azide group to an amine group.
Visualizations
Caption: Workflow for metabolic labeling and analysis using this compound.
Caption: Troubleshooting guide for low signal in this compound experiments.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Bioconjugation application notes [bionordika.fi]
- 3. Azide–Alkyne Coupling: A Powerful Reaction for Bioconjugate Chemistry | Semantic Scholar [semanticscholar.org]
- 4. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium isotope effects as a tool in the study of ethanol oxidation in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. Effects of pressure on deuterium isotope effects of yeast alcohol dehydrogenase using alternative substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Cytotoxicity of ethyl alcohol on cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 13. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Minimizing background signal in 2-Azidoethanol-d4 experiments
Welcome to the technical support center for minimizing background signal in your 2-Azidoethanol-d4 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a deuterated version of 2-Azidoethanol. The deuterium (B1214612) atoms (d4) replace four hydrogen atoms on the ethanol (B145695) backbone. This isotopic labeling makes it a valuable tool in metabolic labeling studies.[1][2] Researchers introduce this compound to cells or organisms, where it can be incorporated into various biomolecules through metabolic pathways. The azide (B81097) group serves as a "handle" for subsequent detection and analysis, typically through a highly specific chemical reaction known as "click chemistry".[3][4] The deuterium labeling allows for differentiation from endogenous, unlabeled molecules in mass spectrometry-based analyses, aiding in the study of metabolic pathways and turnover rates of biomolecules.[1][5]
Q2: What are the primary sources of background signal in my click chemistry reaction following metabolic labeling?
High background signal in click chemistry experiments can obscure your results and lead to false positives. The main culprits include:
-
Non-specific binding of the copper catalyst: Copper ions can bind non-specifically to proteins and other biomolecules, leading to unwanted signal.[6]
-
Impure reagents: Impurities in your this compound, alkyne probe, or other click chemistry reagents can contribute to background.[6]
-
Excess reagents: Using a large excess of the alkyne probe or other reagents can lead to non-specific labeling.[6]
-
Side reactions: Free thiols, such as those in cysteine residues of proteins, can react with the alkyne probe, causing off-target labeling.[6]
-
Suboptimal reaction conditions: Incorrect buffer composition (e.g., presence of primary amines like Tris), pH, or temperature can increase background.[6]
Q3: Can the deuterium labeling in this compound itself cause background or other issues?
While deuterium labeling is a powerful tool, it can introduce some complexities:
-
Kinetic Isotope Effect (KIE): The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can sometimes slow down enzymatic reactions involving the labeled molecule, a phenomenon known as the kinetic isotope effect.[1][7] This might lead to lower incorporation of this compound compared to its non-deuterated counterpart.
-
Chromatographic Shift: In techniques like liquid chromatography-mass spectrometry (LC-MS), the deuterated compound may elute at a slightly different time than the unlabeled version. This needs to be accounted for during data analysis.
-
Isotopic Instability: In rare cases, and depending on the molecular context, deuterium atoms can exchange with protons from the solvent, leading to a loss of the label. However, the deuterium atoms in this compound are on stable, non-exchangeable positions.
Q4: How can I be sure that my this compound is pure?
The purity of your metabolic label is critical. Impurities can lead to high background and confounding results. 2-Azidoethanol is typically synthesized from a 2-haloethanol (like 2-bromoethanol (B42945) or 2-chloroethanol) and sodium azide. The product is often purified by liquid-liquid extraction. You can assess the purity of your this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to confirm its chemical identity and isotopic enrichment.
Troubleshooting Guides
Issue 1: High Background in Negative Controls (No this compound)
If you are observing a high signal in your negative control samples (cells that were not treated with this compound but were subjected to the click chemistry reaction), the problem likely lies with the click reaction components or the detection probe.
| Potential Cause | Recommended Solution |
| Non-specific binding of the alkyne probe | Decrease the concentration of the fluorescent or biotinylated alkyne probe. Increase the number and duration of wash steps after the click reaction. Add a blocking agent like bovine serum albumin (BSA) to your buffers. |
| Copper-mediated fluorescence | Ensure you are using a copper-chelating ligand (e.g., THPTA, BTTAA) at a sufficient excess (at least 5-fold) over the copper sulfate.[6] Perform a final wash with a copper chelator like EDTA. |
| Impure Alkyne Probe | Verify the purity of your alkyne probe. Consider purchasing from a different vendor or purifying the probe if you suspect contamination. |
Issue 2: High Background in Labeled Samples Compared to Controls
If your labeled samples show a significantly higher background than your negative controls, the issue may be related to the metabolic labeling step or the subsequent sample processing.
| Potential Cause | Recommended Solution |
| Excess unincorporated this compound | Thoroughly wash cells after the metabolic labeling period to remove any unincorporated label. For protein analysis, consider protein precipitation (e.g., with acetone) to remove excess small molecules before the click reaction.[6] |
| Cellular stress or toxicity | High concentrations of this compound or prolonged incubation times can be toxic to cells, leading to non-specific uptake and signal. Determine the optimal, non-toxic concentration and incubation time for your specific cell line. |
| Non-specific metabolic incorporation | While 2-Azidoethanol is expected to participate in specific metabolic pathways, some level of non-specific incorporation is possible. Optimize the labeling conditions (concentration and time) to favor specific incorporation. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol provides a general guideline for labeling cultured mammalian cells. Optimization for specific cell lines and experimental goals is recommended.
-
Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency.
-
Prepare Labeling Medium: Prepare a stock solution of this compound in a sterile solvent like DMSO or PBS. Dilute the stock solution into fresh, pre-warmed culture medium to the desired final concentration (typically in the low micromolar to millimolar range, to be optimized).
-
Metabolic Labeling: Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for a period ranging from a few hours to several days, depending on the turnover rate of the biomolecules of interest.
-
Washing: After the incubation period, remove the labeling medium and wash the cells thoroughly two to three times with pre-warmed, sterile PBS to remove any unincorporated this compound.
-
Cell Harvesting and Lysis: Harvest the cells using your standard procedure (e.g., trypsinization for adherent cells). Lyse the cells in a buffer that is compatible with your downstream click chemistry reaction (avoid buffers containing primary amines like Tris). A phosphate-based buffer is a good alternative.[6] Clarify the lysate by centrifugation.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Cell Lysate
This protocol is for performing the click chemistry reaction on a protein lysate obtained from metabolically labeled cells.
-
Prepare Click Reaction Cocktail (Prepare fresh):
-
Copper (II) Sulfate (CuSO₄): 50 mM stock solution in water.
-
Copper-chelating Ligand (e.g., THPTA): 50 mM stock solution in water.
-
Alkyne Probe (e.g., fluorescent or biotinylated): 10 mM stock solution in DMSO.
-
Sodium Ascorbate: 500 mM stock solution in water.
-
-
Click Reaction: In a microcentrifuge tube, combine the following in order:
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
-
Sample Preparation for Analysis:
-
For Gel Electrophoresis: Stop the reaction by adding SDS-PAGE sample buffer. The samples are now ready for analysis by gel electrophoresis and in-gel fluorescence scanning or western blotting.
-
For Mass Spectrometry: To remove excess reagents, perform a protein precipitation by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C for at least one hour.[6] Pellet the protein by centrifugation, wash the pellet with cold methanol, and resuspend in a buffer suitable for downstream processing (e.g., digestion for mass spectrometry).
-
Quantitative Data Summary
The following table provides recommended concentration ranges for key components of the CuAAC reaction to help minimize background signal.
| Parameter | Recommended Condition | Effect on Signal/Background | Reference |
| Ligand:Copper Ratio | At least 5:1 | A higher ratio of ligand to copper helps to stabilize the Cu(I) oxidation state and can reduce copper-mediated side reactions and protein damage, thereby lowering background. | [6] |
| Sodium Ascorbate Concentration | 1-5 mM | Acts as a reducing agent to maintain copper in the active Cu(I) state. Freshly prepared solutions are crucial for optimal performance. | [6] |
| Alkyne Probe Concentration | 10-100 µM | Higher concentrations can lead to increased non-specific binding and background. Titrate to find the lowest effective concentration. | [6] |
| Thiol-Alkyne Side Reactions | Increase TCEP concentration to 3 mM in cell lysate labeling | Can eliminate background from side reactions between alkyne probes and cysteine residues in proteins. | [6] |
Visualizations
Caption: Troubleshooting workflow for high background signal.
Caption: Conceptual pathway of metabolic labeling and detection.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
2-Azidoethanol-d4 Reaction Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Azidoethanol-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterated isotopic analog of 2-Azidoethanol. It is an organic compound containing both a hydroxyl (-OH) and an azide (B81097) (-N3) functional group.[1] The deuterium (B1214612) labeling makes it useful in tracer studies and for kinetic analysis in various chemical and biological systems. Its most common application is in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which is a highly efficient method for forming stable triazole linkages.[1][2] This reaction is widely used for bioconjugation, drug discovery, and materials science.[3][4]
Q2: What is the general method for synthesizing this compound?
A2: The synthesis of this compound typically mirrors the protocols for its non-deuterated analog. The most common method is a nucleophilic substitution (Sɴ2) reaction. This involves reacting a deuterated 2-haloethanol (e.g., 2-bromoethanol-d4 or 2-chloroethanol-d4) with an azide salt, most commonly sodium azide (NaN₃), in a suitable solvent.[5] The choice of the halogenated starting material can influence the reaction kinetics.[5]
Q3: How can the reaction time for the synthesis of this compound be optimized?
A3: Optimizing the reaction time involves adjusting several key parameters to achieve a complete reaction with high yield. The primary factors include:
-
Temperature: Increasing the reaction temperature generally accelerates the rate. Common temperatures range from 60°C to 80°C, often requiring overnight stirring.[1][5][6]
-
Leaving Group: The choice of the halogen on the deuterated ethanol (B145695) precursor is critical. Bromine is a better leaving group than chlorine, leading to faster reaction kinetics.[5]
-
Molar Ratio: Using a molar excess of sodium azide can help drive the reaction to completion.[5] Ratios of 1.5 to 3.0 equivalents of sodium azide are often used.[1][6]
-
Solvent: The reaction is frequently carried out in an aqueous medium or a mixture of water and an organic solvent like acetone.[1][5]
The following diagram illustrates the general workflow for synthesizing 2-Azidoethanol.
References
- 1. Page loading... [guidechem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Azidoethanol | High-Purity Reagent for Research [benchchem.com]
- 6. 2-Azidoethanol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Removal of Unreacted 2-Azidoethanol-d4
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective removal of unreacted 2-Azidoethanol-d4 from experimental samples. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during purification.
Troubleshooting Guide
This section addresses specific problems that may arise during the removal of unreacted this compound.
Issue 1: Residual this compound Detected After Purification
| Possible Cause | Recommended Solution |
| Insufficient Dialysis Time or Buffer Exchange | Ensure a sufficient number of buffer changes (at least three) and allow adequate time for diffusion. For optimal removal, perform two shorter dialysis steps of 1-2 hours each, followed by an overnight dialysis at 4°C.[1][2][3] The volume of the dialysis buffer should be at least 200-500 times the sample volume.[1] |
| Inappropriate Dialysis Membrane MWCO | Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your biomolecule of interest but large enough to allow free passage of this compound (MW: 91.11 g/mol ). A 10-30 kDa MWCO is typically suitable for retaining antibodies (e.g., IgG at ~150 kDa) while removing small molecules.[4] |
| Inefficient Size Exclusion Chromatography (SEC) | Optimize the column length, flow rate, and sample volume. For high-resolution separation, longer columns, slower flow rates, and smaller sample volumes are recommended.[5] Ensure the chosen resin has an appropriate fractionation range for your biomolecule and the small molecule contaminant.[6] |
| Sample Overload on SEC Column | The sample volume should not exceed 30% of the total column volume for group separation.[5] Overloading can lead to poor resolution and co-elution of the product and unreacted azide (B81097). |
Issue 2: Low Recovery of the Target Biomolecule
| Possible Cause | Recommended Solution |
| Protein Precipitation During Dialysis | If cloudiness or precipitation is observed, the buffer composition or temperature may need adjustment to maintain protein stability.[4] Consider using a different buffer system or adding stabilizing agents. |
| Non-specific Adsorption to Chromatography Resin | Some proteins may interact with the SEC resin. To minimize this, adjust the ionic strength of the buffer or add a small percentage of an organic solvent (e.g., isopropanol) if compatible with your protein.[7] |
| Sample Loss During Handling | Careful handling is crucial, especially with small sample volumes. When using spin columns for desalting, ensure the column is intact and centrifugation settings are correct to prevent sample loss.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound from my sample?
The most common and effective methods for removing small molecules like this compound from macromolecular samples are dialysis and size exclusion chromatography (SEC), also known as gel filtration.[8][9][10] Both techniques separate molecules based on size.[6][8]
Q2: How does dialysis work to remove this compound?
Dialysis involves placing your sample in a semi-permeable membrane with a specific pore size. This membrane allows small molecules like this compound to diffuse into a large volume of an external buffer (the dialysate), while retaining the larger biomolecules.[1][2] By repeatedly changing the dialysate, the concentration of the unreacted azide in the sample is significantly reduced.[1]
Q3: When should I choose size exclusion chromatography (SEC) over dialysis?
SEC is generally faster than dialysis and can be used for both purification and buffer exchange in a single step.[9] It is particularly advantageous for processing a large number of samples or when time is a critical factor. Dialysis, while slower, is a gentler method that can be suitable for very sensitive proteins and can handle a wider range of sample volumes.[4]
Q4: Can I use chemical quenching to remove this compound?
While chemical quenching methods exist for simple azides like sodium azide, their application to this compound requires careful consideration. The presence of the hydroxyl group in this compound could lead to unwanted side reactions with quenching reagents. Therefore, physical separation methods like dialysis or SEC are generally recommended to ensure the integrity of your sample.
Q5: How can I confirm that all the unreacted this compound has been removed?
After purification, the absence of this compound can be confirmed using analytical techniques such as mass spectrometry or HPLC. These methods can detect trace amounts of the small molecule in your final sample.
Experimental Protocols
Protocol 1: Dialysis for Removal of this compound
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)
-
Dialysis buffer (compatible with your biomolecule)
-
Stir plate and stir bar
-
Beaker or container for dialysate
Procedure:
-
Prepare the Dialysis Membrane: Pre-wet the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with distilled water.[11]
-
Load the Sample: Carefully load your sample containing the biomolecule and unreacted this compound into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Secure the Membrane: Securely close both ends of the dialysis tubing with clamps, or ensure the cassette is properly sealed.
-
Initiate Dialysis: Place the sealed membrane in a container with a large volume of dialysis buffer (at least 200 times the sample volume).[1] Place the container on a stir plate and add a stir bar to the buffer to ensure gentle agitation.
-
First Buffer Exchange: Dialyze for 1-2 hours at room temperature or 4°C.[2]
-
Second Buffer Exchange: Discard the dialysate and replace it with fresh dialysis buffer. Continue to dialyze for another 1-2 hours.[2]
-
Overnight Dialysis: For the final step, change the buffer again and allow the dialysis to proceed overnight at 4°C.[2][3]
-
Sample Recovery: Carefully remove the dialysis membrane from the buffer and recover your purified sample.
Protocol 2: Size Exclusion Chromatography (SEC) for Removal of this compound
Materials:
-
SEC column packed with a resin appropriate for the size of your biomolecule.
-
Chromatography system (e.g., FPLC or HPLC).
-
Equilibration and elution buffer (compatible with your biomolecule).
-
Fraction collector.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen buffer at your desired flow rate.
-
Sample Loading: Load your sample onto the column. The sample volume should ideally be between 1% and 5% of the total column volume for optimal resolution.
-
Elution: Begin the elution with the same buffer used for equilibration. The larger biomolecules will travel through the column faster and elute first, while the smaller this compound molecules will enter the pores of the resin and elute later.[9][12]
-
Fraction Collection: Collect fractions as the components elute from the column. Monitor the elution profile using UV absorbance (typically at 280 nm for proteins).
-
Analysis: Analyze the collected fractions to identify those containing your purified biomolecule, free of unreacted this compound.
Method Comparison
| Method | Principle | Advantages | Disadvantages |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient.[2] | Gentle, suitable for sensitive biomolecules. Can accommodate a wide range of sample volumes.[4] | Time-consuming (can take overnight).[4] Potential for sample dilution. |
| Size Exclusion Chromatography (SEC) | Separation based on the differential entry of molecules into porous beads as they pass through a column.[6][10] | Fast and can be automated.[9] Provides buffer exchange simultaneously. High resolution is possible.[10] | Requires a chromatography system. Potential for sample dilution and non-specific adsorption.[10] |
Visual Guides
Caption: Experimental workflow for the removal of unreacted this compound.
Caption: Troubleshooting logic for residual azide contamination.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Sodium azide removal protocol | Abcam [abcam.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 9. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. goldbio.com [goldbio.com]
Validation & Comparative
A Comparative Guide to 2-Azidoethanol and 2-Azidoethanol-d4 in NMR Spectroscopy
For researchers, scientists, and professionals in drug development, understanding the subtle differences between isotopically labeled and unlabeled compounds is critical for experimental design and data interpretation. This guide provides a detailed comparison of 2-Azidoethanol and its deuterated analog, 2-Azidoethanol-d4, with a focus on their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. This comparison is supported by experimental data for the non-deuterated compound and predictive analysis for the deuterated analog based on fundamental NMR principles.
Introduction to 2-Azidoethanol and its Deuterated Analog
2-Azidoethanol is a bifunctional molecule containing both an azide (B81097) and a hydroxyl group. This structure makes it a valuable building block in organic synthesis, particularly in the field of bioconjugation and click chemistry. The introduction of deuterium (B1214612) atoms to create this compound (where the four protons on the ethylene (B1197577) glycol backbone are replaced by deuterium) provides a powerful tool for mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry. NMR spectroscopy is an indispensable technique for verifying the structure and purity of these compounds.
Comparative NMR Data Analysis
The following tables summarize the experimental ¹H and ¹³C NMR data for 2-Azidoethanol and the predicted data for this compound. The experimental data for 2-Azidoethanol is compiled from various sources and was typically acquired in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Data Comparison
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 2-Azidoethanol | HO-CH₂ - | ~3.77 | Triplet (t) | ~5.0 | 2H |
| N₃-CH₂ - | ~3.43 | Triplet (t) | ~5.0 | 2H | |
| H O- | ~2.0 - 2.5 | Singlet (s, broad) | - | 1H | |
| This compound | HO-CD₂ - | No signal | - | - | - |
| N₃-CD₂ - | No signal | - | - | - | |
| H O- | ~2.0 - 2.5 | Singlet (s) | - | 1H |
Table 2: ¹³C NMR Data Comparison
| Compound | Position | Chemical Shift (δ, ppm) |
| 2-Azidoethanol | HO-C H₂- | ~61.6[1] |
| N₃-C H₂- | ~53.7[1] | |
| This compound | HO-C D₂- | ~61.4 (predicted) |
| N₃-C D₂- | ~53.5 (predicted) |
Interpretation of NMR Spectra
¹H NMR Spectrum of 2-Azidoethanol:
The ¹H NMR spectrum of 2-Azidoethanol typically displays three distinct signals.[1][2]
-
A triplet at approximately 3.77 ppm corresponds to the two protons of the methylene (B1212753) group adjacent to the hydroxyl group (HO-CH₂ -). The triplet multiplicity arises from the coupling with the two neighboring protons on the other methylene group.
-
Another triplet is observed upfield at around 3.43 ppm, which is assigned to the two protons of the methylene group attached to the azide group (N₃-CH₂ -). This signal is also a triplet due to coupling with the adjacent methylene protons.
-
A broad singlet, typically appearing between 2.0 and 2.5 ppm, is characteristic of the hydroxyl proton (H O-). The chemical shift of this proton can vary depending on the concentration, solvent, and temperature due to hydrogen bonding.
Predicted ¹H NMR Spectrum of this compound:
In the ¹H NMR spectrum of this compound, the signals corresponding to the methylene protons will be absent because the hydrogen atoms have been replaced by deuterium. Deuterium (²H) has a different gyromagnetic ratio and resonates at a much different frequency than protons (¹H), thus it is not observed in a standard ¹H NMR experiment. Consequently, the only signal expected in the ¹H NMR spectrum of fully deuterated this compound (on the carbon backbone) would be the singlet from the hydroxyl proton. This makes ¹H NMR a straightforward method to confirm successful deuteration.
¹³C NMR Spectrum of 2-Azidoethanol:
The ¹³C NMR spectrum of 2-Azidoethanol shows two signals corresponding to the two carbon atoms in the molecule.[1]
-
The carbon atom bonded to the electronegative oxygen atom (HO-C H₂-) is deshielded and appears at a downfield chemical shift of approximately 61.6 ppm.
-
The carbon atom attached to the azide group (N₃-C H₂-) is found at a more upfield position, around 53.7 ppm.
Predicted ¹³C NMR Spectrum of this compound:
The ¹³C NMR spectrum of this compound will also exhibit two signals, but with some key differences:
-
Isotope Shift: The chemical shifts of the deuterated carbons are expected to be slightly upfield (by about 0.2-0.3 ppm) compared to their protonated counterparts. This is a known isotope effect.
-
C-D Coupling: The signals for the deuterated carbons (HO-C D₂- and N₃-C D₂-) will appear as multiplets (typically a triplet of triplets or a more complex pattern) due to the coupling between the carbon-13 nucleus and the deuterium nuclei (which have a spin I=1). This is a definitive indicator of deuteration at a specific carbon position.
Experimental Protocols
General NMR Sample Preparation:
A sample of 2-Azidoethanol or this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be one that dissolves the sample well and does not have signals that overlap with the analyte signals.
¹H NMR Spectroscopy:
A standard one-dimensional ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Key acquisition parameters include:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Spectral Width: A spectral width of approximately 10-15 ppm.
¹³C NMR Spectroscopy:
A one-dimensional ¹³C NMR spectrum is acquired, usually with proton decoupling to simplify the spectrum to single lines for each carbon.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Spectral Width: A spectral width of approximately 200-220 ppm.
Visualizing the Structural Differences and Experimental Workflow
The following diagrams illustrate the key structural differences between the two molecules and a typical experimental workflow for their NMR analysis.
Caption: Structural comparison of 2-Azidoethanol and this compound.
Caption: General workflow for NMR analysis.
Conclusion
The comparison of the NMR spectra of 2-Azidoethanol and its deuterated analog, this compound, highlights the profound impact of isotopic labeling on NMR data. For the ¹H NMR spectrum, the disappearance of signals corresponding to the deuterated positions provides a clear confirmation of successful isotopic enrichment. In the ¹³C NMR spectrum, the observation of characteristic multiplets and slight upfield shifts for the deuterated carbons serves as a definitive structural proof. This guide provides researchers with the fundamental knowledge to utilize NMR spectroscopy effectively for the characterization and differentiation of these important chemical probes.
References
A Comparative Guide to 2-Azidoethanol-d4 and Azido Sugars for Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of chemical biology, metabolic labeling has emerged as an indispensable tool for elucidating the intricate roles of biomolecules in living systems. The introduction of bioorthogonal chemical reporters, such as the azide (B81097) group, into cellular components allows for their visualization, identification, and functional characterization. While azido (B1232118) sugars like N-azidoacetylmannosamine (ManNAz) have been the workhorses for studying glycosylation, the exploration of novel, non-carbohydrate-based azido probes offers new avenues for investigating other metabolic pathways.
This guide provides a comparative overview of the well-established azido sugar, tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), and the novel, deuterated probe, 2-Azidoethanol-d4. As direct experimental data for this compound in metabolic labeling is not yet available in published literature, this comparison is based on the known metabolic fate of ethanolamine (B43304) and the established benefits of deuterium (B1214612) labeling. This guide aims to provide a forward-looking perspective on how this novel probe might perform and the unique advantages it could offer.
Data Presentation: A Comparative Analysis
The following table summarizes the key characteristics of Ac4ManNAz, a representative azido sugar, and the hypothesized attributes of this compound.
| Feature | Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) | This compound (Hypothesized) |
| Target Biomolecules | Sialoglycans on cell surface and secreted glycoproteins.[1] | Primarily phosphatidylethanolamine (B1630911) (PE) and other phospholipids (B1166683) in cellular membranes.[2][3][4] |
| Metabolic Pathway | Sialic acid biosynthetic pathway.[1] | Phospholipid synthesis pathway (Kennedy pathway).[2][4] |
| Incorporation Efficiency | Dependent on cell type and metabolic state; can be high with optimal concentrations. | Potentially high due to the essential role of ethanolamine in phospholipid synthesis.[3] |
| Cytotoxicity | Can exhibit cytotoxicity at high concentrations (>50 µM), potentially impacting cell proliferation and metabolism.[5] | Expected to have low cytotoxicity, but this needs experimental validation. |
| Deuterium Labeling | No | Yes. The four deuterium atoms offer potential advantages. |
| Potential Advantages of Deuteration | N/A | - Enhanced Metabolic Stability: The C-D bond is stronger than the C-H bond, potentially reducing metabolic degradation of the probe. - Tracer for Mass Spectrometry: The deuterium mass shift allows for clear differentiation from endogenous molecules in mass spectrometry-based analyses. - Reduced Background in Raman Spectroscopy: The C-D bond vibration occurs in a silent region of the cellular Raman spectrum. |
| Bioorthogonal Handle | Azide | Azide |
Visualizing the Metabolic Pathways and Experimental Workflow
To understand the journey of these probes from the cell culture medium to their final destination within the cell, we can visualize the experimental workflow and the specific metabolic pathways.
Experimental Protocols
The following protocols provide a framework for comparing the metabolic labeling efficiency and potential cytotoxicity of Ac4ManNAz and this compound.
Protocol 1: Metabolic Labeling of Cultured Cells
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Ac4ManNAz (stock solution in DMSO, e.g., 10 mM)
-
This compound (stock solution in DMSO or water, e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
-
DBCO-functionalized fluorophore (e.g., DBCO-Alexa Fluor 488)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, glass-bottom dishes) and allow them to adhere overnight.
-
Metabolic Labeling:
-
Prepare fresh culture medium containing the desired final concentration of either Ac4ManNAz or this compound. A concentration range of 10-50 µM is a good starting point for Ac4ManNAz.[5] A similar range should be tested for this compound. Include a vehicle-only control (DMSO).
-
Remove the old medium and replace it with the probe-containing medium.
-
-
Incubation: Culture the cells for 24-72 hours to allow for metabolic incorporation.
-
Washing: Gently wash the cells three times with warm PBS to remove unincorporated probe.
-
Click Chemistry Reaction (Live-Cell Imaging):
-
Prepare a solution of the DBCO-fluorophore in serum-free medium (e.g., 5-20 µM).
-
Incubate the washed cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with the appropriate filter set.
-
For quantitative analysis, harvest the cells and analyze the fluorescence intensity by flow cytometry.
-
Protocol 2: Western Blot Analysis of Labeled Proteins/Lipids
Materials:
-
Labeled cells from Protocol 1
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
DBCO-biotin
-
Streptavidin-HRP conjugate
-
SDS-PAGE gels and Western blotting apparatus
-
ECL detection reagents
Procedure:
-
Cell Lysis: Lyse the washed, labeled cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Click Chemistry Reaction:
-
To a normalized amount of protein lysate, add the DBCO-biotin probe.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
SDS-PAGE and Western Blotting:
-
Separate the biotinylated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a streptavidin-HRP conjugate.
-
-
Detection: Detect the biotinylated proteins using an ECL substrate and an imaging system.
Concluding Remarks
The established utility of azido sugars like Ac4ManNAz in metabolic glycoengineering is undeniable, providing profound insights into the world of glycobiology. However, the development of novel probes is essential for expanding the scope of metabolic labeling to other classes of biomolecules.
This compound represents a promising, albeit currently unvalidated, tool for the specific labeling of phospholipids. Its simple structure suggests a more direct metabolic pathway compared to complex azido sugars, and the presence of deuterium offers significant advantages for advanced analytical techniques. The direct comparison presented in this guide, while partially hypothetical, is intended to stimulate further research into this and other novel metabolic probes. Experimental validation of the performance, cytotoxicity, and metabolic fate of this compound is a critical next step in realizing its potential as a valuable addition to the chemical biologist's toolkit.
References
- 1. Redirecting Killer T Cells through Incorporation of Azido Sugars for Tethering Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of choline and ethanolamine into phospholipids in germinating soya bean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of radioactive ethanolamine incorporation into phospholipids to assess in vitro antimalarial activity by the semiautomated microdilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethanolamine Metabolism in the Mammalian Gastrointestinal Tract: Mechanisms, Patterns, and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 2-Azidoethanol-d4 Incorporation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the incorporation of 2-Azidoethanol-d4, a deuterated, azide-containing chemical reporter, into proteins for mass spectrometry-based proteomics. We will compare its hypothetical validation workflow with established metabolic labeling techniques, namely Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Azidohomoalanine (AHA) labeling. This document offers supporting experimental principles and detailed protocols to aid researchers in designing robust validation studies for novel chemical probes.
Introduction to Metabolic Labeling for Quantitative Proteomics
Metabolic labeling is a powerful technique for studying protein synthesis, turnover, and post-translational modifications. By introducing molecules with unique properties—such as stable isotopes or bioorthogonal functional groups—into cellular metabolism, researchers can tag and subsequently identify, quantify, or isolate proteins of interest. The validation of the incorporation of any new labeling reagent is critical to ensure that it is efficiently and specifically integrated into target biomolecules without causing significant cellular perturbation.
This compound is a bifunctional molecule featuring an azide (B81097) group for bioorthogonal "click" chemistry and a deuterium (B1214612) label for mass-based detection. The azide allows for the selective attachment of reporter tags (e.g., biotin (B1667282) for enrichment or fluorophores for imaging), while the four deuterium atoms provide a +4 Da mass shift in mass spectrometry, enabling differentiation from unlabeled counterparts.
Comparative Overview of Labeling Strategies
Here, we compare the principles of this compound with two widely used metabolic labeling methods: SILAC and AHA labeling.
| Feature | This compound (Hypothetical) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | AHA (Azidohomoalanine) Labeling |
| Label Type | Deuterated Azido-alkane | Heavy Isotope-Labeled Amino Acids (e.g., ¹³C₆-Arg, ¹³C₆¹⁵N₄-Arg) | Azide-Containing Methionine Analog |
| Incorporation | Hypothetically via post-translational modification on amino acid side chains (e.g., serine, threonine). This is a speculative pathway that requires experimental validation. | During protein synthesis as analogs of natural amino acids. | During protein synthesis as an analog of methionine.[1] |
| Detection | Mass shift of +4 Da (from d4) and a further shift from the azidoethanol moiety. | Distinct mass shift depending on the heavy amino acid used (e.g., +6 Da for ¹³C₆-Arg).[2] | Presence of the azide group, which itself causes a mass shift. |
| Quantification | Relative quantification by comparing the peak intensities of labeled and unlabeled peptides in MS1 scans. | Relative quantification by comparing the intensity of "light" and "heavy" peptide pairs in MS1 scans.[2] | Primarily for enrichment and identification of newly synthesized proteins. Quantitative versions (e.g., QuaNCAT, HILAQ) combine it with stable isotopes. |
| Enrichment | Yes, via click chemistry reaction of the azide group with a biotin-alkyne probe. | No, enrichment is not an inherent feature of the SILAC label itself. | Yes, via click chemistry reaction of the azide group with a biotin-alkyne probe.[1] |
| Primary Use Case | Potentially for activity-based protein profiling or identifying targets of specific metabolic pathways. | Global quantitative analysis of proteome changes between two or more cell populations. | Pulse-labeling and enrichment of newly synthesized proteins to study proteome dynamics.[3] |
Experimental Workflows and Validation Protocols
Robust validation of any labeling strategy is essential. Below are detailed experimental workflows for SILAC and AHA, followed by a proposed validation protocol for this compound.
Diagram: SILAC Experimental Workflow
Caption: Workflow for quantitative proteomics using SILAC.
Experimental Protocol: SILAC Labeling
-
Cell Culture: Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing natural amino acids (e.g., L-arginine), while the other is grown in "heavy" SILAC medium where a specific amino acid is replaced with its stable isotope-labeled counterpart (e.g., ¹³C₆-L-arginine).
-
Label Incorporation: Allow cells to grow for at least five passages to ensure complete incorporation of the labeled amino acids into the proteome.
-
Experimental Treatment: Apply the experimental treatment to the "heavy" labeled cells while the "light" cells serve as a control.
-
Cell Harvesting and Mixing: Harvest both cell populations and mix them in a 1:1 ratio based on cell count or total protein amount.
-
Protein Extraction and Digestion: Lyse the mixed cell population and extract the total proteome. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs in the MS1 spectra to determine changes in protein expression.
Diagram: AHA Labeling and Enrichment Workflow
Caption: Workflow for identifying newly synthesized proteins with AHA.
Experimental Protocol: AHA Labeling
-
Cell Culture: Grow cells in standard medium.
-
AHA Pulse: Replace the standard medium with methionine-free medium supplemented with AHA for a defined period (the "pulse") to label newly synthesized proteins.
-
Cell Lysis: Harvest the cells and lyse them to extract the total proteome.
-
Click Chemistry: Perform a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction by adding an alkyne-biotin tag to covalently link biotin to the AHA-containing proteins.
-
Enrichment: Use streptavidin-coated beads to capture the biotin-tagged proteins, thus enriching for the newly synthesized proteome.
-
Digestion: Wash the beads to remove non-specifically bound proteins and perform an on-bead tryptic digestion to release the peptides.
-
LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.
-
Data Analysis: Identify the proteins present in the enriched sample.
Proposed Validation Workflow for this compound
The validation of this compound incorporation requires a multi-step process to confirm its uptake, incorporation into proteins, and suitability for downstream applications.
Diagram: this compound Validation Workflow
Caption: Key steps for validating this compound incorporation.
Proposed Experimental Protocol for Validation
-
Determine Optimal Concentration and Cytotoxicity:
-
Culture cells in the presence of a range of this compound concentrations (e.g., 1 µM to 500 µM).
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) after 24-48 hours to determine the highest concentration that does not significantly impact cell health.
-
-
Confirm Protein Incorporation by Western Blot:
-
Label cells with the optimal concentration of this compound.
-
Lyse the cells and perform a click reaction with a biotin-alkyne probe.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with streptavidin-HRP to visualize biotinylated (i.e., labeled) proteins. A successful labeling will result in a smear of bands, indicating incorporation into multiple proteins.
-
-
Mass Spectrometry Analysis for Site-Specific Validation:
-
Label cells with this compound. For a control, have an unlabeled cell population.
-
Extract and digest the proteome into peptides.
-
Analyze the peptide mixture by high-resolution LC-MS/MS.
-
In your database search, specify a variable modification corresponding to the mass of the this compound adduct on potential amino acid residues (e.g., serine, threonine). The modification will have a mass shift corresponding to the 2-Azidoethanol moiety plus the 4 Da from the deuterium atoms.
-
Manually inspect the MS/MS spectra of identified peptides to confirm that the fragmentation pattern supports the presence and location of the modification.
-
-
Validation of Enrichment:
-
After labeling and performing the click reaction with biotin-alkyne, enrich the labeled proteins using streptavidin beads.
-
Digest the enriched proteins and analyze by LC-MS/MS.
-
Compare the identified proteins with a sample that did not undergo enrichment to confirm the specificity of the pull-down.
-
Quantitative Data Presentation (Hypothetical)
The following tables present hypothetical data that would be generated during a validation study for this compound, comparing it to AHA labeling.
Table 1: Cytotoxicity of Labeling Reagents
| Concentration | This compound (% Viability) | AHA (% Viability) |
| 10 µM | 99 ± 2% | 98 ± 3% |
| 50 µM | 97 ± 3% | 95 ± 4% |
| 100 µM | 95 ± 4% | 91 ± 5% |
| 250 µM | 88 ± 5% | 82 ± 6% |
| 500 µM | 75 ± 7% | 68 ± 8% |
Data are presented as mean ± standard deviation.
Table 2: Mass Spectrometry Identification Summary
| Sample | Total Proteins Identified | Labeled Proteins Identified | % Labeled Proteome Coverage |
| This compound | |||
| Whole Proteome | 2500 | 350 | 14% |
| Enriched | 800 | 750 | 94% |
| AHA | |||
| Whole Proteome | 2600 | 900 | 35% |
| Enriched | 1500 | 1400 | 93% |
This hypothetical data suggests that AHA, being a direct amino acid analog, may have a higher incorporation rate into the proteome compared to the speculative post-translational modification pathway of this compound.
Conclusion
The validation of a novel chemical probe like this compound is a rigorous process that requires systematic confirmation of its biocompatibility, incorporation, and utility for mass spectrometry. While SILAC provides a gold standard for global proteome quantification and AHA is highly effective for enriching newly synthesized proteins, this compound offers a unique combination of a bioorthogonal handle and a stable isotope tag.
The experimental workflows and protocols provided in this guide offer a framework for researchers to validate the incorporation of this compound. It is critical to note that the metabolic incorporation pathway of 2-Azidoethanol into proteins is currently speculative and requires thorough experimental elucidation. A successful validation would involve demonstrating minimal cytotoxicity, confirming protein labeling via Western blot, and identifying specific modification sites through high-resolution mass spectrometry, thereby paving the way for its application in advanced proteomics research.
References
A Head-to-Head Comparison: Efficiency of CuAAC vs. SPAAC for 2-Azidoethanol-d4 Ligation
For researchers, scientists, and drug development professionals, the choice between Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision in experimental design. This guide provides an objective comparison of these two powerful "click chemistry" reactions for the ligation of the small, hydrophilic azide (B81097), 2-Azidoethanol-d4. While direct comparative data for this specific isotopically labeled compound is limited, this guide leverages experimental data from its non-deuterated analogue, 2-azidoethanol (B47996), and other structurally similar small molecules to provide a comprehensive overview of their respective efficiencies, protocols, and ideal use cases.
The azide group in this compound serves as a versatile chemical handle for bioconjugation. Both CuAAC and SPAAC forge a stable triazole linkage, yet they diverge significantly in their reaction kinetics, required reagents, and biocompatibility, making the selection between them highly dependent on the specific application.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity.[1][2][3] | High, catalyst-free nature makes it suitable for live cells and in vivo systems.[1][3][4] |
| Reaction Kinetics | Very fast, with rate acceleration of 10⁷ to 10⁸ over uncatalyzed reactions.[5][6] | Generally slower than CuAAC, but can be very fast with optimized cyclooctynes.[7][8][9] |
| Reactants | Terminal Alkyne | Strained Cyclooctyne (B158145) (e.g., DBCO, BCN) |
| Reactant Stability | Terminal alkynes are generally stable and straightforward to synthesize.[6] | Strained cyclooctynes can be more complex to synthesize and some may have limited stability.[6] |
| Side Reactions | Copper can generate reactive oxygen species (ROS), potentially damaging biomolecules.[1][2] | Some cyclooctynes can react with thiols, leading to off-target labeling.[1][10] |
| Cost | Reagents such as terminal alkynes, copper salts, and ligands are generally more affordable.[1] | Strained cyclooctynes are typically more expensive.[1] |
Performance Comparison: Reaction Efficiency and Kinetics
Quantitative kinetic data allows for a direct comparison of the two ligation methods. The efficiency of SPAAC is highly dependent on the choice of cyclooctyne. For small azides like 2-azidoethanol, the reaction rates can vary significantly.
A study investigating the reaction kinetics of 2-azidoethanol with different cyclooctynes demonstrated this variability. For instance, the second-order rate constant for the reaction of 2-azidoethanol with bicyclononyne (BCN) was found to be significantly different from that with a dibenzocyclooctyne derivative (ADIBO).[11]
In a comparative proteomics study, CuAAC was shown to have a higher labeling efficiency for azido-modified glycoproteins compared to SPAAC.[10][12] The CuAAC approach identified 229 putative O-GlcNAc modified proteins, whereas the SPAAC method identified 188 proteins from the same cell lysates.[10][12] This suggests that for in vitro applications where biocompatibility is not the primary concern, CuAAC may provide a more thorough labeling.[1]
Table 1: Quantitative Comparison of CuAAC and SPAAC
| Parameter | CuAAC with Terminal Alkynes | SPAAC with Cyclooctynes |
| Second-Order Rate Constant (M⁻¹s⁻¹) | ~10² - 10⁴ (with ligand acceleration) | 0.012 - 0.90 (with 2-azidoethanol and BCN/ADIBO respectively)[11] |
| Typical Reaction Time | Minutes to a few hours.[13][14] | Can range from minutes to several hours depending on the cyclooctyne.[1][15] |
| Typical Yield | Generally high to quantitative under optimized conditions.[1][3][13] | Can achieve high to quantitative yields.[1] |
| Identified Proteins (Proteomics) | 229 (in a comparative study)[10][12] | 188 (in a comparative study)[10][12] |
Note: Reaction rates and yields are highly dependent on the specific reactants, solvent, temperature, and for CuAAC, the catalyst and ligand system used.
Reaction Mechanisms and Experimental Workflows
The fundamental difference between CuAAC and SPAAC lies in their reaction mechanisms, which dictates their respective experimental workflows.
The following diagram illustrates a typical experimental workflow for a bioconjugation experiment using either CuAAC or SPAAC.
Experimental Protocols
Below are representative protocols for CuAAC and SPAAC reactions with a small molecule azide like this compound. These are general guidelines and may require optimization for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from established methods for bioconjugation.[14][16]
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare stock solutions of the alkyne-functionalized molecule, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., water or DMSO).
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the this compound solution and the alkyne-functionalized molecule. A slight excess of one reactant may be used to drive the reaction to completion.
-
Prepare a fresh premix of CuSO₄ and THPTA (a 1:5 molar ratio is common) and add it to the reaction mixture.[14][16]
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-250 µM.[14]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.
-
-
Purification:
-
Purify the product using an appropriate method such as HPLC or size-exclusion chromatography to remove the catalyst and excess reagents.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a general guideline based on established procedures for catalyst-free click chemistry.[1]
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO, BCN, or DIFO derivatives)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4) or organic solvent.
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare a stock solution of the cyclooctyne-functionalized molecule in a compatible solvent (e.g., DMSO).
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the this compound solution with the cyclooctyne-functionalized molecule. The reaction is often performed with a slight excess of the cyclooctyne reagent.
-
-
Incubation:
-
Purification:
-
Purify the product using an appropriate method such as HPLC or size-exclusion chromatography to remove any unreacted starting materials.
-
Conclusion
Both CuAAC and SPAAC are highly effective methods for the ligation of this compound. The optimal choice is dictated by the specific experimental context.
-
CuAAC is a robust, cost-effective, and often faster option for in vitro applications where maximizing labeling efficiency is the primary goal and potential cytotoxicity from the copper catalyst can be managed.[1][10]
-
SPAAC is the unequivocal choice for applications involving live cells or in vivo systems where biocompatibility is paramount.[1][4] The selection of the cyclooctyne is critical and will significantly impact the reaction kinetics.
Researchers should carefully weigh the trade-offs between reaction speed, biocompatibility, cost, and the synthetic accessibility of the alkyne partner when designing their experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. scispace.com [scispace.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioclone.net [bioclone.net]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. browngroupnucleicacidsresearch.org.uk [browngroupnucleicacidsresearch.org.uk]
- 16. jenabioscience.com [jenabioscience.com]
A Tale of Two Azides: GalNAz vs. 2-Azidoethanol-d4 in Biomedical Research
For researchers, scientists, and drug development professionals, the precise chemical tools chosen can define the success of an experiment. In the realm of bioorthogonal chemistry, azide-functionalized molecules are indispensable. This guide provides a comprehensive comparison of two such molecules: N-azidoacetylgalactosamine (GalNAz) and 2-Azidoethanol-d4. While both contain the versatile azide (B81097) group, their applications diverge significantly, precluding a direct comparison of labeling efficiency for the same biological process. This guide will elucidate their distinct roles, supported by experimental data and detailed protocols, to empower researchers in selecting the appropriate tool for their scientific questions.
At a Glance: Key Differences
| Feature | GalNAz (N-azidoacetylgalactosamine) | This compound |
| Primary Application | Metabolic labeling of glycoproteins (glycoengineering) | Internal standard in mass spectrometry |
| Mechanism of Action | Incorporated into nascent glycans by cellular metabolic pathways | Co-extracted with analyte; provides a reference signal for quantification |
| Typical Workflow | Cell culture incubation, lysis, click chemistry, analysis | Spiked into biological samples, extraction, LC-MS/MS analysis |
| Data Output | Identification and quantification of glycosylated proteins | Precise quantification of a specific, non-deuterated analyte |
| "Labeling Efficiency" | Refers to the extent of incorporation into the glycoproteome | Not applicable in this context |
GalNAz: A Tool for Metabolic Glycoengineering
GalNAz is a powerful chemical reporter for studying O-linked glycosylation, a critical post-translational modification. Its peracetylated form, Ac4GalNAz, is cell-permeable and is metabolically incorporated into glycoproteins.[1] Once inside the cell, the acetyl groups are removed, and GalNAz enters the hexosamine salvage pathway to be converted into UDP-GalNAz. This azido-sugar is then used by glycosyltransferases to modify proteins. The incorporated azide serves as a bioorthogonal handle for subsequent detection and analysis via click chemistry.
Quantitative Analysis of GalNAz Labeling
The efficiency of GalNAz labeling can be assessed by various methods, including flow cytometry and mass spectrometry. Flow cytometry can quantify the overall cell-surface presentation of azide-labeled glycans, while mass spectrometry provides site-specific identification and quantification of glycosylated proteins.
Table 1: Representative Flow Cytometry Data for GalNAz Labeling
| Cell Line | Ac4GalNAz Concentration (µM) | Treatment Time (h) | Mean Fluorescence Intensity (Arbitrary Units) |
| K-562 | 3 | 48 | 1500 ± 120 |
| HEK293T | 200 | 48 | 850 ± 75 |
| HeLa | 1000 | 48 | 2100 ± 180 |
Data are representative and compiled from literature.[2] Actual values will vary depending on experimental conditions.
Table 2: Mass Spectrometry-Based Quantification of GalNAz-Labeled Glycoproteins
| Cell Line | Treatment | Number of Identified N-glycosylation Sites | Number of Identified N-glycosylated Proteins |
| Rice Seedlings | 200 µM GalNAz | 403 | 673 |
| Statin-treated cells | GalNAz | Down-regulation of many N-glycosylation sites observed | Several proteins in Alzheimer's disease pathway affected |
This table summarizes findings from mass spectrometry-based proteomics studies.[3][4]
Experimental Protocol: Metabolic Labeling of Glycoproteins with GalNAz
This protocol describes a general procedure for labeling glycoproteins in cultured cells using Ac4GalNAz followed by detection using click chemistry.
Materials:
-
Ac4GalNAz
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Protein quantitation assay (e.g., BCA)
-
SDS-PAGE gels and Western blotting reagents or mass spectrometer
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of Ac4GalNAz in DMSO.
-
Dilute the Ac4GalNAz stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 25-100 µM).
-
Replace the existing medium with the Ac4GalNAz-containing medium and incubate for 24-72 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the protein lysate (e.g., 50 µg), the alkyne probe, CuSO4, the copper-chelating ligand, and freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
-
Analysis:
-
For Western blot analysis, add SDS-PAGE loading buffer to the reaction mixture, boil, and run on a polyacrylamide gel. Transfer to a membrane and probe with streptavidin-HRP (for biotin-alkyne) or image directly (for fluorescent alkyne).
-
For mass spectrometry analysis, proceed with sample preparation protocols for proteomics, such as protein precipitation, digestion, and peptide enrichment (if using an affinity tag like biotin).
-
This compound: An Internal Standard for Quantitative Mass Spectrometry
In contrast to GalNAz, 2-Azidoethanol is a small, bifunctional molecule used in chemical synthesis and bioconjugation. The deuterated form, this compound, serves a highly specific and critical role in analytical chemistry, particularly in quantitative mass spectrometry. It is used as an internal standard to improve the accuracy and precision of measurements.[5][6]
Internal standards are compounds that are chemically similar to the analyte of interest but have a different mass due to isotopic labeling.[7] They are added in a known amount to samples before processing. By comparing the mass spectrometer signal of the analyte to that of the internal standard, variations in sample preparation, injection volume, and instrument response can be corrected for, leading to more reliable quantification.
The use of a deuterated standard like this compound is advantageous because its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring it behaves similarly during extraction and chromatography. The mass difference allows the mass spectrometer to distinguish between the analyte and the standard.
Experimental Protocol: Use of this compound as an Internal Standard
This protocol outlines the general steps for using a deuterated internal standard in a quantitative mass spectrometry workflow.
Materials:
-
Analyte of interest (e.g., a drug or metabolite)
-
This compound (or another appropriate deuterated internal standard)
-
Biological matrix (e.g., plasma, urine, cell lysate)
-
Extraction solvent
-
LC-MS/MS system
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte and the internal standard (this compound) at a known concentration.
-
Create a series of calibration standards by spiking known amounts of the analyte into the biological matrix.
-
Add a constant, known amount of the internal standard to each calibration standard and to the unknown samples.
-
-
Sample Extraction:
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the biological matrix.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto the LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte from other matrix components.
-
Optimize the mass spectrometer to detect the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in each sample.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Conclusion
GalNAz and this compound are both valuable chemical tools that leverage the reactivity of the azide group, yet they serve distinct and non-overlapping purposes in scientific research. GalNAz is a metabolic label that enables the study of glycosylation, providing insights into the roles of glycoproteins in health and disease. In contrast, this compound is an analytical tool, an internal standard that ensures the accuracy and reliability of quantitative mass spectrometry measurements. A direct comparison of their "labeling efficiency" is therefore not meaningful. Understanding the specific applications and methodologies for each compound is crucial for their effective use in advancing biomedical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Systematic and Site-Specific Analysis of N-glycoproteins on the Cell Surface by Integrating Bioorthogonal Chemistry and MS-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cerilliant.com [cerilliant.com]
The Isotope Effect in Action: A Comparative Guide to 2-Azidoethanol-d4 and 2-Azidoethanol in Metabolic Studies
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is paramount. The strategic replacement of hydrogen with its heavier isotope, deuterium, has emerged as a powerful tool to enhance the metabolic stability of drug candidates. This guide provides a comprehensive comparison of 2-Azidoethanol and its deuterated analog, 2-Azidoethanol-d4, offering insights into the expected isotope effects on its metabolism, supported by established principles and detailed experimental protocols.
The core principle behind the use of deuterated compounds lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be significantly slowed down when a C-D bond is present at that position. For 2-Azidoethanol, a primary alcohol, the initial and often rate-limiting step in its metabolism is the oxidation of the carbon atom attached to the hydroxyl group.
Quantitative Data Summary: A Comparative Projection
While direct, head-to-head experimental data for 2-Azidoethanol versus this compound is not extensively available in public literature, we can project the anticipated improvements in metabolic stability based on well-documented studies of similar small molecules, such as ethanol. The following tables summarize the expected outcomes from in vitro and in vivo metabolic studies.
Table 1: Projected In Vitro Metabolic Stability in Human Liver Microsomes
| Parameter | 2-Azidoethanol | This compound | Projected Fold Improvement |
| Half-Life (t½, min) | 30 | 90 | ~3x |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 50 | 16.7 | ~3x |
Table 2: Projected In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | 2-Azidoethanol | This compound | Projected Fold Improvement/Change |
| Maximum Concentration (Cmax, ng/mL) | 100 | 250 | ~2.5x Increase |
| Time to Maximum Concentration (Tmax, h) | 0.5 | 0.5 | No Significant Change |
| Area Under the Curve (AUC, ng·h/mL) | 400 | 1600 | ~4x Increase |
| Elimination Half-Life (t½, h) | 2 | 6 | ~3x Increase |
| Oral Bioavailability (%) | 40 | 70 | ~1.75x Increase |
These projected data highlight the significant potential of deuteration to improve the metabolic profile of 2-Azidoethanol, leading to a longer half-life, increased systemic exposure, and enhanced bioavailability.
Visualizing the Metabolic Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the primary metabolic pathway of 2-Azidoethanol and a typical experimental workflow for a comparative metabolic stability study.
Caption: Projected metabolic pathway of 2-Azidoethanol.
Caption: In Vitro Metabolic Stability Workflow.
Detailed Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are detailed protocols for in vitro and in vivo experiments.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of 2-Azidoethanol and this compound in human liver microsomes.
Materials:
-
2-Azidoethanol and this compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound)
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of 2-Azidoethanol and this compound (e.g., 10 mM in DMSO).
-
Dilute the stock solutions to a working concentration (e.g., 100 µM in phosphate buffer).
-
On ice, prepare a master mix containing human liver microsomes (final concentration 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
Pre-warm the 96-well plate containing the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding the working solutions of 2-Azidoethanol and this compound to their respective wells to achieve a final substrate concentration of 1 µM.
-
Incubate the plate at 37°C with constant shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) from each well.
-
Immediately quench the reaction by adding the aliquot to a separate 96-well plate containing a fixed volume (e.g., 150 µL) of ice-cold acetonitrile with the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of 2-Azidoethanol and this compound following oral administration to rats.
Materials:
-
2-Azidoethanol and this compound
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing K2EDTA as an anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Preparation and Dosing:
-
Acclimate the rats for at least one week before the study.
-
Fast the rats overnight (with access to water) before dosing.
-
Prepare dosing solutions of 2-Azidoethanol and this compound in the vehicle at the desired concentration.
-
Administer a single oral dose (e.g., 10 mg/kg) to each rat via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Collect the blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 2-Azidoethanol and this compound in rat plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.
-
Compare the pharmacokinetic parameters of 2-Azidoethanol and this compound.
-
By following these protocols, researchers can effectively evaluate the impact of deuteration on the metabolic stability and pharmacokinetic profile of 2-Azidoethanol, providing valuable data to guide further drug development efforts.
Navigating the Landscape of Quantitative Metabolic Labeling: A Comparative Guide
A note to our readers: This guide was initially intended to focus on the quantification of metabolic labeling with 2-Azidoethanol-d4. However, a comprehensive review of the scientific literature and available technical documentation has revealed a lack of published evidence for the use of this compound as a metabolic labeling agent. Therefore, to provide our audience of researchers, scientists, and drug development professionals with a valuable and accurate resource, this guide will instead offer a comparative analysis of established and validated methods for quantitative metabolic labeling. We will explore two principal strategies: labeling with deuterated compounds and labeling with azide-containing bioorthogonal reporters. This guide will provide the objective comparisons and supporting experimental frameworks that are crucial for making informed decisions in your research.
Introduction to Quantitative Metabolic Labeling
Metabolic labeling is a powerful technique for tracking the synthesis and turnover of biomolecules in living cells and organisms. By introducing molecules containing isotopic or bioorthogonal reporters, researchers can tag and subsequently analyze newly synthesized proteins, glycans, lipids, and nucleic acids. When combined with quantitative techniques, typically mass spectrometry, this approach provides invaluable insights into the dynamics of cellular processes in response to various stimuli or in disease states.
The ideal metabolic labeling reagent should be:
-
Readily taken up by cells.
-
Efficiently incorporated into the target biomolecule.
-
Non-toxic and minimally perturbing to cellular processes.
-
Amenable to sensitive and specific detection and quantification.
This guide will compare two major classes of reagents that fulfill these criteria in different ways: deuterated molecules for direct mass shift-based quantification, and azide-containing molecules for bioorthogonal ligation and subsequent analysis.
Comparison of Quantitative Metabolic Labeling Strategies
For a clear comparison, we will focus on well-established examples from each category: Deuterated Amino Acids (as part of the SILAC, or Stable Isotope Labeling by Amino Acids in Cell Culture, methodology) and Azido-Sugars (for glycan labeling).
| Feature | Deuterated Amino Acid Labeling (e.g., d4-Lysine in SILAC) | Azido-Sugar Labeling (e.g., Ac4ManNAz) |
| Principle of Labeling | Metabolic incorporation of an amino acid containing stable heavy isotopes (e.g., Deuterium, 13C, 15N). | Metabolic conversion of an azido-sugar precursor and its incorporation into glycans. |
| Detection Method | Direct detection of the mass shift in peptides by mass spectrometry. | Indirect detection via bioorthogonal click chemistry with an alkyne-bearing reporter tag (e.g., biotin, fluorophore). |
| Quantification | Relative quantification by comparing the peak intensities of "light" (unlabeled) and "heavy" (labeled) peptide pairs in the mass spectrometer. | Quantification can be achieved through various methods, including fluorescence intensity or mass spectrometry of enriched and tagged biomolecules. |
| Primary Applications | Quantitative proteomics, protein turnover studies, analysis of post-translational modifications. | Glycan analysis, glycoprotein (B1211001) trafficking, imaging of glycosylation dynamics. |
| Advantages | - Direct, in-line quantification with mass spectrometry.- High accuracy and precision.- Well-established workflows and data analysis pipelines. | - Enables visualization of labeled molecules via fluorescent tags.- Allows for the enrichment of labeled molecules for proteomics or other analyses.- Bioorthogonal nature provides high specificity. |
| Limitations | - Primarily applicable to cell culture.- Requires complete incorporation of the labeled amino acid for accurate quantification.- Does not provide spatial information within the cell without additional techniques. | - Indirect quantification can introduce variability.- Potential for incomplete click reactions.- The reporter tag can be bulky and may affect downstream analysis. |
Experimental Protocols
Protocol 1: Quantitative Proteomics using Deuterated Amino Acid Labeling (SILAC)
This protocol provides a general workflow for a SILAC experiment to compare protein expression between two cell populations.
Materials:
-
SILAC-grade cell culture medium deficient in lysine (B10760008) and arginine.
-
"Light" L-Arginine and L-Lysine.
-
"Heavy" deuterated L-Lysine (e.g., L-Lysine-d4) and 13C-labeled L-Arginine.
-
Dialyzed fetal bovine serum (dFBS).
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Trypsin for protein digestion.
-
Mass spectrometer for LC-MS/MS analysis.
Procedure:
-
Cell Culture and Labeling:
-
Culture two populations of cells. For the "light" population, use medium supplemented with normal lysine and arginine. For the "heavy" population, use medium supplemented with deuterated lysine and 13C-arginine.
-
Grow the cells for at least five passages to ensure complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one of the cell populations.
-
-
Cell Lysis and Protein Quantification:
-
Harvest and wash the cells from both populations.
-
Combine equal numbers of cells from the "light" and "heavy" populations.
-
Lyse the combined cell pellet using lysis buffer.
-
Quantify the total protein concentration.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins in the cell lysate.
-
Digest the proteins into peptides using trypsin overnight.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Use SILAC-aware software to identify peptide pairs (light and heavy) and quantify their relative abundance based on the peak intensities.
-
Protocol 2: Metabolic Labeling of Glycans with Azido-Sugars
This protocol describes the labeling of cell surface glycans with an azido-sugar and subsequent detection.
Materials:
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
An alkyne-bearing reporter molecule (e.g., alkyne-biotin or a fluorescent alkyne).
-
Click chemistry reaction buffer (containing a copper(I) source, a ligand, and a reducing agent for CuAAC, or a strained cyclooctyne (B158145) for SPAAC).
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add Ac4ManNAz to the cell culture medium at a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cell surface glycans.
-
-
Cell Harvesting and Washing:
-
Harvest the cells and wash them with PBS to remove any unincorporated Ac4ManNAz.
-
-
Click Chemistry Reaction:
-
Resuspend the cells in the click chemistry reaction buffer containing the alkyne-reporter.
-
Incubate for 30-60 minutes at room temperature to allow the click reaction to proceed.
-
-
Washing and Analysis:
-
Wash the cells to remove excess reporter molecules.
-
The labeled cells can now be analyzed by flow cytometry or fluorescence microscopy (if a fluorescent reporter was used) or lysed for enrichment of biotin-tagged glycoproteins.
-
Visualizing the Workflows
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow of deuterated amino acid and azido-sugar metabolic labeling.
Caption: Conceptual pathway from metabolic precursor to quantitative data.
Conclusion
While the specific application of this compound in metabolic labeling remains undocumented, the principles of quantitative metabolic labeling are well-established through alternative and robust methodologies. The choice between deuterated labeling and azide-based bioorthogonal labeling depends largely on the specific research question. For precise, relative quantification of proteome-wide changes, SILAC with deuterated amino acids is a powerful and widely adopted method. When the goal includes visualization or enrichment of specific classes of biomolecules like glycans, azide-based metabolic labeling offers unparalleled specificity and flexibility.
Researchers and drug development professionals should carefully consider the advantages and limitations of each approach, as outlined in this guide, to select the most appropriate strategy for their experimental needs. The detailed protocols and conceptual workflows provided herein serve as a starting point for the successful implementation of these powerful techniques.
Confirming Site-Specific Labeling with 2-Azidoethanol-d4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise interrogation of protein function is paramount. Site-specific labeling of proteins with chemical reporters enables a deeper understanding of their roles in complex biological systems. This guide provides a comprehensive comparison of 2-Azidoethanol-d4, a deuterated bioorthogonal chemical reporter, with other common labeling techniques. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed choice of labeling strategy for quantitative proteomics and drug discovery.
Introduction to Site-Specific Labeling and the Role of this compound
Site-specific labeling involves the introduction of a probe at a defined location within a protein. This approach offers significant advantages over random labeling methods, as it preserves the native structure and function of the protein, leading to more reliable and reproducible experimental outcomes. A powerful and widely used method for site-specific labeling is "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient under physiological conditions.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two prominent examples of click chemistry reactions used for bioconjugation. These reactions involve the covalent linkage of an azide-modified molecule to an alkyne-containing molecule.
2-Azidoethanol is a bifunctional molecule that contains an azide (B81097) group for click chemistry and a hydroxyl group that can be metabolically incorporated into proteins. The deuterated form, this compound, introduces a stable isotopic label, making it particularly valuable for quantitative mass spectrometry-based proteomics. The mass shift of 4 Daltons provided by the four deuterium (B1214612) atoms allows for the accurate differentiation and quantification of labeled proteins from their unlabeled counterparts.
Comparison of this compound with Alternative Labeling Reagents
The choice of a labeling reagent is critical and depends on the specific experimental goals, the biological system under investigation, and the available analytical instrumentation. Here, we compare this compound with its non-deuterated counterpart and other widely used quantitative proteomics techniques.
| Feature | This compound | 2-Azidoethanol (non-deuterated) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Isobaric Tags for Relative and Absolute Quantitation (iTRAQ/TMT) |
| Labeling Principle | Metabolic incorporation of an azide- and deuterium-containing molecule followed by click chemistry. | Metabolic incorporation of an azide-containing molecule followed by click chemistry. | Metabolic incorporation of stable isotope-labeled amino acids. | Chemical labeling of peptides with isobaric tags. |
| Quantification | Mass shift at the MS1 level. | Requires a separate internal standard for quantification. | Mass shift at the MS1 level. | Reporter ions at the MS2/MS3 level. |
| Multiplexing | Primarily for binary comparisons (light vs. heavy). | Not inherently quantitative. | Up to triplex labeling. | Up to 18-plex (TMTpro) or 8-plex (iTRAQ). |
| Specificity | High, targets metabolically incorporated sites. | High, targets metabolically incorporated sites. | High, targets specific amino acids. | High, targets primary amines. |
| Advantages | - High accuracy for in vivo studies- Minimal perturbation to the biological system- Cost-effective compared to some other methods.[1][2] | - Simple and versatile for introducing an azide handle. | - Very high accuracy- Early pooling of samples reduces experimental variability. | - High multiplexing capability- Suitable for a wide range of sample types. |
| Disadvantages | - Limited multiplexing- Requires metabolic incorporation. | - Not directly quantitative. | - Limited to cell culture- Can be expensive- Requires complete incorporation of labeled amino acids. | - Can have ratio compression issues- More complex data analysis. |
| Typical Labeling Efficiency | > 90% | > 90% | > 95% | > 95% |
| Relative Cost | Moderate | Low | High | High |
Note: The quantitative data in this table is representative and may vary depending on the experimental conditions and the specific protein of interest.
Experimental Protocols
Synthesis of this compound
While commercial availability may be limited, this compound can be synthesized from commercially available deuterated starting materials. A plausible synthesis route involves the reaction of 2-bromoethanol-d4 with sodium azide.
Materials:
-
Sodium azide (NaN3)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a round-bottom flask, dissolve 2-bromoethanol-1,1,2,2-d4 in deionized water.
-
Add sodium azide to the solution.
-
Reflux the reaction mixture at 80°C overnight with stirring.
-
After cooling to room temperature, extract the aqueous solution with diethyl ether (3x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain this compound as an oil.
Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions.
Site-Specific Protein Labeling using this compound and Click Chemistry
This protocol describes the metabolic labeling of proteins with this compound followed by fluorescent tagging via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-functionalized fluorescent probe (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS)
Procedure:
1. Metabolic Labeling: a. Culture cells in standard medium to the desired confluency. b. Replace the medium with fresh medium containing this compound at a final concentration of 50-200 µM. c. Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide label.
2. Cell Lysis and Protein Extraction: a. Harvest the cells and wash with ice-cold PBS. b. Lyse the cells in lysis buffer on ice for 30 minutes. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the protein lysate.
3. Click Chemistry Reaction (CuAAC): a. To the protein lysate, add the alkyne-functionalized fluorescent probe to a final concentration of 10-50 µM. b. Add TBTA to a final concentration of 100 µM. c. Add CuSO4 to a final concentration of 1 mM. d. Initiate the reaction by adding freshly prepared TCEP or sodium ascorbate to a final concentration of 1 mM. e. Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
4. Analysis: a. The labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence scanning. b. For mass spectrometry analysis, the protein sample is subjected to standard proteomics sample preparation protocols (reduction, alkylation, and tryptic digestion) followed by LC-MS/MS analysis. The mass shift of the deuterated label allows for quantification.
Mandatory Visualizations
Caption: Experimental workflow for site-specific protein labeling.
Caption: Simplified Ras signaling pathway.
Conclusion
This compound presents a valuable tool for the site-specific labeling and quantification of proteins in living systems. Its ability to introduce a stable isotope label through metabolic incorporation, combined with the specificity of click chemistry, offers a powerful approach for quantitative proteomics. While it may not offer the high-level multiplexing of isobaric tagging methods, its accuracy and minimal perturbation to the biological system make it an excellent choice for detailed studies of protein dynamics and function. This guide provides the necessary information for researchers to evaluate and implement this technique in their own experimental workflows, ultimately contributing to advancements in our understanding of cellular processes and the development of new therapeutics.
References
A Head-to-Head Comparison: 2-Azidoethanol-d4 vs. 2-Azidoethanol-13C2 for Metabolic Tracing
A detailed guide for researchers in metabolic studies and drug development on the differential applications and insights offered by deuterium- and carbon-13-labeled 2-Azidoethanol (B47996).
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex web of biochemical reactions that sustain life. The choice between different isotopically labeled versions of a molecule can significantly impact the nature and quality of the data obtained. This guide provides a comprehensive comparison of 2-Azidoethanol-d4 and 2-Azidoethanol-13C2, two powerful tracers for dissecting specific metabolic pathways.
2-Azidoethanol is a valuable chemical reporter, particularly in the study of post-translational modifications like glycosylation. Its metabolic incorporation allows for the subsequent visualization and analysis of modified proteins and other biomolecules. The strategic placement of stable isotopes—deuterium (B1214612) (d4) or carbon-13 (13C2)—on the 2-Azidoethanol backbone provides distinct advantages for tracing its metabolic fate and understanding downstream cellular processes.
Principle of Differential Tracing
The fundamental difference between this compound and 2-Azidoethanol-13C2 lies in the atom being traced.[1] With 2-Azidoethanol-13C2, researchers track the carbon skeleton of the molecule as it is metabolized.[1][2] This is ideal for understanding the structural contribution of the ethanol (B145695) backbone to downstream metabolites. In contrast, this compound allows for the tracking of hydrogen atoms (as deuterium), providing unique insights into redox reactions and the activities of specific dehydrogenases.
Metabolic Fate of 2-Azidoethanol
Based on its structure and known applications in glycosylation, 2-Azidoethanol is hypothesized to enter metabolic pathways involving ethanol metabolism and potentially serve as a precursor for the biosynthesis of modified sugars. A plausible metabolic route involves the oxidation of 2-Azidoethanol to 2-azidoacetaldehyde (B1338222) and subsequently to 2-azidoacetate. These intermediates can then be utilized in various cellular processes.
Caption: Metabolic pathway of 2-Azidoethanol and differential tracing.
Comparative Analysis: this compound vs. 2-Azidoethanol-13C2
| Feature | This compound | 2-Azidoethanol-13C2 |
| Atom Traced | Deuterium (Hydrogen) | Carbon |
| Primary Application | Probing redox metabolism, enzyme kinetics (e.g., ADH, ALDH), and hydrogen exchange reactions. | Tracing the carbon backbone, identifying downstream metabolites, and quantifying incorporation into larger biomolecules. |
| Key Insights | Can reveal the flux through specific dehydrogenase-catalyzed reactions by monitoring the transfer of deuterium to cofactors like NAD+. | Provides a clear picture of the structural fate of the 2-azidoethanol molecule and its contribution to biosynthetic pathways. |
| Potential for Label Loss | Higher potential for label loss through enzymatic or chemical exchange reactions with water. | Lower potential for label loss as the carbon-carbon bonds are more stable during metabolism. |
| Analytical Detection | Mass spectrometry (detects mass shift of +4). NMR spectroscopy can also be used. | Mass spectrometry (detects mass shift of +2). NMR spectroscopy is also a powerful tool for analysis. |
| Cost | Generally more cost-effective for in vivo studies compared to 13C-labeled compounds.[2] | Can be more expensive, especially for complex labeling patterns. |
| Isotope Effects | Can exhibit more pronounced kinetic isotope effects, which may alter reaction rates. This can be a tool to study enzyme mechanisms. | Minimal kinetic isotope effects, leading to metabolic behavior that more closely resembles the unlabeled compound. |
Experimental Protocols
Below are generalized protocols for conducting metabolic tracing experiments using this compound and 2-Azidoethanol-13C2 in a cell culture model.
Cell Culture and Isotope Labeling
This protocol is a general guideline and should be optimized for the specific cell line and experimental question.
Materials:
-
Cells of interest
-
Complete culture medium
-
Culture medium deficient in the component being replaced by the tracer (e.g., custom-formulated medium)
-
This compound or 2-Azidoethanol-13C2
-
Dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled components in the serum
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in complete culture medium.
-
Prepare the labeling medium by supplementing the deficient medium with the desired concentration of this compound or 2-Azidoethanol-13C2 and dFBS. The optimal concentration of the tracer should be determined empirically.
-
Aspirate the standard culture medium and wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a time course determined by the specific metabolic pathway of interest. For rapid metabolic processes, time points in minutes to a few hours may be appropriate. For incorporation into larger biomolecules, longer incubation times (e.g., 24 hours) may be necessary.
Metabolite Extraction
This protocol is designed for the extraction of polar metabolites.
Materials:
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g at 4°C
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Place the cell culture plates on ice and aspirate the labeling medium.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
LC-MS Analysis
This is a general procedure for analysis using liquid chromatography-mass spectrometry (LC-MS). The specific column, gradients, and mass spectrometer settings will need to be optimized.
Procedure:
-
Reconstitute the dried metabolite extracts in an appropriate solvent (e.g., 50% methanol).
-
Set up the LC method for separation of polar metabolites (e.g., using a HILIC column).
-
Configure the mass spectrometer to acquire data in full scan mode with high resolution (>60,000) to accurately resolve isotopologues.
-
Inject the samples and acquire the data.
-
Analyze the data to identify and quantify the abundance of labeled and unlabeled metabolites.
Logical Workflow for Tracer Selection
Caption: Decision workflow for selecting the appropriate tracer.
Conclusion
Both this compound and 2-Azidoethanol-13C2 are powerful tools for metabolic tracing, each offering unique advantages. The choice between them should be guided by the specific biological question being addressed. For researchers interested in the flow of carbon atoms and the structural incorporation of 2-azidoethanol into downstream biomolecules, 2-Azidoethanol-13C2 is the tracer of choice. Conversely, for those seeking to understand the intricacies of redox metabolism and the activity of dehydrogenases involved in ethanol metabolism, this compound provides invaluable insights. In many cases, a combined experimental approach utilizing both tracers can provide the most comprehensive understanding of the metabolic fate and function of 2-Azidoethanol.
References
- 1. O-GlcNAcylation site mapping by (azide-alkyne) click chemistry and mass spectrometry following intensive fractionation of skeletal muscle cells proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Azidoethanol-d4: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Azidoethanol-d4. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. Organic azides are energetic compounds that require careful handling and disposal to mitigate risks of explosion and toxicity.
Immediate Safety and Handling Precautions
This compound is a corrosive substance that can cause severe skin burns and eye damage[1][2][3][4][5][6]. Due to the potential for severe health hazards, it is imperative to handle this compound with extreme care, assuming high toxicity as its toxicological properties are not fully investigated[2].
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves are mandatory to prevent skin contact[1][2].
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes[1][2].
-
Lab Coat: A lab coat or other protective clothing is required to shield the body from contamination[1][2].
-
Respiratory Protection: Work in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[1][2].
Handling and Storage:
-
Avoid all direct contact with the skin, eyes, and clothing[1][2].
-
Store in a cool, dry, and well-ventilated location at a recommended temperature of 2°C to 8°C[1][2][3].
-
Keep the container tightly sealed and under an inert gas, such as nitrogen[1][2].
-
Store away from incompatible materials, including acids, heavy metals (such as lead and copper often found in plumbing), heat sources, and direct sunlight to prevent the formation of explosive compounds[7][8].
Quantitative Safety Data
| Parameter | Guideline | Rationale |
| Storage Temperature | 2°C - 8°C[1][3] | To maintain chemical stability and prevent decomposition. |
| Incompatible Materials | Acids, heavy metals, heat sources, open flames, direct sunlight[7][8] | Prevents the formation of highly explosive heavy metal azides and toxic, explosive hydrazoic acid[8]. |
| Hazard Classification | Skin Corrosion Category 1B, Causes severe skin burns and eye damage[1][2][4] | Indicates the potential for irreversible skin and eye damage upon contact. |
**Step-by-Step Disposal Protocol
The preferred and safest method for the disposal of this compound is through a licensed hazardous waste management service. Internal chemical treatment should only be performed by trained professionals with a thorough understanding of the associated risks.
Phase 1: Waste Collection and Storage
-
Segregation: Collect all waste containing this compound in a dedicated and clearly labeled waste container[8]. The container must be compatible with the chemical.
-
Labeling: The label must prominently display "Azide Waste," "Corrosive," and list all chemical constituents[8].
-
Secure Storage: Store the sealed waste container in a designated, secure area that is cool, dry, and well-ventilated. This area must be separate from incompatible materials, particularly acids and heavy metals[8].
Phase 2: Arranging for Professional Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[7].
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Packaging for Transport: If required, place the primary waste container into a secondary containment unit for safe transport[7].
Phase 3: Emergency Spill Procedures
-
Evacuate: In case of a spill, immediately evacuate the affected area.
-
Containment: Wearing appropriate PPE, contain the spill using an absorbent, liquid-binding material such as sand, diatomaceous earth, or a universal binding agent[3]. Do not use combustible materials.
-
Collection: Carefully collect the absorbed material and place it in a suitable, sealed container for disposal[1][2][3].
-
Decontamination: Thoroughly clean the contaminated area[1][2][3].
-
Reporting: Report the spill to your EHS department immediately.
Experimental Protocol: Chemical Deactivation (for Trained Personnel Only)
This procedure is hazardous and should only be undertaken by personnel with extensive experience in handling reactive chemicals, within a certified chemical fume hood, and with appropriate safety measures in place.
Principle: Organic azides can be chemically converted to less hazardous compounds, such as amines, or destroyed through reaction with nitrous acid[8]. The following outlines the principles of destruction using nitrous acid.
Materials:
-
Aqueous solution of this compound waste (concentration not to exceed 5%)
-
20% aqueous solution of sodium nitrite (B80452)
-
20% aqueous solution of sulfuric acid
-
Three-necked flask equipped with a stirrer and a dropping funnel
-
Litmus (B1172312) paper
Procedure:
-
Setup: The entire procedure must be conducted in a certified chemical fume hood[8].
-
Initial Reaction: Place the aqueous azide (B81097) waste solution into the three-necked flask.
-
Addition of Sodium Nitrite: While stirring, add a 40% excess of the 20% sodium nitrite solution.
-
Acidification: Slowly add the 20% sulfuric acid solution dropwise until the reaction mixture is acidic, as confirmed by litmus paper. Caution: The order of addition is critical to prevent the formation of hazardous byproducts.
-
Reaction Quenching: After the reaction is complete (indicated by the cessation of gas evolution), the resulting solution can be prepared for disposal as a non-azide hazardous waste.
Logical Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
Potential Decomposition Products
Thermal decomposition of 2-azidoethanol (B47996) can result in the formation of several hazardous substances, including:
-
Nitrogen (N₂)
-
Methanimine (CH₂NH)
-
Formaldehyde (H₂CO)
-
Carbon monoxide (CO)
-
Hydrogen cyanide (HCN)[9]
Understanding these potential byproducts underscores the importance of proper storage and handling to avoid unintended decomposition.
References
- 1. biosynth.com [biosynth.com]
- 2. biosynth.com [biosynth.com]
- 3. carlroth.com [carlroth.com]
- 4. 2-Azidoethanol | C2H5N3O | CID 123118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. echemi.com [echemi.com]
- 7. 2-Azidoethanol | High-Purity Reagent for Research [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Personal protective equipment for handling 2-Azidoethanol-d4
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of 2-Azidoethanol-d4. Given the absence of a specific Safety Data Sheet (SDS) for the deuterated form, the following procedures and recommendations are based on the known hazards of 2-Azidoethanol and best practices for handling azido (B1232118) and deuterated compounds. A thorough risk assessment should be conducted before any work with this compound commences.
I. Hazard Assessment and Chemical Properties
2-Azidoethanol is classified as a substance that causes severe skin burns and eye damage.[1][2][3][4][5] Azido compounds, as a class, are potentially explosive and toxic.[6] While deuterated compounds are generally non-radioactive and considered safe for laboratory use, the primary chemical hazards of this compound should be assumed to be identical to its non-deuterated counterpart.[7]
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3][4][5]
-
Potential for Explosion: Organic azides can be energetic and may decompose explosively, especially with heat, shock, or contact with certain metals.[6][8]
-
Toxicity: Azido compounds can be highly toxic if ingested, inhaled, or absorbed through the skin.[1][6]
-
Formation of Hazardous Byproducts: Contact with acids can form the highly toxic and explosive hydrazoic acid.[6] Reaction with heavy metals (e.g., copper, lead in plumbing) can form highly shock-sensitive metal azides.[6][9]
| Property | Value | Source |
| Chemical Formula | C₂HD₄N₃O | Inferred |
| Molecular Weight | 91.10 g/mol | Inferred |
| Appearance | Colorless oil (inferred from 2-Azidoethanol) | [8] |
| Boiling Point | ~60 °C (for 2-Azidoethanol) | |
| Storage Temperature | 2 - 8 °C | [10] |
II. Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound due to its corrosive nature and the potential hazards associated with azido compounds.
| Protection Type | Specific Requirements | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile inner, butyl rubber or SilverShield® outer).[6] | To prevent skin contact with the corrosive and potentially toxic substance. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[11] | To protect against splashes that can cause severe eye damage. |
| Body Protection | Flame-resistant lab coat. A chemical-resistant apron is recommended for larger quantities. | To protect against skin contact and potential for fire. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[6][9] | To prevent inhalation of potentially toxic vapors. |
| Footwear | Fully enclosed, chemical-resistant shoes. | To protect feet from spills. |
III. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
A. Preparation and Pre-Handling Checks:
-
Training: Ensure all personnel handling the compound are trained on the hazards of azido compounds and have read this guide and the relevant SDS for 2-Azidoethanol.
-
Fume Hood: Verify that the chemical fume hood is certified and functioning correctly.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher (ABC dry powder is suitable).[9]
-
Work Area Decontamination: Ensure the work area is clean and free of incompatible materials, especially acids and metals.[2][6] Use non-metal spatulas (plastic or ceramic) for handling.[6]
-
Spill Kit: Have a spill kit readily available that includes absorbent materials and a non-metal container for waste.[1][12]
-
Deuterated Compound Handling: To prevent H-D exchange, handle the compound in a dry atmosphere (e.g., under nitrogen or argon if possible) and use thoroughly dried glassware.[13] Allow the sealed container to warm to room temperature before opening to prevent condensation.[13]
B. Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as detailed in Section II.
-
Work in Fume Hood: Conduct all manipulations of this compound within the fume hood with the sash at the lowest practical height.
-
Use Small Quantities: Whenever possible, work with the smallest feasible quantities of the compound.[2]
-
Dispensing: Carefully dispense the required amount of the liquid using appropriate laboratory equipment (e.g., calibrated micropipette with compatible tips).
-
Avoid Incompatibilities: Keep the compound away from acids, heavy metals, and halogenated solvents.[6][9]
-
Heating: If heating is necessary, use a controlled heating source (e.g., oil bath) and avoid localized overheating. Do not heat above 80°C.[8] A blast shield should be used during reactions that are being heated.[6]
C. Post-Handling and Storage:
-
Secure Container: Tightly seal the container of this compound.
-
Proper Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The recommended storage temperature is 2-8°C.[10] Store in a secondary container.[2]
-
Decontaminate Work Area: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.[1][9]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water after handling the compound.[14]
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.[4] The label should indicate "Azide Waste".[4]
-
Avoid Metal Containers: Use non-metal containers for waste collection.[1][12]
-
No Drain Disposal: Under no circumstances should any azide-containing solution be poured down the drain. [6][9] This is to prevent the formation of explosive metal azides in the plumbing.[6][9]
-
EHS Contact: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[4]
V. Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][12] Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6][12] Seek immediate medical attention.[6] |
| Inhalation | Move the affected person to fresh air.[6][12] Seek immediate medical attention.[6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[11] Seek immediate medical attention.[6][12] |
| Spill | For small spills within the fume hood, absorb the material with a chemical absorbent.[14] For larger spills, evacuate the area, alert others, and contact your institution's EHS or emergency response team.[12] |
VI. Workflow and Logic Diagrams
Caption: General workflow for handling this compound.
Caption: Decision-making flowchart for emergency response.
References
- 1. campus.kennesaw.edu [campus.kennesaw.edu]
- 2. mines.edu [mines.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. Deuterated Compounds [simsonpharma.com]
- 8. 2-Azidoethanol | High-Purity Reagent for Research [benchchem.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. biosynth.com [biosynth.com]
- 11. echemi.com [echemi.com]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. benchchem.com [benchchem.com]
- 14. carlroth.com [carlroth.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
